Norbiotinamine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H17N3OS |
|---|---|
Molecular Weight |
215.32 g/mol |
IUPAC Name |
(3aS,4S,6aR)-4-(4-aminobutyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one |
InChI |
InChI=1S/C9H17N3OS/c10-4-2-1-3-7-8-6(5-14-7)11-9(13)12-8/h6-8H,1-5,10H2,(H2,11,12,13)/t6-,7-,8-/m0/s1 |
InChI Key |
KRWAZHNVQMITHZ-FXQIFTODSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCN)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCN)NC(=O)N2 |
Origin of Product |
United States |
Foundational & Exploratory
Norbiotinamine Hydrochloride: A Technical Guide for Researchers
Introduction
Norbiotinamine hydrochloride is a versatile chemical reagent primarily utilized in bioconjugation and molecular biology as a biotin analog. Unlike biotin, which contains a carboxylic acid moiety, this compound possesses a primary amine. This structural difference allows for its conjugation to carboxylic acid groups, resulting in the formation of an "inverse" amide linkage compared to the linkage formed when biotin is coupled to an amine. This unique reactivity makes it a valuable tool for labeling molecules with biotin, creating probes for affinity assays, and synthesizing novel bioconjugates.
This technical guide provides an in-depth overview of this compound hydrochloride, including its chemical and physical properties, a detailed synthesis protocol, and its primary applications in research.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound hydrochloride is presented in Table 1.
| Property | Value |
| Chemical Name | (3aS,4S,6aR)-4-(4-aminobutyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one hydrochloride |
| Synonyms | This compound HCl |
| CAS Number | 160385-86-4 |
| Molecular Formula | C₉H₁₈ClN₃OS |
| Molecular Weight | 251.77 g/mol |
| Appearance | Solid |
| Storage Temperature | -20°C |
| Purity | Typically >96% |
| SMILES | Cl.[H][C@]1(--INVALID-LINK--SC1">C@([H])N2)NC2=O |
Synthesis of this compound Hydrochloride
The synthesis of this compound and its subsequent conversion to the hydrochloride salt was first described by Szalecki in 1996.[1] The following is a detailed experimental protocol based on this foundational work.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Starting material (as described in the original synthesis)
-
Appropriate solvents (e.g., methanol, ethanol)
-
Reagents for reduction (e.g., a suitable reducing agent)
-
Reagents for deprotection
-
Hydrochloric acid (for salt formation)
-
-
Procedure:
-
Step 1: Synthesis of the Precursor. The synthesis begins with a multi-step process to construct the core bicyclic ring system with the protected amine side chain. Detailed reaction conditions, including stoichiometry, temperature, and reaction times, are critical and should be followed as outlined in the primary literature.
-
Step 2: Reduction. A key step involves the reduction of a functional group to form the amine precursor. This is typically carried out using a standard reducing agent in an appropriate solvent. The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC).
-
Step 3: Deprotection. The protecting group on the primary amine is removed under specific conditions to yield this compound.
-
Step 4: Formation of the Hydrochloride Salt. The resulting this compound free base is dissolved in a suitable solvent, and a solution of hydrochloric acid is added to precipitate this compound hydrochloride.
-
Purification: The final product is purified by recrystallization or chromatography to achieve high purity.
-
-
Characterization:
-
The structure and purity of the synthesized this compound hydrochloride should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Note: The full experimental details, including specific reagents, solvents, and reaction conditions, are proprietary to the original publication and are not fully available in the public domain. Researchers should consult the original paper by Szalecki (1996) for the complete, detailed protocol.[1]
Applications in Research
The primary utility of this compound hydrochloride lies in its ability to act as a biotinylating agent for molecules containing carboxylic acid groups.
Formation of "Inverse" Amide Linkages
This compound can be coupled with the carboxylic acid group of amino acids or other molecules to create what are referred to as "inverse peptides" or inverse bioconjugates.[2][3] In a typical biocytin (biotin-lysine) conjugate, the amide bond is formed between the carboxylic acid of biotin and the epsilon-amino group of lysine. When using this compound, the amide bond is formed between the primary amine of this compound and a carboxylic acid on the target molecule, thus inverting the orientation of the amide linkage.[2]
Experimental Protocol: General Coupling of this compound to a Carboxylic Acid
-
Materials:
-
This compound hydrochloride
-
A molecule containing a carboxylic acid group (e.g., a protein, a peptide, or a small molecule)
-
A coupling agent (e.g., EDC [1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide], HATU [1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid])
-
An amine base (e.g., N,N-Diisopropylethylamine, DIEA)
-
Anhydrous aprotic solvent (e.g., Dimethylformamide, DMF)
-
-
Procedure:
-
Dissolve the carboxylic acid-containing molecule in the anhydrous solvent.
-
Add the coupling agent and an amine base to activate the carboxylic acid.
-
Add this compound hydrochloride to the reaction mixture.
-
Allow the reaction to proceed at room temperature for several hours to overnight.
-
Monitor the reaction progress by an appropriate analytical method (e.g., HPLC, LC-MS).
-
Upon completion, the reaction mixture is worked up, and the biotinylated product is purified, typically by chromatography.
-
Creation of Biotinylated Probes
This compound hydrochloride is a valuable building block for the synthesis of biotinylated probes for use in affinity-based assays such as Western blotting, ELISA, and pull-down experiments. For example, it has been used in the design and synthesis of a cellularly stable and detectable biotinylated fumagillin probe to study its interaction with its target protein, methionine aminopeptidase 2 (MetAP2).
Visualizing Workflows and Concepts
To better illustrate the synthesis and application of this compound hydrochloride, the following diagrams are provided.
Caption: Conceptual workflow for the synthesis of this compound hydrochloride.
Caption: General workflow for coupling this compound to a carboxylic acid.
Caption: Experimental workflow for using a this compound-based probe.
Conclusion
This compound hydrochloride is a key reagent for researchers in chemistry and biology who require a method for biotinylating molecules at carboxylic acid sites. Its ability to form an "inverse" amide bond expands the toolkit for bioconjugation, enabling the synthesis of novel probes and labeled compounds. While the detailed synthesis protocol remains within the primary literature, the conceptual framework and application protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in utilizing this versatile compound.
References
Norbiotinamine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norbiotinamine, a synthetic analog of biotin, serves as a valuable tool in bioconjugation and molecular biology. This technical guide provides a detailed overview of its chemical structure, properties, and applications. Notably, this compound features a terminal amino group in place of biotin's carboxylic acid, enabling the formation of "inverse" amide linkages when coupled to the carboxylic groups of other molecules. This unique reactivity makes it a versatile reagent for creating bioprobes, affinity matrices, and other specialized biochemical tools. This document summarizes the known physicochemical properties of this compound, outlines its synthesis, and describes its primary applications, providing a crucial resource for researchers leveraging this compound in their work.
Chemical Structure and Properties
This compound, systematically named (3aS,4S,6aR)-4-(4-aminobutyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one, is a derivative of biotin where the terminal carboxylic acid of the valeric acid side chain is replaced by an amino group. This structural modification is key to its utility in bioconjugation.
Chemical Structure:
Physicochemical Properties
Quantitative data for several physical properties of this compound, such as melting point, boiling point, and density, are not consistently reported in publicly available literature, often cited as "not available." However, other key properties have been documented.
| Property | Value | Source |
| CAS Number | 173401-47-3 | [1][2] |
| Molecular Formula | C9H17N3OS | [2] |
| Molecular Weight | 215.32 g/mol | [2] |
| Solubility | Soluble in water. A 10 mM stock solution can be prepared. | [1] |
| Appearance | Solid |
Spectroscopic Data
Detailed spectroscopic data (NMR, IR, MS) for this compound are not widely published. However, based on its chemical structure, the expected spectral characteristics can be predicted:
-
¹H NMR: Signals corresponding to the protons of the bicyclic core, the methylene groups of the butylamine side chain, and the amine protons would be expected. The protons adjacent to the sulfur and nitrogen atoms would exhibit characteristic chemical shifts.
-
¹³C NMR: Resonances for the carbonyl carbon of the urea moiety, the carbons of the thiophene and imidazole rings, and the four distinct carbons of the butyl side chain would be anticipated.
-
IR Spectroscopy: Characteristic absorption bands would include N-H stretching vibrations for the urea and amine groups, C=O stretching for the urea, and C-N and C-S stretching vibrations.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at an m/z corresponding to the molecular weight of this compound (215.32).
Synthesis of this compound
The primary method for the synthesis of this compound from biotin was developed by Szalecki in 1996. The synthesis involves a modified Curtius rearrangement.
Synthetic Pathway Overview
The synthesis starts from commercially available biotin. The carboxylic acid group of biotin is converted into an amine through a multi-step process. The key transformation is a Curtius rearrangement, which involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, followed by hydrolysis to yield the primary amine.
References
Synthesis of Norbiotinamine from Biotin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis of norbiotinamine from biotin. This compound serves as a valuable alternative to biotin in various bioconjugation and labeling applications. Unlike biotin, which possesses a terminal carboxylic acid, this compound has a terminal amino group, enabling its conjugation to molecules via their carboxyl groups to form "inverse" amide linkages.[1][2] This guide details the synthetic pathway, experimental protocols, and quantitative data associated with the conversion of biotin to this compound, primarily through a modified Curtius rearrangement. The information presented is intended to equip researchers in drug development and life sciences with the necessary knowledge to synthesize and utilize this important biotin derivative.
Introduction
Biotin (Vitamin H) and its exceptionally strong and specific interaction with avidin and streptavidin have been extensively utilized in a myriad of applications in biotechnology and diagnostics.[1] Traditionally, the carboxylic acid moiety of biotin is activated to facilitate its conjugation to amino groups on proteins, nucleic acids, and other biomolecules.[1] However, this approach limits the types of functional groups that can be targeted. This compound, a derivative of biotin where the carboxyl group is replaced by an amino group, offers a strategic advantage by allowing for the labeling of carboxylic acids.[1] This guide focuses on the chemical synthesis of this compound from biotin, providing a detailed protocol for its preparation.
Synthetic Pathway
The primary and most efficient method for synthesizing this compound from biotin is through a modified Curtius rearrangement. This multi-step process involves the conversion of the carboxylic acid of biotin into an acyl azide, which then rearranges to an isocyanate, and is subsequently hydrolyzed to yield the primary amine, this compound. A key modification involves the use of diphenylphosphoryl azide (DPPA) in the presence of a tertiary amine and an alcohol, which facilitates a one-pot conversion of the carboxylic acid to a carbamate intermediate, which is then hydrolyzed to the desired amine.
The overall synthetic scheme can be summarized as follows:
-
Activation of Biotin's Carboxylic Acid: Biotin is reacted with diphenylphosphoryl azide (DPPA) and a base, such as triethylamine, in an alcohol solvent like tert-butanol. This in-situ activation and rearrangement leads to the formation of a tert-butoxycarbonyl (Boc)-protected this compound intermediate.
-
Hydrolysis of the Boc-Protecting Group: The intermediate carbamate is then subjected to acidic hydrolysis to remove the Boc protecting group, yielding this compound.
Quantitative Data
The synthesis of this compound from biotin has been reported with good overall yields. The following table summarizes the key quantitative data from the synthesis.
| Parameter | Value | Reference |
| Starting Material | Biotin (I) | |
| Final Product | This compound (II) | |
| Overall Yield | 55% | |
| Analytical Data for this compound Carbonate | ||
| Molecular Formula | C₉H₁₇N₃OS + CO₂ + H₂O | |
| Calculated Elemental Analysis | C, 43.30%; H, 6.90%; N, 15.15% | |
| Found Elemental Analysis | C, 43.53%; H, 6.47%; N, 15.35% |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound from biotin, adapted from the literature.
Materials and Reagents
-
Biotin (I)
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (NEt₃)
-
tert-Butanol (t-BuOH)
-
6 N Hydrochloric Acid (HCl) in 50% Methanol (MeOH)
-
50% Sodium Hydroxide (NaOH)
-
Methanol (MeOH)
-
Dowex 50-X4 resin (200-400 mesh, H⁺ form)
Synthesis of this compound (II)
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A mixture of biotin (9.8 g, 40 mmol), diphenylphosphoryl azide (12.1 g, 44 mmol), and triethylamine (6 mL, 4.35 g, 43 mmol) in 200 mL of t-BuOH is heated to reflux for 18 hours.
-
The solvents are evaporated under reduced pressure.
-
The residue is dissolved in 6 N HCl in 50% MeOH and the solution is stirred overnight.
-
The pH of the solution is adjusted to 12 using 50% NaOH.
-
Inorganic salts are filtered off and washed with MeOH.
-
The filtrates are evaporated, and the residue is dissolved in water.
-
The aqueous solution is poured onto a column containing 300 mL of strongly acidic Dowex 50-X4 (200−400 mesh), H⁺ form.
-
The column is washed with water and then the product is eluted with aqueous ammonia.
-
The ammonia eluates are evaporated to yield this compound.
Visualization of the Synthetic Workflow
The following diagram illustrates the workflow for the synthesis of this compound from biotin.
Caption: Workflow for the synthesis of this compound from biotin.
Conclusion
The synthesis of this compound from biotin via a modified Curtius rearrangement provides a reliable method for obtaining this versatile bioconjugation reagent. With its terminal amino group, this compound expands the repertoire of biotinylation strategies, allowing for the labeling of carboxylic acid-containing molecules. The detailed protocol and quantitative data presented in this guide offer a solid foundation for researchers to produce and utilize this compound in their drug development and research endeavors. The availability of this compound opens up new possibilities for creating novel bioconjugates with tailored properties and applications.
References
Norbiotinamine: A Technical Guide to its Chemical Mechanism of Action and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial research indicates that Norbiotinamine is a chemical tool for bioconjugation and not a pharmacologically active agent with a biological mechanism of action. This guide will focus on its chemical properties, synthesis, and applications in chemical biology.
This compound is a biotin analogue that serves as a versatile building block in the field of chemical biology and drug development.[1][2][3] Unlike biotin, which has a terminal carboxylic acid, this compound possesses a terminal primary amine.[4][5] This structural difference is key to its utility, allowing it to be coupled to the carboxylic acid groups of other molecules, such as amino acids, to form stable amide bonds. This is particularly useful for creating "inverse peptides," where the amide linkage is oriented in the opposite direction compared to a standard peptide bond formed with biotin.
The primary application of this compound lies in its use as a biotinylation reagent. The biotin moiety's high-affinity interaction with avidin and streptavidin is a widely used tool in molecular biology for detection, purification, and immobilization of biomolecules. By incorporating this compound, researchers can introduce a biotin tag onto molecules that may not have a readily available amino group for reaction with standard biotinylating agents.
Chemical Properties and Derivatives
This compound can be chemically modified to generate a variety of reactive derivatives, expanding its utility for conjugation to different functional groups.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₇N₃OS | |
| Molecular Weight | 215.31 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | |
| Storage Conditions | -20°C (powder) or -80°C (in solvent) |
| Reactive Derivative | Reactive Towards | Reference |
| Norbiotin isothiocyanate | Primary amines | |
| Norbiotin iodoacetamide | Thiols (sulfhydryls) | |
| Norbiotin maleimide | Thiols (sulfhydryls) |
Experimental Protocols
Synthesis of this compound from Biotin
The synthesis of this compound from biotin is achieved through a modified Curtius rearrangement.
Materials:
-
Biotin
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
tert-Butanol (t-BuOH)
-
6 N Hydrochloric acid (HCl) in 50% Methanol (MeOH)
-
50% Sodium hydroxide (NaOH)
Protocol:
-
A mixture of biotin, diphenylphosphoryl azide, and triethylamine in tert-butanol is heated to reflux for 18 hours.
-
The solvents are evaporated, and the residue is dissolved in 6 N HCl in 50% MeOH.
-
The solution is stirred overnight.
-
The pH of the solution is adjusted to 12 using 50% NaOH to yield this compound.
General Protocol for Coupling this compound to a Carboxylic Acid
This protocol describes a general method for forming an amide bond between this compound and a molecule containing a carboxylic acid, such as a protected amino acid.
Materials:
-
This compound
-
Carboxylic acid-containing molecule (e.g., N-Boc-protected amino acid)
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
Protocol:
-
Dissolve the carboxylic acid-containing molecule in the anhydrous solvent.
-
Add the coupling reagent and the base to the solution and stir for a few minutes to activate the carboxylic acid.
-
Add this compound to the reaction mixture.
-
Allow the reaction to proceed at room temperature for several hours to overnight.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction and purify the product using standard chromatographic techniques.
Visualizations
Caption: Synthesis of this compound from Biotin.
Caption: General coupling reaction of this compound.
Caption: Synthesis of reactive this compound derivatives.
References
Norbiotinamine: A Technical Guide to a Versatile Biotin Alternative for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of bioconjugation and affinity-based research, the biotin-streptavidin interaction remains a cornerstone technology due to its high specificity and affinity. However, the chemical nature of biotin, specifically its terminal carboxylic acid, limits its direct conjugation to certain functional groups. Norbiotinamine emerges as a compelling alternative, offering a key structural modification—a terminal primary amine—that expands the repertoire of biomolecular labeling strategies. This technical guide provides an in-depth exploration of this compound, its chemical properties, and its applications as a biotin alternative. It details conjugation methodologies, particularly for labeling carboxylic acid moieties, and presents adapted protocols for common affinity-based assays. While direct quantitative comparisons of this compound's binding affinity to streptavidin and avidin are not extensively documented in publicly available literature, its functional equivalence in enabling strong affinity binding is the basis for its use. This guide will equip researchers with the foundational knowledge to effectively integrate this compound into their experimental designs.
Introduction: The Need for a Biotin Alternative
Biotin, a water-soluble B vitamin, is renowned for its extraordinarily strong and specific non-covalent interaction with the proteins avidin and streptavidin.[1][2] This interaction, with a dissociation constant (Kd) in the femtomolar range (10-15 to 10-14 M), is one of the strongest known in nature and has been widely exploited in a vast array of biological research applications, including immunoassays, affinity chromatography, and protein purification.[1][3][4]
The utility of biotin in these applications stems from its valeric acid side chain, which provides a carboxylic acid handle for conjugation to other molecules. Typically, this is achieved by activating the carboxyl group to form an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines on proteins (e.g., the side chain of lysine residues) to form stable amide bonds.
However, this conventional conjugation chemistry presents limitations when the target biomolecule lacks accessible primary amines or when the modification of these amines interferes with the molecule's function. Furthermore, there is a growing need for alternative bioconjugation strategies to create novel molecular probes and assemblies. This compound addresses this gap by providing a biotin analog with a terminal primary amine, thereby enabling the labeling of different functional groups, most notably carboxylic acids.
This compound: Structure and Key Properties
This compound, systematically named N-(4-aminobutyl)-biotinamide, is a derivative of biotin where the carboxylic acid group of the valeric acid side chain is replaced with a primary amine. This seemingly simple modification fundamentally alters its conjugation chemistry while preserving the core biotin structure essential for high-affinity binding to streptavidin and avidin.
Caption: Comparison of Biotin and this compound structures.
The primary advantage of this compound is its ability to be conjugated to molecules via their carboxylic acid groups, which are present in the side chains of aspartic and glutamic acid residues in proteins, at the C-terminus of polypeptides, and in many small molecules. This allows for the formation of "inverse peptides" where the amide bond orientation is reversed compared to traditional biotinylation of amines.
Caption: Comparison of amide bond orientation in traditional vs. This compound conjugation.
Quantitative Data on Binding Affinity
A comprehensive search of the scientific literature did not yield specific quantitative data (e.g., dissociation constant, Kd) for the binding of this compound to streptavidin or avidin. However, the widespread use of this compound derivatives as functional alternatives to biotin in affinity-based applications strongly suggests that the modification of the terminal carboxyl group to an amine does not significantly impair the high-affinity binding of the core biotin structure to the binding pocket of streptavidin and avidin.
For reference, the binding of biotin to streptavidin is one of the strongest non-covalent interactions known.
| Ligand/Protein Pair | Dissociation Constant (Kd) | Reference(s) |
| Biotin / Streptavidin | ~10-14 M | |
| Biotin / Avidin | ~10-15 M | |
| This compound / Streptavidin | Data not publicly available | |
| This compound / Avidin | Data not publicly available | |
| Table 1. Binding Affinities of Biotin and this compound to Streptavidin and Avidin. |
Researchers should proceed with the assumption that this compound exhibits a sufficiently strong interaction with streptavidin and avidin to be used effectively in applications such as pull-down assays, affinity chromatography, and ELISAs.
Experimental Protocols
The unique reactivity of this compound allows for its conjugation to carboxyl groups, a feature particularly useful for labeling proteins on aspartate or glutamate residues, or at their C-terminus. The following protocols are adapted from standard bioconjugation and assay methodologies to specifically accommodate the use of this compound.
Labeling of Proteins with this compound via EDC Chemistry
This protocol describes the conjugation of this compound to a protein containing accessible carboxyl groups using the water-soluble carbodiimide, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Caption: General workflow for conjugating this compound to a protein.
Materials:
-
Protein to be labeled (in a suitable buffer, e.g., MES)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
(Optional) N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Purification column (e.g., desalting column)
Procedure:
-
Prepare the Protein: Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL. It is crucial that the buffer does not contain extraneous carboxyl or amine groups.
-
Prepare Reagents: Immediately before use, prepare solutions of EDC and this compound in water or an appropriate solvent. A 10- to 50-fold molar excess of this compound and EDC over the protein is recommended as a starting point. For enhanced efficiency, Sulfo-NHS can be included at a similar molar excess to EDC.
-
Reaction: Add the this compound solution to the protein solution, followed by the EDC (and Sulfo-NHS, if used).
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes.
-
Purification: Remove excess, unreacted this compound and byproducts by dialysis or size-exclusion chromatography.
-
Verification: Confirm successful labeling by a streptavidin-HRP dot blot or Western blot.
This compound-Based Pull-Down Assay
This protocol outlines the use of a this compound-labeled "bait" protein to isolate interacting "prey" proteins from a cell lysate.
Caption: Step-by-step workflow for a pull-down assay using a this compound-labeled bait protein.
Materials:
-
This compound-labeled "bait" protein
-
Cell lysate containing "prey" proteins
-
Streptavidin-conjugated agarose or magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Incubate Bait and Prey: Combine the this compound-labeled bait protein with the cell lysate. Incubate for 1-4 hours at 4°C with gentle rotation to allow for the formation of bait-prey protein complexes.
-
Prepare Beads: Wash the streptavidin beads with Wash Buffer according to the manufacturer's instructions.
-
Capture Complexes: Add the washed streptavidin beads to the lysate-bait mixture. Incubate for 1 hour at 4°C with gentle rotation to allow the this compound-labeled bait (and any bound prey) to bind to the beads.
-
Wash: Pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic beads). Discard the supernatant. Wash the beads 3-5 times with cold Wash Buffer to remove non-specifically bound proteins.
-
Elute: After the final wash, add Elution Buffer to the beads and heat at 95-100°C for 5-10 minutes to release the protein complexes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE, followed by Coomassie staining, Western blotting for a specific prey protein, or mass spectrometry for identification of unknown interacting partners.
Applications and Advantages
The primary application of this compound lies in its ability to serve as a high-affinity tag for molecules that are more readily or specifically functionalized through carboxyl groups.
-
Protein Labeling: this compound is an excellent tool for labeling proteins on aspartate and glutamate residues, or at the C-terminus. This is particularly valuable when lysine residues are located in the active site or are critical for protein function.
-
Peptide Synthesis: It can be incorporated into peptides to create "inverse" peptide structures, where the biotin moiety is linked through an amide bond with the opposite orientation to that of biocytin (biotin-lysine).
-
Small Molecule Labeling: Many small organic molecules possess carboxylic acid groups, making this compound an ideal choice for their biotinylation.
-
Neuronal Tracing: Amino derivatives of biotin, such as Neurobiotin™, which is structurally related to this compound, are used as effective neuronal tracers for mapping neural circuits.
The key advantages of using this compound include:
-
Alternative Conjugation Chemistry: Enables labeling of carboxyl groups, expanding the range of biotinylatable molecules.
-
Preservation of Amine-Dependent Function: Avoids modification of essential lysine residues in proteins.
-
Strong Affinity Binding: Retains the high-affinity interaction with streptavidin and avidin characteristic of biotin.
Conclusion
This compound represents a valuable and versatile tool in the molecular biologist's and chemist's toolbox. By offering a primary amine for conjugation, it complements traditional biotinylation reagents and enables novel labeling strategies. While direct quantitative binding data remains to be extensively published, its successful application in various research contexts underscores its efficacy as a robust biotin alternative. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to confidently incorporate this compound into their workflows for protein labeling, interaction studies, and the development of novel molecular probes. As the field of bioconjugation continues to evolve, the unique properties of this compound are likely to drive further innovation in the study of complex biological systems.
References
An In-Depth Technical Guide to Norbiotinamine Derivatives and Their Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norbiotinamine, a structural analog of biotin, has emerged as a versatile tool in bioconjugation and molecular sciences. Distinguished from its parent molecule by the replacement of the carboxylic acid moiety with a primary amine, this compound offers a unique reactivity profile that enables novel conjugation strategies. This technical guide provides a comprehensive overview of this compound derivatives, their synthesis, and their diverse applications in research and drug development. We will delve into the quantitative aspects of their interactions, provide detailed experimental protocols for their use, and explore their role in probing cellular functions.
Core Concepts: this compound vs. Biotin
The fundamental difference between biotin and this compound lies in their terminal functional group. Biotin possesses a carboxylic acid, which is typically activated (e.g., as an N-hydroxysuccinimide ester) to react with primary amines on target molecules. In contrast, this compound presents a terminal primary amine, allowing it to be coupled to the carboxylic acid groups of other molecules, a process that can create "inverse peptides" with reversed amide bond orientations.[1] This seemingly subtle structural change unlocks a range of alternative bioconjugation possibilities.
Synthesis of this compound and Its Reactive Derivatives
The synthesis of this compound and its derivatives is a critical aspect of their application. These synthetic schemes provide the foundation for creating tailored probes and conjugates for specific research needs.
Synthesis of this compound
This compound can be synthesized from biotin through a modified Curtius rearrangement. This multi-step process provides a good overall yield of the desired amine.
Experimental Protocol: Synthesis of this compound from Biotin
-
Boc Protection: Biotin is first reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base (e.g., triethylamine) in a suitable solvent like dimethylformamide (DMF) to protect the ureido ring nitrogens.
-
Curtius Rearrangement: The carboxylic acid of the Boc-protected biotin is then converted to an acyl azide, typically using diphenylphosphoryl azide (DPPA) in the presence of an alcohol like tert-butanol. This is followed by heating to induce the Curtius rearrangement, forming a tert-butoxycarbonyl (Boc)-protected amine.
-
Deprotection: The Boc protecting groups are subsequently removed using a strong acid, such as trifluoroacetic acid (TFA), to yield this compound, often as a salt (e.g., hydrochloride).[1]
Synthesis of Reactive this compound Derivatives
The primary amine of this compound serves as a handle for the synthesis of various reactive derivatives, enabling its conjugation to a wide array of biomolecules.
Isothiocyanates are highly reactive towards primary amines, forming stable thiourea linkages.
Experimental Protocol: Synthesis of this compound Isothiocyanate
-
Reaction with a Thiocarbonylating Agent: this compound hydrochloride is reacted with a thiocarbonyl transfer reagent, such as 1,1'-thiocarbonyldi-2,2'-pyridone (TCDP), in an organic solvent (e.g., dichloromethane) in the presence of a base like triethylamine.
-
Purification: The resulting this compound isothiocyanate is then purified, typically by column chromatography, to yield the final product.
Maleimides are widely used for their specific reactivity towards sulfhydryl (thiol) groups, forming stable thioether bonds. This makes them ideal for labeling cysteine residues in proteins.
Experimental Protocol: Synthesis of N-norbiotinyl-β-maleimidopropionylamide
-
Reaction with a Maleimide NHS Ester: this compound is reacted with a commercially available N-hydroxysuccinimide ester of a maleimide-containing linker, such as succinimidyl β-maleimidopropionate.
-
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO at room temperature.
-
Purification: The product, N-norbiotinyl-β-maleimidopropionylamide, is purified by chromatography.
Quantitative Data on this compound Interactions
A critical aspect of utilizing this compound derivatives is understanding their binding affinity to avidin and streptavidin, the proteins that form the basis of the biotin-avidin system.
| Ligand | Protein | Dissociation Constant (Kd) | Method |
| Biotin | Avidin | ~10⁻¹⁵ M | Various |
| Biotin | Streptavidin | ~10⁻¹⁴ M | Various |
| This compound | Avidin/Streptavidin | Data not readily available in the searched literature | - |
| This compound Derivatives | Avidin/Streptavidin | Data not readily available in the searched literature | - |
While specific Kd values for this compound and its derivatives are not extensively reported in the available literature, it is generally understood that modifications to the biotin structure can impact binding affinity. However, for many applications, the preservation of a sufficiently strong interaction for detection and purification is the primary concern. The synthesis of spin-labeled biotin analogs, which retain their ability to bind to avidin, suggests that modifications at the valeric acid side chain (where the amine of this compound is located) are well-tolerated.
Functions and Applications of this compound Derivatives
The unique properties of this compound derivatives have led to their application in a variety of research and development areas.
Protein Labeling and Detection
This compound derivatives, particularly the maleimide and isothiocyanate forms, are excellent reagents for labeling proteins.
Experimental Workflow: Protein Labeling with this compound Maleimide
Caption: Workflow for labeling a protein with this compound maleimide.
This workflow allows for the site-specific labeling of proteins at cysteine residues. The resulting biotinylated protein can then be detected using streptavidin-conjugated enzymes (e.g., HRP for Western blotting) or fluorophores (for fluorescence microscopy), or purified using streptavidin-coated beads.
Probing Signaling Pathways
While this compound derivatives are not direct participants in signaling pathways, they are invaluable tools for studying them. By conjugating this compound to molecules that interact with specific components of a signaling cascade, researchers can track and isolate these components.
Application Example: Studying Kinase Activity
This compound can be conjugated to a known kinase inhibitor. This creates a probe that can be used to:
-
Identify Kinase Targets: The probe can be incubated with cell lysates, and the kinase-probe complexes can be pulled down using streptavidin beads, allowing for the identification of the bound kinases by mass spectrometry.
-
Visualize Kinase Localization: If the this compound-inhibitor conjugate is further linked to a fluorescent dye, it can be used to visualize the subcellular localization of the target kinase in living cells.
Caption: Workflow for identifying kinase targets using a this compound-conjugated inhibitor.
Targeted Drug Delivery
The high affinity of the biotin-avidin interaction is a well-established strategy for targeted drug delivery. This compound provides an alternative handle for attaching drugs to targeting moieties or nanocarriers. For instance, a cytotoxic drug can be conjugated to this compound, and this conjugate can then be incorporated into a liposome or nanoparticle that is also decorated with a targeting ligand (e.g., an antibody or peptide) that recognizes cancer cells.
Logical Relationship in Targeted Drug Delivery
Caption: Logical flow of this compound-based targeted drug delivery.
This strategy allows for the modular assembly of targeted drug delivery systems. The strong and specific interaction between the this compound-drug conjugate and the streptavidin-coated carrier ensures stable drug loading, while the targeting ligand directs the entire complex to the desired cell type, minimizing off-target toxicity.
Conclusion
This compound and its derivatives represent a valuable expansion of the molecular toolkit available to researchers in the life sciences. Their unique reactivity, stemming from the terminal primary amine, provides a powerful alternative to traditional biotin-based conjugation methods. From the fundamental synthesis of the core molecule and its reactive forms to their application in protein labeling, signaling pathway elucidation, and targeted drug delivery, this compound derivatives offer a versatile platform for innovation. As research continues to uncover new ways to harness their properties, the importance of these molecules in both basic and applied science is set to grow.
References
Technical Guide: Synthesis and Potential Applications of Inverse Peptides Derived from Norbiotinamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norbiotinamine is a derivative of biotin where the carboxylic acid group is replaced by an amino group. This structural modification allows for the synthesis of "inverse peptides," in which the amide bond linkage is oriented in the opposite direction compared to naturally occurring peptides.[1] This unique characteristic opens up possibilities for creating novel bioconjugates and probes with potentially different enzymatic stability and binding properties. This guide provides a comprehensive overview of the synthesis of this compound and its derivatives, and explores its potential applications based on the available scientific literature.
Synthesis of this compound and Its Derivatives
The synthesis of this compound and its reactive derivatives was first described by Szalecki in 1996.[1] The primary application of these derivatives is to serve as alternative biotinylating reagents.
Experimental Protocol: Synthesis of this compound (II) from Biotin (I)
This protocol is based on the modified Curtius rearrangement.
Materials:
-
Biotin (I)
-
Diphenylphosphoryl azide (DPPA)
-
tert-Butanol (t-BuOH)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Boc Protection: A solution of Biotin (I) in a mixture of t-BuOH and a suitable solvent is treated with DPPA and heated to induce the Curtius rearrangement, forming the intermediate tert-butoxycarbamate (Boc-protected this compound).
-
Purification of Boc-Norbiotinamine: The reaction mixture is concentrated, and the residue is purified using column chromatography.
-
Deprotection: The purified Boc-protected intermediate is dissolved in a mixture of TFA and DCM to remove the Boc protecting group.
-
Isolation of this compound (II): The reaction mixture is neutralized with a saturated NaHCO₃ solution. The aqueous layer is extracted with a suitable organic solvent. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield this compound (II). The product can be further purified by crystallization or chromatography.
Synthesis of this compound Derivatives
This compound can be further functionalized to create reactive derivatives for bioconjugation.[1] A summary of these derivatives and their synthesis is presented in the table below.
| Derivative | Starting Materials | Reported Yield | Reference |
| Norbiotin isothiocyanate (III) | This compound (II), TCDP | 85% | [1] |
| N-norbiotinyl-iodoacetamide (V) | This compound (II), Succinimidyl iodoacetate | Not specified | [1] |
| N-norbiotinyl-β-maleimidopropionylamide (VI) | This compound (II), Succinimidyl β-maleimidopropionate | 63% | |
| N-norbiotinyl-γ-L-glutamylamide (VII) | This compound (II), NHS ester of N-Boc-glutamic acid γ-benzyl ester | Not specified |
Concept and Synthesis of Inverse Peptides from this compound
The primary amine of this compound allows for the formation of an amide bond with the carboxylic acid group of an amino acid. This results in an "inverse peptide" linkage.
Experimental Protocol: General Synthesis of a this compound-Amino Acid Conjugate
Materials:
-
This compound (II)
-
N-protected amino acid with an activated carboxyl group (e.g., NHS ester)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Reagents for deprotection (e.g., TFA for Boc group)
Procedure:
-
Coupling Reaction: The N-protected and carboxyl-activated amino acid is dissolved in DMF. This compound (II) and DIPEA are added to the solution. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
-
Deprotection: The protecting group on the amino acid is removed using appropriate conditions (e.g., TFA for a Boc group).
-
Final Purification: The final inverse peptide conjugate is purified by chromatography or crystallization.
Potential Applications of Inverse Peptides from this compound
While the synthesis of this compound and the concept of its inverse peptides are established, documented applications in research and drug development are limited. The following sections outline potential uses based on the properties of these molecules.
Neuronal Tracer
N-norbiotinyl-γ-L-glutamylamide was synthesized as a potential alternative to biocytin (biotinoyllysine), a well-known fixable polar tracer used in neuroscience. Polar tracers are used to study neuronal morphology and connections. The "inverse" amide bond in the this compound-derived tracer may confer different properties, such as altered susceptibility to enzymatic degradation, which could be advantageous for long-term tracing studies.
Targeted Probes for Imaging and Drug Delivery
A patent application describes the use of a maleimide derivative of this compound to create a probe for targeting Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on endothelial cells during inflammation, such as in atherosclerotic lesions. In this application, the this compound derivative serves as a linker to conjugate a VCAM-1 binding peptide. This suggests a potential role for this compound-derived molecules in the development of targeted imaging agents or for the delivery of therapeutic payloads to specific cell types.
Bioconjugation and Immunoassays
Due to the strong and specific interaction between biotin and avidin/streptavidin, this compound-derived peptides can be used in various bioconjugation applications. These include their use in immunoassays, affinity chromatography, and cell sorting. The inverse peptide structure might offer advantages in terms of stability or reduced steric hindrance in certain assay formats.
Conclusion
This compound provides a versatile platform for the synthesis of inverse peptides and other bioconjugates. While the documented applications are currently limited, the unique structural properties of these molecules present intriguing possibilities for the development of novel research tools, diagnostic agents, and therapeutics. Further research is needed to fully explore and validate the potential advantages of this compound-derived inverse peptides in various biological systems and applications.
References
Norbiotinamine: A Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Norbiotinamine, a versatile biotinylating agent used in a variety of research and development applications. This document outlines its chemical properties, synthesis, and key applications, with a focus on its utility in bioconjugation and the labeling of molecules for detection and analysis.
Core Chemical Properties
This compound and its hydrochloride salt are important reagents in bioconjugation chemistry. Their fundamental properties are summarized below.
| Property | This compound | This compound Hydrochloride |
| CAS Number | 173401-47-3[1][2][3][4] | 160385-86-4[5] |
| Molecular Weight | 215.32 g/mol | 251.77 g/mol |
| Molecular Formula | C₉H₁₇N₃OS | C₉H₁₈ClN₃OS |
| Description | An alternative to biotin used for coupling to carboxylic groups. | Hydrochloride salt of this compound. |
Synthesis of this compound
The synthesis of this compound from biotin is a key process that enables its use as a versatile bioconjugation tool. The overall workflow for the synthesis of this compound and its subsequent reactive derivatives is depicted below. The synthesis of this compound itself is achieved from biotin through a modified Curtius rearrangement.
Caption: Synthesis workflow of this compound and its derivatives.
Experimental Protocols
While detailed, step-by-step experimental protocols for the synthesis of this compound are proprietary and not publicly available in their entirety, the synthesis has been described in the scientific literature. The primary method involves a modified Curtius rearrangement of a biotin derivative.
General Bioconjugation Protocol
This compound is used to label molecules containing carboxylic acid groups. The general workflow for a bioconjugation reaction using this compound is as follows:
Caption: General workflow for bioconjugation using this compound.
Signaling Pathways
It is important to note that this compound is a synthetic molecule used as a tool for bioconjugation and labeling. It is not known to be directly involved in or to modulate any specific biological signaling pathways itself. Its utility lies in its ability to be conjugated to other molecules that may be involved in such pathways, thereby allowing for their detection and study.
Applications in Research and Development
This compound serves as a valuable alternative to standard biotinylation reagents, particularly in situations where the target molecule lacks a primary amine for conjugation.
-
Inverse Peptide Synthesis : this compound can be coupled with the carboxylic group of amino acids to generate "inverse peptides," where the amide linkage is oriented in the opposite direction compared to a standard peptide bond.
-
Labeling of Carboxylic Acid-Containing Molecules : It allows for the biotinylation of various molecules, including proteins, peptides, and other biomolecules, at their carboxylic acid moieties.
-
Diagnostic Assay Development : Biotinylated molecules are widely used in the development of immunoassays and other diagnostic tests due to the high-affinity interaction between biotin and streptavidin.
-
Affinity Chromatography : Norbiotinylated probes can be used for the purification of binding partners from complex biological samples.
References
- 1. Synthesis of this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. microdetection.cn [microdetection.cn]
- 4. Research Use Exemptions to Patent Infringement for Drug Discovery and Development in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the Nrf2 Signaling Pathway as a Therapeutic Strategy Against Periodontal Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Norbiotinamine Conjugation to Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule such as a peptide, is a cornerstone technique in life sciences research. The high-affinity interaction between biotin and streptavidin (or avidin) is harnessed for a multitude of applications, including immunoassays, affinity purification, and cellular imaging. Norbiotinamine, an analog of biotin, offers an alternative labeling reagent. A key structural difference is that this compound possesses a terminal primary amine in place of biotin's carboxylic acid.
This distinction is crucial for conjugation chemistry. While biotin is typically activated at its carboxyl group (e.g., as an N-hydroxysuccinimide ester) to react with primary amines on a peptide, this compound's primary amine is the reactive site. To achieve a stable amide linkage with a peptide's primary amines (the N-terminus or the ε-amine of lysine residues), this compound must first be derivatized to introduce a carboxyl group, which is then activated. A common strategy involves reacting this compound with a linker molecule containing both an amine-reactive group and a terminal carboxylic acid. This carboxylated this compound derivative can then be converted into an amine-reactive N-hydroxysuccinimide (NHS) ester for subsequent conjugation to a peptide.
These application notes provide a detailed protocol for the conjugation of an NHS-activated this compound derivative to peptides, covering reagent preparation, reaction conditions, purification, and characterization of the final conjugate.
Chemical Principle of Conjugation
The conjugation of a this compound-NHS ester to a peptide is a nucleophilic acyl substitution reaction. The primary amino group on the peptide (either the N-terminal α-amine or the ε-amine of a lysine side chain) acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond, covalently linking the this compound moiety to the peptide, and the release of N-hydroxysuccinimide as a byproduct. The reaction is highly pH-dependent; maintaining a pH between 7.5 and 8.5 is critical to ensure the primary amines of the peptide are deprotonated and thus sufficiently nucleophilic.[1][2]
Data Presentation: Reaction Parameters
The optimal conditions for peptide conjugation can vary based on the specific amino acid sequence, solubility, and steric accessibility of the target amine groups. The following table summarizes typical quantitative data for NHS ester-based peptide conjugations as a reference for protocol development.
| Parameter | Recommended Range | Notes |
| Molar Ratio (this compound-NHS : Peptide) | 3:1 to 10:1 | A molar excess of the NHS ester drives the reaction to completion. For peptides, a 3-5 fold excess is often sufficient. |
| Peptide Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer | Must be free of primary amines (e.g., Tris).[2] |
| pH | 7.5 - 8.5 | Optimal for ensuring the peptide's primary amines are deprotonated and reactive.[2] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster, while 4°C can be used for sensitive peptides and longer reaction times. |
| Reaction Time | 1 - 4 hours at RT; 12-24 hours at 4°C | Progress can be monitored by LC-MS. |
| Quenching Reagent | 1 M Tris-HCl or Glycine (pH 8.0) | Added in molar excess to consume unreacted NHS ester. |
Experimental Protocols
This section details the materials, reagents, and step-by-step methodology for conjugating a this compound-NHS ester to a peptide.
Materials and Reagents
-
Peptide of interest (lyophilized powder)
-
This compound-Linker-NHS Ester
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Anhydrous Solvent: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
HPLC Solvents:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
-
Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) system
Step-by-Step Protocol
-
Reagent Preparation:
-
Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Immediately before use, prepare a stock solution of the this compound-Linker-NHS Ester in anhydrous DMF or DMSO. The concentration will depend on the desired molar excess. NHS esters are moisture-sensitive and should be handled accordingly.
-
-
Conjugation Reaction:
-
Add the calculated volume of the this compound-NHS Ester stock solution to the peptide solution. A 5-fold molar excess of the NHS ester over the peptide is a good starting point.
-
Gently vortex the mixture to ensure homogeneity.
-
Allow the reaction to proceed at room temperature for 1 to 4 hours. Gentle stirring or shaking can facilitate mixing. For sensitive peptides, the reaction can be performed overnight at 4°C.
-
-
Reaction Quenching:
-
To stop the reaction, add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature. The primary amine in Tris will react with and consume any remaining unreacted NHS ester.
-
-
Purification:
-
Purify the this compound-peptide conjugate from unreacted peptide, excess labeling reagent, and byproducts using RP-HPLC.
-
Use a C18 column with a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm for the peptide backbone and a wavelength appropriate for this compound if it has a chromophore).
-
-
Characterization and Storage:
-
Confirm the identity and purity of the final product. Use analytical RP-HPLC to assess purity (>95% is often desired).
-
Use LC-MS to verify the molecular weight of the this compound-peptide conjugate, confirming successful conjugation.
-
After pooling the pure fractions, lyophilize (freeze-dry) the solution to obtain the final product as a white powder.
-
Store the lyophilized this compound-peptide conjugate at -20°C or -80°C to ensure long-term stability.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | 1. Hydrolyzed NHS Ester2. Suboptimal pH3. Inactive Peptide | 1. Prepare NHS ester solution immediately before use in anhydrous solvent.2. Verify the pH of the reaction buffer is between 7.5 and 8.5.3. Confirm the presence of a primary amine on the peptide. |
| Multiple Conjugation Products | 1. Peptide has multiple reactive sites (e.g., N-terminus and multiple lysines).2. High molar excess of NHS ester. | 1. Consider site-specific protection strategies during peptide synthesis if a single labeling site is desired.2. Reduce the molar ratio of this compound-NHS to peptide. |
| No Conjugate Detected | 1. Reaction buffer contains primary amines (e.g., Tris).2. Peptide is insoluble in the reaction buffer. | 1. Use a non-amine-containing buffer like sodium bicarbonate or phosphate.2. Test peptide solubility in different aqueous buffers. A small amount of organic co-solvent may be needed. |
Conclusion
The protocol described provides a robust framework for the successful conjugation of this compound derivatives to peptides. By carefully controlling the reaction parameters, particularly the molar ratio of reactants and the pH, researchers can achieve efficient and specific labeling. The resulting this compound-peptide conjugates are valuable tools for a wide range of applications in biological research and drug development, leveraging the strong and specific interaction of the biotin moiety with streptavidin and avidin. Proper purification and characterization are essential to ensure the quality and reliability of the final conjugate for downstream experiments.
References
Application Notes and Protocols for Neuronal Tracing Studies Using Norbiotinamine (Neurobiotin™)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norbiotinamine, commercially known as Neurobiotin™, is a versatile and highly effective neuroanatomical tracer used extensively in neuroscience research to map neuronal pathways and delineate the intricate architecture of the nervous system. As an amino derivative of biotin, its small molecular weight and positive charge contribute to its efficient uptake and transport within neurons. This document provides detailed application notes and protocols for the use of this compound in various neuronal tracing studies, including anterograde, retrograde, and transneuronal labeling.
Properties and Advantages of this compound
This compound offers several key advantages over other neuronal tracers, such as its predecessor, biocytin:
-
Enhanced Solubility: this compound exhibits superior solubility in various buffers and salt solutions, allowing for the preparation of more concentrated tracer solutions.[1]
-
Efficient Iontophoretic Delivery: Its net positive charge facilitates efficient ejection from micropipettes using positive current, a significant advantage in electrophysiology and in vivo injection studies.[1]
-
Versatile Transport: It is effectively transported in both anterograde (from cell body to axon terminal) and retrograde (from axon terminal to cell body) directions.[2] Furthermore, it has been shown to undergo transneuronal transfer, enabling the labeling of synaptically connected neurons.[2]
-
High-Resolution Labeling: this compound provides Golgi-like filling of neurons, revealing fine morphological details of dendrites, axons, and synaptic terminals.
-
Compatibility: The biotin moiety of this compound allows for sensitive detection using avidin or streptavidin conjugates, which can be linked to various reporters such as enzymes (e.g., horseradish peroxidase for chromogenic detection) or fluorophores for fluorescent imaging.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and provides a comparison with Biocytin. Please note that optimal parameters can vary depending on the specific neuronal system, animal model, and experimental goals.
| Parameter | This compound (Neurobiotin™) | Biocytin | References |
| Molecular Weight | ~286 Da | ~372 Da | [1] |
| Typical Concentration | 2-5% in buffer or salt solution | 1-4% in buffer or salt solution | |
| Anterograde Transport | Observed as early as 2-70 hours post-injection. Considered a rapid and robust anterograde tracer. | Effective anterograde tracer. | |
| Retrograde Transport | More pronounced retrograde labeling compared to Biocytin. | Occasional retrograde labeling, typically with larger injections. | |
| Optimal Survival Time | 2-10 days for robust anterograde and retrograde labeling, depending on the pathway length. Labeling can be weaker with very long survival times. | 2 days for effective labeling; signal may be weaker with longer survival times. |
Experimental Protocols
Protocol 1: In Vivo Anterograde and Retrograde Tracing
This protocol describes the injection of this compound into a specific brain region to label efferent (anterograde) and afferent (retrograde) connections.
Materials:
-
This compound (Neurobiotin™) powder
-
Sterile filtered 0.1 M phosphate buffer (PB, pH 7.4) or 0.9% NaCl
-
Stereotaxic apparatus
-
Micropipette puller
-
Glass micropipettes (10-20 µm tip diameter)
-
Iontophoretic or pressure injection system
-
Anesthetic and surgical tools
-
Perfusion solutions (saline, 4% paraformaldehyde in 0.1 M PB)
-
Vibratome or cryostat
-
Blocking solution (e.g., 10% normal serum in PBS with 0.3% Triton X-100)
-
Avidin-Biotin Complex (ABC) kit
-
3,3'-Diaminobenzidine (DAB)
-
Hydrogen peroxide (H₂O₂)
-
Microscope slides and mounting medium
Procedure:
-
Preparation of Tracer Solution: Dissolve this compound in 0.1 M PB or 0.9% NaCl to a final concentration of 2-5%.
-
Animal Surgery and Injection:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Perform a craniotomy over the target brain region.
-
Lower the micropipette filled with the this compound solution to the desired coordinates.
-
Inject the tracer using either iontophoresis (e.g., 5 µA positive current, 7s on/7s off pulses for 10-15 minutes) or pressure injection (e.g., 5-10 nL per minute for a total of 50-100 nL).
-
Slowly retract the micropipette and suture the incision.
-
-
Survival Period: Allow the animal to survive for a period of 2 to 10 days to permit tracer transport. The optimal time depends on the length of the neuronal pathway being studied.
-
Tissue Processing:
-
Deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde in 0.1 M PB.
-
Post-fix the brain in the same fixative overnight at 4°C.
-
Cut 40-50 µm sections using a vibratome or cryostat.
-
-
Histochemical Detection:
-
Rinse sections in 0.1 M PBS.
-
Incubate sections in blocking solution for 1-2 hours at room temperature.
-
Incubate sections in the ABC reagent according to the manufacturer's instructions (typically 1-2 hours at room temperature or overnight at 4°C).
-
Rinse sections in PBS.
-
Visualize the tracer by reacting the sections with a solution of DAB (0.05%) and H₂O₂ (0.003%) in PBS until the desired staining intensity is reached.
-
Rinse sections, mount on slides, dehydrate, and coverslip.
-
Protocol 2: In Vitro Intracellular Filling
This protocol is suitable for labeling individual neurons in brain slices during electrophysiological recording.
Materials:
-
This compound
-
Intracellular recording solution (e.g., potassium gluconate-based)
-
Brain slice preparation setup
-
Patch-clamp or intracellular recording rig
-
Micropipette puller
-
Glass micropipettes (1-2 MΩ resistance)
-
Fixative (4% paraformaldehyde in 0.1 M PB)
-
Visualization reagents as described in Protocol 1.
Procedure:
-
Prepare Intracellular Solution: Dissolve this compound (2-4%) in the intracellular recording solution.
-
Electrophysiology and Cell Filling:
-
Prepare acute brain slices and maintain them in artificial cerebrospinal fluid (aCSF).
-
Obtain a whole-cell patch-clamp or intracellular recording from a target neuron.
-
Allow the this compound to diffuse from the pipette into the cell for the duration of the recording (at least 15-20 minutes). For intracellular recordings, iontophoretic injection with positive current pulses can be used.
-
-
Fixation and Processing:
-
After recording, carefully remove the slice and fix it in 4% paraformaldehyde overnight at 4°C.
-
Process the slice for this compound visualization as described in Protocol 1 (steps 5 onwards), typically using fluorescently labeled streptavidin for visualization with confocal microscopy.
-
Visualization of Pathways and Workflows
Experimental Workflow for In Vivo Neuronal Tracing
Caption: Workflow for in vivo neuronal tracing with this compound.
Conceptual Signaling Pathway of this compound Uptake and Transport
While the precise molecular transporters for this compound have not been definitively identified, its uptake is thought to be activity-dependent and likely involves membrane transporters that recognize its amine group. Once inside the neuron, it is actively transported along microtubule tracks by motor proteins.
Caption: Conceptual model of this compound uptake and axonal transport.
References
- 1. A biotin-containing compound N-(2-aminoethyl)biotinamide for intracellular labeling and neuronal tracing studies: comparison with biocytin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurobiotin, a useful neuroanatomical tracer for in vivo anterograde, retrograde and transneuronal tract-tracing and for in vitro labeling of neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Norbiotinamine Maleimide in Thiol-Reactive Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norbiotinamine maleimide is a thiol-reactive labeling reagent that enables the specific covalent attachment of a biotin moiety to proteins, peptides, and other biomolecules containing free sulfhydryl groups. This process, known as biotinylation, is a cornerstone of bioconjugation and is widely utilized in life sciences research for the detection, purification, and immobilization of biomolecules. The maleimide group exhibits high selectivity for the thiol group of cysteine residues, forming a stable thioether bond under mild reaction conditions (pH 6.5-7.5).[1] This specificity minimizes non-specific labeling of other amino acid residues, such as lysines.[1] Once labeled, the biotin tag serves as a high-affinity handle for interaction with streptavidin and avidin proteins, which can be conjugated to reporters (e.g., enzymes, fluorophores) or solid supports for a myriad of downstream applications.
This document provides detailed application notes and protocols for the use of this compound maleimide in thiol-reactive labeling, with a particular focus on the "Biotin-Switch" technique for the identification and quantification of post-translationally modified cysteine residues.
Principle of Thiol-Reactive Labeling
The core of this compound maleimide's utility lies in the Michael addition reaction between the maleimide group and a sulfhydryl group. This reaction is highly efficient and specific at neutral pH.
Caption: Thiol-reactive labeling with this compound maleimide.
Quantitative Data Presentation
The efficiency of maleimide-based labeling can be influenced by factors such as pH, temperature, reaction time, and the accessibility of the thiol group on the protein. While specific data for this compound maleimide is not extensively published, the following table presents representative data based on typical maleimide labeling reactions.
| Parameter | Value | Notes |
| Labeling Efficiency | 70-90% | Efficiency can vary depending on the protein and reaction conditions. Determined by mass spectrometry or colorimetric assays (e.g., Ellman's reagent for remaining free thiols). |
| Specificity | >95% for thiols | At neutral pH, reactivity with other functional groups like amines is minimal. |
| Mass Addition | ~351.4 Da | The exact mass of this compound maleimide is added to the cysteine residue. This value should be confirmed for the specific product in use. |
| Stability of Conjugate | High | The thioether bond is stable under physiological conditions. However, retro-Michael reactions can occur, which can be mitigated by hydrolysis of the succinimide ring.[2][3][4] |
| Optimal pH Range | 6.5 - 7.5 | Balances reactivity of the maleimide with the stability of the reagent and the protein. |
| Recommended Molar Ratio | 10-20 fold molar excess | A surplus of this compound maleimide ensures efficient labeling of the target protein. |
Key Applications
This compound maleimide is a versatile tool for a range of applications, including:
-
Protein Detection: Biotinylated proteins can be detected in complex mixtures using streptavidin-conjugated enzymes (e.g., HRP, AP) in Western blotting or ELISA.
-
Protein Purification: Immobilized streptavidin or avidin resins can be used to capture biotinylated proteins from cell lysates or other biological samples in pull-down assays.
-
Protein-Protein Interaction Studies: Biotinylating a "bait" protein allows for the pull-down and identification of interacting "prey" proteins.
-
Cellular Localization Studies: Biotinylated proteins can be visualized in cells and tissues using streptavidin-conjugated fluorophores.
-
Drug Delivery: The stable linkage formed by maleimides is utilized in the development of antibody-drug conjugates (ADCs).
Experimental Protocols
Protocol 1: General Protein Labeling with this compound Maleimide
This protocol describes a general method for biotinylating a purified protein with available free cysteine residues.
Materials:
-
Purified protein containing free thiols
-
This compound maleimide
-
Reaction Buffer: 100 mM phosphate buffer, 150 mM NaCl, pH 7.2-7.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column or dialysis cassette for purification
-
Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4, with a protein stabilizer (e.g., BSA) and a preservative (e.g., sodium azide)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
(Optional) If the protein contains disulfide bonds that need to be reduced to expose thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: Other reducing agents like DTT must be removed before adding the maleimide reagent.
-
-
This compound Maleimide Stock Solution Preparation:
-
Immediately before use, dissolve this compound maleimide in anhydrous DMF or DMSO to a concentration of 10 mM.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound maleimide stock solution to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove the unreacted this compound maleimide by passing the reaction mixture through a desalting column or by dialysis against PBS.
-
-
Storage:
-
Store the biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage. The addition of a cryoprotectant like glycerol may be beneficial for frozen storage.
-
Protocol 2: Biotin-Switch Assay for Detection of S-Nitrosylated Proteins
The Biotin-Switch technique is a powerful method to identify proteins that are post-translationally modified on cysteine residues, such as through S-nitrosylation. This protocol is adapted for the use of this compound maleimide.
Caption: Workflow for the Biotin-Switch Assay.
Materials:
-
Cell or tissue lysate
-
Blocking Buffer: HEN Buffer (250 mM HEPES, 1 mM EDTA, 0.1 mM Neocuproine, pH 7.7) with 2.5% SDS and 20 mM Methyl methanethiosulfonate (MMTS)
-
Precipitation Solution: Acetone, pre-chilled to -20°C
-
Resuspension Buffer: HENS Buffer (HEN Buffer with 1% SDS)
-
Reducing Agent: Sodium ascorbate
-
Labeling Reagent: this compound maleimide
-
Streptavidin-agarose beads
-
Wash Buffers
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Blocking Free Thiols:
-
To your protein lysate, add an equal volume of Blocking Buffer.
-
Incubate at 50°C for 30 minutes with frequent vortexing to block all free sulfhydryl groups.
-
-
Protein Precipitation:
-
Add four volumes of pre-chilled acetone to precipitate the proteins.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge to pellet the proteins and discard the supernatant. Wash the pellet twice with 70% acetone.
-
-
Reduction of S-Nitrosothiols and Biotinylation:
-
Resuspend the protein pellet in HENS Buffer.
-
Divide the sample into two equal aliquots.
-
To one aliquot, add sodium ascorbate to a final concentration of 1 mM and this compound maleimide to a final concentration of 1 mM. This is the experimental sample.
-
To the second aliquot, add only this compound maleimide. This serves as a negative control.
-
Incubate both samples for 1 hour at room temperature in the dark.
-
-
Pull-down of Biotinylated Proteins:
-
Precipitate the proteins with acetone as described in step 2.
-
Resuspend the pellets in a buffer compatible with streptavidin binding (e.g., PBS with 0.5% Triton X-100).
-
Add pre-washed streptavidin-agarose beads and incubate for 1 hour at room temperature with rotation.
-
-
Washing and Elution:
-
Wash the beads several times with a high-salt wash buffer to remove non-specifically bound proteins.
-
Elute the biotinylated proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using an antibody against your protein of interest or by mass spectrometry for proteome-wide identification of S-nitrosylated proteins.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Protein thiols are oxidized or inaccessible. | Include a reducing agent like TCEP prior to labeling. Denature the protein if necessary, ensuring it does not precipitate. |
| This compound maleimide has hydrolyzed. | Prepare the stock solution fresh in anhydrous solvent and use it immediately. | |
| Incorrect pH of the reaction buffer. | Ensure the pH is between 6.5 and 7.5 for optimal reactivity. | |
| High Background/Non-specific Binding | Insufficient removal of unreacted this compound maleimide. | Improve the purification step by using a larger desalting column or increasing the number of dialysis changes. |
| In pull-down assays, proteins are binding non-specifically to the beads. | Increase the stringency of the wash buffers (e.g., higher salt concentration, add detergents). Pre-clear the lysate with beads before adding the biotinylated sample. | |
| No Signal in Biotin-Switch Assay | The protein of interest is not S-nitrosylated. | Use a positive control known to be S-nitrosylated. |
| Inefficient blocking of free thiols. | Ensure the blocking step is complete by increasing the concentration of the blocking reagent or the incubation time. | |
| Degradation of S-nitrosothiols during sample preparation. | Work quickly and keep samples on ice. Avoid exposure to light. |
Conclusion
This compound maleimide is a powerful and specific reagent for the biotinylation of thiol-containing biomolecules. Its application in techniques like the Biotin-Switch assay provides researchers with a robust method for investigating the role of cysteine modifications in cellular signaling and disease. Careful optimization of labeling and detection protocols will ensure high-quality, reproducible data for a wide range of research and drug development applications.
References
Application Notes and Protocols: Norbiotinamine Iodoacetamide Conjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norbiotinamine iodoacetamide is a thiol-reactive biotinylation reagent used for the covalent labeling of proteins, peptides, and other molecules containing a free sulfhydryl group. This reagent is a valuable tool in proteomics, drug development, and various biochemical assays, enabling the detection, purification, and immobilization of target molecules. The conjugation chemistry is based on the reaction of the iodoacetamide group with a cysteine residue, forming a stable thioether bond. This document provides detailed application notes and protocols for the use of this compound iodoacetamide.
The core structure of this compound provides a biotin moiety for high-affinity binding to avidin or streptavidin, while the iodoacetamide group serves as the reactive handle for conjugation. The synthesis of this compound and its derivatives, including the iodoacetamide version, has been described in the scientific literature.[1]
Reaction Mechanism
The conjugation of this compound iodoacetamide to a sulfhydryl group, typically from a cysteine residue in a protein, proceeds via a second-order nucleophilic substitution (SN2) reaction.[2][3] The deprotonated thiol (thiolate anion) acts as the nucleophile, attacking the carbon atom adjacent to the iodine. This results in the displacement of the iodide ion and the formation of a stable, covalent thioether linkage.[2][3]
Key Reaction Parameters
The efficiency and specificity of the conjugation reaction are influenced by several factors, which can be optimized to achieve the desired labeling outcome.
| Parameter | Recommended Range/Value | Notes |
| pH | 7.5 - 8.5 | The reaction rate is dependent on the deprotonation of the thiol group to the more nucleophilic thiolate anion. At pH above 8.5, the risk of non-specific reactions with other amino acid residues like lysine and histidine increases. |
| Temperature | Room Temperature (20-25 °C) | The reaction can be performed at 4°C to slow down the reaction and potentially increase specificity, but this will require a longer incubation time. |
| Molar Excess of Reagent | 2 to 20-fold molar excess over the sulfhydryl content | The optimal molar excess depends on the protein and the desired degree of labeling. A higher excess can lead to a higher labeling efficiency but also increases the risk of non-specific modifications. |
| Reaction Time | 2 - 4 hours | The reaction time should be optimized based on the reactivity of the specific sulfhydryl group and the desired level of conjugation. |
| Solvent for Reagent | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | This compound iodoacetamide should be dissolved in an organic solvent before being added to the aqueous reaction buffer. |
Stability of the Conjugate
The thioether bond formed between the this compound and the cysteine residue is highly stable under a wide range of conditions. Unlike conjugates formed with maleimide reagents, which can be subject to retro-Michael reactions, the thioether linkage is considered permanent. However, the overall stability of the biotinylated protein will still depend on the stability of the protein itself. The thioether linkage can be susceptible to oxidation, particularly in the presence of reactive oxygen species.
Potential Side Reactions
While iodoacetamide reagents are relatively specific for sulfhydryl groups, side reactions can occur, especially under non-optimal conditions.
| Side Reaction Target | Conditions Favoring Side Reaction | Notes |
| Histidine, Methionine | pH > 8.5, high molar excess of reagent | These are the most common off-target residues. |
| Lysine, N-terminus | High pH, prolonged reaction times, large excess of reagent | Alkylation of the N-terminal amino group has been observed. |
| Tyrosine, Aspartate, Glutamate | Suboptimal reaction conditions can lead to modification of these residues. | These side reactions are generally less frequent than those with histidine and methionine. |
To minimize side reactions, it is crucial to control the pH of the reaction and use the lowest effective concentration of the iodoacetamide reagent.
Experimental Protocols
Preparation of Protein for Labeling
This protocol describes the general steps for preparing a protein solution for conjugation with this compound iodoacetamide.
Materials:
-
Protein of interest
-
Labeling Buffer: 50 mM Tris or HEPES, pH 7.5-8.5, with 1-5 mM EDTA
-
Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Desalting column or dialysis cassette
Procedure:
-
Dissolve the protein in the labeling buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be labeled, reduction is necessary. Add a 10- to 20-fold molar excess of TCEP or DTT and incubate for 1 hour at room temperature.
-
Remove the excess reducing agent using a desalting column or by dialysis against the labeling buffer. This step is critical as the reducing agent will compete with the protein's thiols for the iodoacetamide reagent.
Biotinylation Reaction
This protocol outlines the procedure for labeling a protein with this compound iodoacetamide.
Materials:
-
Prepared protein solution
-
This compound iodoacetamide
-
Anhydrous DMF or DMSO
-
Reaction vessel (e.g., microcentrifuge tube)
Procedure:
-
Prepare a stock solution of this compound iodoacetamide in anhydrous DMF or DMSO immediately before use. For example, dissolve 1 mg of the reagent in 50-100 µL of solvent.
-
Add a 2- to 20-fold molar excess of the this compound iodoacetamide solution to the protein solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature in the dark. Iodoacetamide reagents are light-sensitive.
-
(Optional) The reaction can be quenched by adding a small molecule thiol, such as 2-mercaptoethanol or DTT, to consume the excess iodoacetamide reagent.
Purification of the Biotinylated Protein
This protocol describes the removal of unreacted this compound iodoacetamide from the labeled protein.
Materials:
-
Reaction mixture from the biotinylation step
-
Size-exclusion chromatography (SEC) column or dialysis cassette
-
Appropriate buffer for the purified protein (e.g., PBS)
Procedure:
-
Apply the reaction mixture to a pre-equilibrated size-exclusion chromatography column (e.g., Sephadex G-25).
-
Elute the protein with the desired storage buffer. The biotinylated protein will elute in the void volume, while the smaller, unreacted reagent will be retained on the column.
-
Alternatively, purify the labeled protein by dialysis against a large volume of the storage buffer.
Quantification of Biotinylation
The degree of labeling (DOL), or the average number of biotin molecules per protein molecule, can be determined using various methods. One common method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample
-
Spectrophotometer
Procedure:
-
Follow the instructions of a commercial HABA assay kit.
-
Briefly, the HABA/avidin complex has a characteristic absorbance at 500 nm.
-
When the biotinylated protein is added, the biotin displaces the HABA from the avidin, causing a decrease in absorbance at 500 nm.
-
The change in absorbance is proportional to the amount of biotin in the sample, which can be used to calculate the DOL.
Visualizations
Caption: Experimental workflow for protein biotinylation with this compound iodoacetamide.
Caption: Reaction mechanism of this compound iodoacetamide with a cysteine residue.
Applications
This compound iodoacetamide can be used in a wide range of applications, including:
-
Protein Detection: Biotinylated proteins can be detected on Western blots or in ELISAs using streptavidin-enzyme conjugates (e.g., streptavidin-HRP).
-
Protein Purification: The high affinity of the biotin-streptavidin interaction allows for the efficient capture and purification of biotinylated proteins using streptavidin-coated beads or columns.
-
Protein Immobilization: Biotinylated proteins can be immobilized on streptavidin-coated surfaces for use in various binding assays and sensor applications.
-
Proteomics: In proteomics workflows, selective biotinylation of cysteine-containing peptides can be used to enrich this sub-population of peptides from a complex mixture for mass spectrometry analysis.
-
Drug Development: Biotin-iodoacetamide reagents can be used to create antibody-drug conjugates (ADCs) by linking a cytotoxic drug to an antibody through a cysteine residue.
References
Application Notes and Protocols: Norbiotinamine Coupling to Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in life sciences research and diagnostics. The high-affinity interaction between biotin and streptavidin (or avidin) provides a versatile and robust method for the detection, purification, and immobilization of proteins, nucleic acids, and other biomolecules. Norbiotinamine, a derivative of biotin with a primary amine, is a key reagent for labeling molecules containing carboxylic acid functional groups. This document provides a detailed protocol for the coupling of this compound to carboxylic acids using the carbodiimide crosslinker chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
These application notes offer a comprehensive guide, including a step-by-step experimental protocol, methods for quantification of biotin incorporation, and purification of the biotinylated product. The included diagrams and tables are designed to provide a clear and concise overview of the workflow and expected outcomes.
Chemical Reaction Pathway
The coupling of this compound to a carboxylic acid is a two-step process facilitated by EDC and NHS. First, EDC activates the carboxyl group, forming a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine. However, to improve the efficiency and stability of the reaction, NHS is introduced to convert the unstable O-acylisourea intermediate into a more stable NHS ester. This amine-reactive ester then readily reacts with the primary amine of this compound to form a stable amide bond.
Caption: Chemical reaction scheme for EDC/NHS mediated coupling of this compound.
Experimental Workflow
The overall experimental process for biotinylating a molecule with a carboxylic acid involves the coupling reaction, purification of the biotinylated product, and subsequent quantification of biotin incorporation. This workflow ensures the removal of unreacted reagents and byproducts, and confirms the success of the labeling reaction.
Caption: General experimental workflow for this compound coupling.
Detailed Experimental Protocol
This protocol provides a general method for the biotinylation of a protein through its carboxylic acid groups. The molar ratios of reactants may need to be optimized for specific applications.
Materials and Reagents:
-
Molecule with a carboxylic acid to be labeled (e.g., a protein)
-
This compound Hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification system: Dialysis tubing (e.g., 10 kDa MWCO) or Streptavidin affinity chromatography column
Table 1: Reagent Preparation and Molar Ratios
| Reagent | Stock Concentration | Final Concentration (Example) | Molar Excess (relative to Carboxylic Acid) |
| Carboxylic Acid Molecule (e.g., Protein) | 1-10 mg/mL in Activation Buffer | 1 mg/mL | 1x |
| This compound HCl | 50 mM in DMSO/DMF | 1-5 mM | 20-50x |
| EDC | 500 mM in Activation Buffer (prepare fresh) | 2-10 mM | 10-50x |
| NHS/Sulfo-NHS | 500 mM in Activation Buffer (prepare fresh) | 5-25 mM | 25-125x |
Protocol Steps:
-
Preparation of the Carboxylic Acid Molecule: Dissolve the molecule to be labeled in Activation Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of extraneous amines or carboxylates.
-
Activation of Carboxylic Acid:
-
Immediately before use, prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.
-
Add the required volume of EDC stock solution to the carboxylic acid solution.
-
Immediately add the required volume of NHS stock solution.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Coupling with this compound:
-
Add the required volume of the this compound stock solution to the activated molecule solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction: Add Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
Purification of the Biotinylated Product:
-
Dialysis: Dialyze the reaction mixture against PBS (pH 7.4) at 4°C with several buffer changes to remove excess biotin, EDC, and NHS.
-
Streptavidin Affinity Chromatography: For a more specific purification, the biotinylated molecule can be captured on a streptavidin-coated resin and then eluted. Note that elution may require denaturing conditions due to the strong biotin-streptavidin interaction.[1][2]
-
Quantification of Biotin Incorporation: The HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the amount of biotin incorporated into a protein.[3][4] The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.[3]
Table 2: HABA Assay Protocol Overview
| Step | Procedure |
| 1. Preparation | Prepare a HABA/Avidin solution in a suitable buffer (e.g., phosphate buffer, pH 7.0). |
| 2. Blank Measurement | Measure the absorbance of the HABA/Avidin solution at 500 nm. |
| 3. Sample Addition | Add a known amount of the purified biotinylated protein to the HABA/Avidin solution and mix. |
| 4. Sample Measurement | Measure the absorbance of the mixture at 500 nm after the reading stabilizes. |
| 5. Calculation | Calculate the change in absorbance to determine the concentration of biotin. The moles of biotin per mole of protein can then be calculated. |
Calculation:
The concentration of biotin can be determined using the Beer-Lambert law, with the extinction coefficient of the HABA/avidin complex at 500 nm being approximately 34,000 M⁻¹cm⁻¹.
Application Example: Pull-Down Assay to Study Protein-Protein Interactions
Biotinylated molecules are frequently used as "bait" to identify and isolate interacting partners ("prey") from a complex mixture like a cell lysate. This is a powerful technique for studying signaling pathways and protein interaction networks.
Caption: Workflow of a pull-down assay using a biotinylated bait protein.
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| Low Biotinylation Efficiency | Inactive EDC/NHS (hydrolyzed). | Prepare fresh solutions of EDC and NHS immediately before use. Store desiccated. |
| Suboptimal pH for activation or coupling. | Ensure the activation step is performed at pH 6.0 and the coupling step at pH 7.2-7.5. | |
| Presence of amine or carboxylate containing buffers. | Use MES for activation and PBS for coupling. Avoid buffers like Tris or acetate. | |
| Protein Precipitation | High concentration of crosslinkers. | Optimize the molar excess of EDC and NHS. |
| Protein polymerization (if the protein has both amines and carboxyls). | Use a higher molar excess of this compound. Consider a two-step coupling protocol. | |
| High Background in Downstream Assays | Incomplete removal of free biotin. | Ensure thorough purification by dialysis or size-exclusion chromatography. |
| Non-specific binding. | Include appropriate blocking agents in downstream applications. |
References
Norbiotinamine in Pull-Down Assays: A Detailed Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction to Norbiotinamine
This compound is a derivative of biotin, also known as vitamin B7, that serves as a valuable tool in molecular biology and drug discovery, particularly in pull-down assays and other affinity-based purification techniques.[1] Structurally, this compound is an analog of biocytin (biotinoyllysine) with a shorter aliphatic chain and an inverted amide bond, which can be advantageous in specific experimental contexts.[2][3] This unique structure allows for its coupling to the carboxylic group of amino acids, creating "inverse peptides."[2][3] Like biotin, this compound exhibits a strong and highly specific interaction with avidin and streptavidin proteins, forming the basis of its utility in various biochemical assays.
Principle of this compound-Based Pull-Down Assays
Pull-down assays are a versatile in vitro technique used to isolate a specific protein of interest (the "bait") from a complex mixture, such as a cell lysate, along with any interacting molecules (the "prey"). This method is instrumental in identifying protein-protein interactions, as well as interactions between proteins and other molecules like DNA or RNA.
In a this compound-based pull-down assay, the bait protein is first labeled with this compound. This "norbiotinylated" bait is then incubated with a cell lysate containing potential binding partners. The entire complex is subsequently captured on a solid support, typically agarose or magnetic beads, that is coated with streptavidin. The high affinity of streptavidin for the this compound tag ensures efficient and specific capture of the bait protein and its interacting prey molecules. After a series of washes to remove non-specifically bound proteins, the captured complexes are eluted and can be analyzed by various methods, such as Western blotting or mass spectrometry, to identify the interacting partners.
Advantages of this compound in Pull-Down Assays
While biotin is the most commonly used tag for pull-down assays, this compound offers several potential advantages:
-
Alternative Coupling Chemistry: this compound's primary amine allows for coupling to carboxylic acid groups on target molecules, offering a different labeling strategy compared to the carboxyl-reactive chemistry of biotin. This can be particularly useful when the primary amines on a target protein are located in its active site or interaction domain.
-
Reduced Steric Hindrance: The shorter spacer arm of this compound compared to some biotin derivatives may reduce steric hindrance in certain applications, potentially allowing for more efficient interaction with binding partners.
-
Alternative to Biotin: In experiments where endogenous biotin or biotin-binding proteins may cause background interference, this compound can serve as a valuable alternative.
Quantitative Data: Binding Affinities
The interaction between biotin and streptavidin is one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M. While specific quantitative data for the this compound-streptavidin interaction is not as widely published, its structural similarity to biotin suggests a similarly high-affinity interaction. For comparison, other biotin analogs like desthiobiotin exhibit a weaker, more easily reversible binding to streptavidin, which is advantageous for applications requiring gentle elution of captured molecules.
| Ligand | Binding Partner | Dissociation Constant (Kd) | Reference |
| Biotin | Streptavidin | ≈ 10⁻¹⁴ M | |
| Biotin | Avidin | ≈ 10⁻¹⁵ M | |
| Iminobiotin | Avidin | pH-dependent binding |
Note: The Kd for this compound is expected to be in a similar high-affinity range as biotin, making it suitable for stable complex isolation in pull-down assays.
Experimental Protocols
Protocol 1: Norbiotinylation of a Bait Protein
This protocol describes the general steps for labeling a purified protein with a this compound derivative containing a reactive group (e.g., NHS-ester for reaction with primary amines).
Materials:
-
Purified bait protein in a suitable buffer (e.g., PBS, pH 7.2-8.0)
-
This compound-NHS ester (or other suitable reactive derivative)
-
Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column or dialysis tubing
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)
Procedure:
-
Prepare the Bait Protein: Ensure the purified bait protein is in a buffer free of primary amines (e.g., Tris) that would compete with the labeling reaction. The protein concentration should ideally be between 1-10 mg/mL.
-
Prepare this compound Solution: Immediately before use, dissolve the this compound-NHS ester in a small amount of DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound-NHS ester to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Removal of Excess this compound: Remove the unreacted this compound using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Verification of Labeling (Optional): The extent of labeling can be assessed using methods such as a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by mass spectrometry.
Protocol 2: this compound Pull-Down Assay
This protocol outlines the steps for performing a pull-down assay using a norbiotinylated bait protein to identify interacting prey proteins from a cell lysate.
Materials:
-
Norbiotinylated bait protein
-
Cell lysate (prepared in a non-denaturing lysis buffer containing protease and phosphatase inhibitors)
-
Streptavidin-coated agarose or magnetic beads
-
Wash buffer (e.g., lysis buffer with or without a low concentration of detergent)
-
Elution buffer (e.g., SDS-PAGE sample buffer, high salt buffer, or a solution of free biotin)
-
Negative control (e.g., unbiotinylated bait protein or a non-relevant biotinylated protein)
Procedure:
-
Prepare Streptavidin Beads: Wash the streptavidin beads several times with wash buffer to remove any preservatives.
-
Immobilize the Bait Protein: Incubate the washed streptavidin beads with the norbiotinylated bait protein for 1-2 hours at 4°C with gentle rotation to allow for efficient binding.
-
Blocking (Optional): To reduce non-specific binding, the beads can be pre-incubated with a blocking agent such as bovine serum albumin (BSA) or salmon sperm DNA before adding the cell lysate.
-
Binding of Prey Proteins: Add the cell lysate to the beads now coupled with the norbiotinylated bait protein. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads (by centrifugation for agarose beads or using a magnetic stand for magnetic beads) and discard the supernatant. Wash the beads extensively (3-5 times) with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured protein complexes from the beads. The choice of elution buffer depends on the downstream application:
-
For SDS-PAGE and Western Blotting: Resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes.
-
For Mass Spectrometry: Elution can be performed using a high concentration of free biotin, a low pH buffer, or a denaturing buffer compatible with mass spectrometry sample preparation.
-
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against a suspected interacting protein or by mass spectrometry for unbiased identification of all interacting partners.
Visualizing the Workflow
Experimental Workflow for this compound Pull-Down Assay
Caption: Workflow of a this compound-based pull-down assay.
Signaling Pathway Investigation using this compound Pull-Down
Caption: Investigating protein interaction networks with this compound.
Troubleshooting and Optimization
-
High Background: If high levels of non-specific binding are observed, consider increasing the number and stringency of the wash steps (e.g., by increasing the salt or detergent concentration). Pre-clearing the cell lysate with streptavidin beads before adding the bait protein can also help reduce background.
-
Low Yield: If the yield of the prey protein is low, ensure that the norbiotinylation of the bait protein was successful. The incubation times for binding may also need to be optimized.
-
No Interaction Detected: If no interacting partners are identified, it is possible that the interaction is weak or transient, or that the this compound tag is interfering with the interaction. In such cases, consider using a longer linker on the this compound derivative or trying a different labeling strategy.
Conclusion
This compound is a valuable alternative to biotin for pull-down assays and other affinity-based applications. Its unique chemical properties provide researchers with additional flexibility in experimental design. By following optimized protocols and carefully considering experimental controls, this compound-based pull-down assays can be a powerful tool for elucidating protein interaction networks and advancing our understanding of cellular processes.
References
Application Notes and Protocols for Creating Fixable Polar Tracers with Norbiotinamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norbiotinamine is a biotin-containing primary amine that serves as a versatile, fixable polar tracer for neuronal and cellular tracing studies. Structurally similar to biocytin and other biotinylated amine tracers, this compound offers potential advantages in terms of solubility and stability. Its primary amine group allows for covalent cross-linking to surrounding biomolecules using aldehyde-based fixatives, ensuring the tracer is retained within the cell for subsequent visualization. The biotin moiety provides a high-affinity target for avidin and streptavidin conjugates, enabling robust and sensitive detection through various methods, including chromogenic and fluorescent visualization.
These application notes provide an overview of the properties of this compound, a comparison with other common tracers, and detailed protocols for its use in intracellular labeling and neuronal tracing experiments.
Data Presentation
Table 1: Comparison of this compound and Other Biotinylated Tracers
| Property | This compound (or similar biotinamides) | Biocytin | Biotinylated Dextran Amine (BDA) |
| Molecular Weight | ~286 Da[1] | ~372 Da[1] | 3 kDa - 10 kDa[2] |
| Charge at Physiological pH | Positive | Positive | Positive |
| Fixability | Yes (aldehyde-based fixatives) | Yes (aldehyde-based fixatives) | Yes (lysine-fixable versions) |
| Transport | Anterograde and Retrograde[3] | Anterograde and Retrograde[4] | Anterograde and Retrograde |
| Solubility | High; soluble at 2-4% in 1-2 M salt solutions without precipitation | Lower; may precipitate in some salt solutions | High |
| Electrophoretic Mobility | Selectively ejected with positive current | Ejected with both positive and negative current | N/A (typically pressure-injected) |
| Susceptibility to Biotinidase | Potentially more stable than biocytin | Degraded by biotinidase, limiting long-term studies | Stable |
Table 2: Recommended Starting Concentrations for this compound Solutions
| Application | Concentration | Solvent |
| Intracellular Electrode Filling | 2 - 4% (w/v) | 1-2 M KCl, K-acetate, or K-methylsulfate |
| Pressure Microinjection | 5% (w/v) | 0.1 M Phosphate Buffer (pH 7.4) |
Experimental Protocols
Protocol 1: Intracellular Labeling of Neurons using Microinjection
This protocol is adapted from methods used for similar biotinylated amine tracers and is suitable for intracellular filling of neurons in brain slices or in vivo.
1. Preparation of this compound Solution:
-
Dissolve this compound in the desired intracellular recording solution (e.g., 2 M potassium acetate) to a final concentration of 2-4%.
-
Briefly vortex and centrifuge to pellet any undissolved particles.
2. Microinjection:
-
Back-fill a glass micropipette with the this compound solution.
-
Approach and impale a target neuron under visual guidance.
-
Inject this compound into the neuron using iontophoresis. Apply positive current pulses (e.g., 0.5-2 nA, 200-500 ms duration at 1 Hz) for 5-15 minutes. The exact parameters should be optimized for the specific cell type and experimental setup.
3. Post-Injection Incubation:
-
Allow for diffusion of the tracer throughout the neuron for a period of 30 minutes to several hours. For tracing long axonal projections, a longer survival time (24-96 hours) may be necessary.
4. Fixation:
-
Perfuse the animal or fix the tissue preparation with an aldehyde-based fixative. A common fixative is 4% paraformaldehyde in 0.1 M phosphate buffer (PB, pH 7.4). For enhanced ultrastructural preservation, a mixture of 4% paraformaldehyde and 0.1-0.5% glutaraldehyde can be used.
-
Post-fix the tissue in the same fixative for 4-24 hours at 4°C.
5. Sectioning:
-
Section the fixed tissue using a vibratome or cryostat at a thickness of 40-100 µm.
-
Collect sections in 0.1 M PB.
6. Visualization using Avidin-Biotin Complex (ABC) Method:
-
Wash sections three times in 0.1 M PB.
-
To quench endogenous peroxidase activity, incubate sections in 1% H₂O₂ in PB for 15-30 minutes.
-
Wash sections three times in 0.1 M PB.
-
Permeabilize the tissue and block non-specific binding by incubating in a solution containing 0.3% Triton X-100 and 5% normal serum (from the species of the secondary antibody) in PB for 1-2 hours at room temperature.
-
Prepare the ABC reagent (e.g., from a VECTASTAIN® ABC kit) according to the manufacturer's instructions and let it stand for 30 minutes.
-
Incubate the sections in the ABC reagent for 1-2 hours at room temperature or overnight at 4°C.
-
Wash sections three times in 0.1 M PB.
-
Develop the peroxidase reaction using a diaminobenzidine (DAB) substrate kit. Monitor the reaction progress under a microscope and stop it by washing with PB.
-
Mount, dehydrate, and coverslip the sections for microscopic examination.
Protocol 2: Anterograde and Retrograde Neuronal Tracing
This protocol is for tracing neuronal connections between different brain regions.
1. Preparation of this compound Solution:
-
Dissolve this compound at a concentration of 5% in 0.1 M phosphate buffer (pH 7.4).
2. Stereotaxic Injection:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Use a glass micropipette or a Hamilton syringe to perform a pressure injection of the this compound solution into the target brain region.
-
Inject a small volume (e.g., 50-200 nL) over a period of 5-10 minutes to minimize damage to the surrounding tissue.
3. Survival Period:
-
Allow a survival period of 2 to 14 days for the tracer to be transported along the axons. Longer survival times are generally required for tracing longer pathways.
4. Tissue Processing and Visualization:
-
Follow steps 4-6 from Protocol 1 for fixation, sectioning, and visualization of the transported this compound.
Mandatory Visualizations
Caption: Experimental workflow for using this compound as a fixable polar tracer.
Caption: Anterograde and retrograde axonal transport pathways for tracers like this compound.
Caption: Signal amplification pathway of the Avidin-Biotin Complex (ABC) method.
References
- 1. A biotin-containing compound N-(2-aminoethyl)biotinamide for intracellular labeling and neuronal tracing studies: comparison with biocytin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pathway tracing using biotinylated dextran amines [ouci.dntb.gov.ua]
- 3. The anterograde and retrograde transport of neurobiotin in the central nervous system of the rat: comparison with biocytin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved Neuronal Tract Tracing with Stable Biocytin-Derived Neuroimaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Norbiotinamine in Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proximity-dependent labeling (PL) has emerged as a powerful technique for mapping protein-protein interactions (PPIs) and elucidating cellular interactomes.[1][2][3] These methods utilize a promiscuous labeling enzyme, fused to a protein of interest ("bait"), to covalently tag nearby proteins ("prey") with a small molecule reporter, typically biotin.[1][4] Subsequent affinity purification and mass spectrometry (MS) analysis identify the biotinylated proteins, providing a snapshot of the bait protein's microenvironment.
Norbiotinamine is a synthetic analog of biotin that offers an alternative chemical handle for protein labeling. Unlike traditional biotinylation reagents that target primary amines (e.g., lysine residues), this compound possesses a terminal amino group, allowing it to be coupled to the carboxylic acid groups of amino acid residues such as aspartate and glutamate. This orthogonal reactivity presents a unique opportunity to explore different aspects of protein interactomes and potentially overcome some limitations of amine-reactive biotinylation.
These application notes provide a comprehensive overview of the potential use of this compound for studying protein-protein interactions, including adapted experimental protocols and data presentation guidelines.
Principle of this compound-Based Proximity Labeling
The proposed "this compound-ID" (this compound Identification) methodology is analogous to established biotin-based proximity labeling techniques like BioID and TurboID. The core principle involves the generation of a reactive this compound intermediate by a promiscuous enzyme fused to a bait protein. This reactive species then diffuses and covalently attaches to nearby proteins on accessible carboxyl-containing amino acid residues.
The key distinction lies in the coupling chemistry. Standard biotinylation utilizes biotin-AMP, which reacts with nucleophilic amines. In a hypothetical this compound-based approach, a modified ligase could potentially be engineered to activate a carboxyl-reactive derivative of this compound. Alternatively, chemical cross-linking strategies could be employed to conjugate this compound to the bait protein.
Application Notes
Potential Advantages of this compound:
-
Alternative Labeling Sites: By targeting aspartate and glutamate residues, this compound provides a different labeling profile compared to amine-reactive biotinylation, potentially identifying interactors that are not captured by traditional methods.
-
Reduced Background: Endogenous biotinylation of cellular proteins occurs on lysine residues. Targeting carboxyl groups could theoretically reduce the background of endogenously biotinylated proteins co-purifying with the labeled interactors.
-
Complementary Datasets: Using this compound in parallel with traditional biotin-based methods could provide a more comprehensive map of a protein's interactome.
Limitations and Considerations:
-
Lack of Established Protocols: As of late 2025, specific and validated protocols for this compound-based proximity labeling are not widely available in the scientific literature. The protocols provided here are adapted from existing biotin-based methods and should be considered as a starting point for methods development.
-
Enzyme Engineering: A promiscuous ligase that efficiently activates this compound for proximity labeling has not been described. The development of such an enzyme would be a critical step for the widespread adoption of this technique.
-
Chemical Synthesis: this compound and its reactive derivatives are not as commercially available as standard biotinylation reagents and may require custom synthesis.
Experimental Protocols
The following protocols are adapted from established BioID methodologies and are intended to serve as a guide for developing a this compound-based proximity labeling experiment. Optimization of several steps will be necessary.
Protocol 1: Generation of Bait-Enzyme Fusion Construct
This protocol describes the creation of a mammalian expression vector encoding the bait protein fused to a promiscuous biotin ligase (e.g., TurboID). While a this compound-specific ligase is not available, a starting point would be to test existing promiscuous ligases for any residual activity with this compound derivatives or to use this construct for chemical conjugation approaches.
-
Vector Selection: Choose a suitable mammalian expression vector with a strong promoter (e.g., CMV) and an appropriate selection marker. The vector should contain a multiple cloning site (MCS) for insertion of the bait and ligase genes.
-
Gene Amplification: Amplify the coding sequence of the bait protein and the promiscuous ligase (e.g., TurboID) using PCR. Add appropriate restriction sites to the primers for cloning into the expression vector. Include a flexible linker sequence between the bait and the ligase to ensure proper folding and function of both domains.
-
Cloning: Digest the PCR products and the expression vector with the corresponding restriction enzymes. Ligate the bait and ligase fragments into the vector.
-
Transformation and Sequencing: Transform the ligation product into competent E. coli and select for positive colonies. Isolate plasmid DNA and verify the sequence of the entire bait-linker-ligase cassette by Sanger sequencing.
Protocol 2: Cell Culture, Transfection, and Labeling
This protocol outlines the steps for expressing the bait-fusion protein in mammalian cells and inducing the labeling of proximal proteins with a this compound derivative.
-
Cell Culture: Culture a suitable mammalian cell line (e.g., HEK293T) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection: Seed the cells in 10 cm plates. When the cells reach 70-80% confluency, transfect them with the bait-enzyme fusion construct using a suitable transfection reagent according to the manufacturer's instructions.
-
Expression and Labeling:
-
24 hours post-transfection, replace the medium with fresh medium supplemented with a final concentration of 50 µM of a cell-permeable, reactive this compound derivative (e.g., N-hydroxysuccinimide ester of this compound).
-
Incubate the cells for the desired labeling time. For an initial experiment, a time course (e.g., 10 min, 30 min, 2 hours, 18 hours) is recommended to optimize the signal-to-noise ratio.
-
-
Cell Lysis:
-
After the labeling period, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Sonicate the lysate to shear DNA and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protocol 3: Enrichment of Norbiotinylated Proteins and Sample Preparation for MS
This protocol describes the affinity purification of labeled proteins and their preparation for mass spectrometry analysis.
-
Streptavidin Bead Preparation:
-
Resuspend streptavidin-coated magnetic beads in lysis buffer.
-
Wash the beads three times with lysis buffer.
-
-
Affinity Purification:
-
Incubate the clarified cell lysate with the prepared streptavidin beads for 3 hours at 4°C with gentle rotation.
-
Wash the beads sequentially with:
-
2 washes with lysis buffer.
-
1 wash with 1 M KCl.
-
1 wash with 0.1 M Na2CO3.
-
1 wash with 2 M urea in 10 mM Tris-HCl, pH 8.0.
-
2 washes with lysis buffer.
-
-
-
On-Bead Digestion:
-
Wash the beads twice with 50 mM ammonium bicarbonate.
-
Resuspend the beads in 50 mM ammonium bicarbonate containing 1 µg of sequencing-grade trypsin.
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Collection and Preparation:
-
Collect the supernatant containing the digested peptides.
-
Reduce the peptides with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Acidify the peptide solution with formic acid.
-
Desalt the peptides using a C18 StageTip.
-
Dry the purified peptides in a vacuum centrifuge and store at -80°C until MS analysis.
-
Data Presentation
Quantitative data from proximity labeling experiments are crucial for distinguishing true interactors from background contaminants. The following tables are illustrative examples of how to present such data.
Disclaimer: The following data are for illustrative purposes only and do not represent actual experimental results obtained with this compound.
Table 1: Hypothetical Raw Data from a this compound-ID Experiment
| Protein ID (UniProt) | Gene Name | Spectral Counts (Bait) | Spectral Counts (Control) |
| P04637 | TP53 | 45 | 2 |
| Q06609 | MDM2 | 38 | 1 |
| P62993 | GRB2 | 25 | 5 |
| P27361 | SOS1 | 22 | 3 |
| Q13485 | HSP90AA1 | 60 | 55 |
| P68363 | TUBA1B | 75 | 70 |
Table 2: Processed Quantitative Data for Identifying High-Confidence Interactors
| Protein ID (UniProt) | Gene Name | Fold Change (Bait/Control) | p-value | Biological Function |
| P04637 | TP53 | 22.5 | 0.001 | Tumor Suppressor |
| Q06609 | MDM2 | 38.0 | 0.0005 | E3 Ubiquitin Ligase |
| P62993 | GRB2 | 5.0 | 0.04 | Adaptor Protein |
| P27361 | SOS1 | 7.3 | 0.02 | Guanine Nucleotide Exchange Factor |
| Q13485 | HSP90AA1 | 1.1 | 0.85 | Chaperone |
| P68363 | TUBA1B | 1.07 | 0.91 | Cytoskeletal Protein |
Visualizations
Chemical Principle of this compound Conjugation
References
- 1. Biotin Proximity Labeling for Protein-Protein Interaction Discovery: The BioID Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Mass Spectrometry-Based Protein Interactome Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotin-Based Proximity Labeling of Protein Complexes in Planta | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Purification of Norbiotinamine-Conjugated Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norbiotinamine, a versatile analog of biotin, serves as a powerful tool for the labeling and subsequent purification of a wide range of biomolecules, including proteins, peptides, and nucleic acids.[1][2][3] Its structure allows for conjugation to molecules, often through their carboxylic acid groups, creating "inverse" amide linkages.[1][2] This application note provides detailed protocols for the purification of this compound-conjugated molecules, leveraging the high-affinity interaction between the biotin moiety and streptavidin.
The purification strategies outlined below are based on the well-established principles of biotin-streptavidin affinity chromatography. While this compound is used as a biotin alternative, it is crucial to note that the specific binding affinity to streptavidin may vary. Therefore, the provided protocols, while robust, may require optimization for specific applications to achieve maximal yield and purity.
Principle of Purification
The purification of this compound-conjugated molecules relies on the exceptionally strong and specific non-covalent interaction between biotin and streptavidin (or avidin). The dissociation constant (Kd) for the biotin-streptavidin interaction is in the order of 10⁻¹⁴ M, making it one of the strongest known biological interactions. This enables the capture of this compound-labeled molecules from complex mixtures with high specificity. The workflow generally involves:
-
Conjugation: Covalent attachment of this compound to the target molecule.
-
Binding: Incubation of the crude mixture containing the this compound-conjugated molecule with streptavidin-functionalized solid support (e.g., agarose beads, magnetic beads).
-
Washing: Removal of non-specifically bound contaminants with a series of wash buffers.
-
Elution: Release of the purified this compound-conjugated molecule from the streptavidin support.
Key Purification Strategies
The primary challenge in the purification of biotinylated (and by extension, this compound-conjugated) molecules is the elution step, due to the strength of the biotin-streptavidin bond. Several strategies have been developed to address this, each with its advantages and disadvantages.
-
Denaturing Elution: This is the most common method and involves disrupting the streptavidin structure to release the bound molecule. It is effective but results in the denaturation of the purified molecule, which may not be suitable for downstream applications requiring a functional product.
-
Competitive Elution: This method uses an excess of free biotin to displace the this compound-conjugated molecule from the streptavidin-binding sites. This is a milder elution method but can be slow and may require elevated temperatures to be effective.
-
Cleavable Linkers: This strategy involves incorporating a cleavable spacer arm between the this compound and the target molecule. After purification, the linker can be cleaved (e.g., by a reducing agent, change in pH, or light), releasing the target molecule in its native state while the this compound remains bound to the resin.
-
Monomeric Avidin: Using a monomeric form of avidin, which has a lower binding affinity for biotin (Kd ≈ 10⁻⁷ M), allows for elution under milder, non-denaturing conditions with an excess of free biotin.
-
Anti-Biotin Antibodies: As an alternative to streptavidin, anti-biotin antibodies can be used for affinity capture. The binding affinity is typically lower than that of streptavidin, allowing for elution under milder conditions, such as a change in pH or competitive elution with free biotin.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein via Amine-Reactive Chemistry
This protocol describes the conjugation of a this compound derivative containing an N-hydroxysuccinimide (NHS) ester to the primary amines (e.g., lysine residues) of a target protein. This compound can be derivatized to contain various reactive groups; for this example, we assume the use of this compound-NHS ester.
Materials:
-
Target protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris) will compete with the reaction and should be avoided.
-
This compound-NHS Ester Preparation: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound-NHS ester to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification of Conjugate: Remove the excess, unreacted this compound and quenching buffer by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.
-
Characterization: Determine the degree of labeling by a suitable method, such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or mass spectrometry.
Protocol 2: Purification of this compound-Conjugated Protein using Streptavidin Agarose with Denaturing Elution
This protocol is suitable when the recovery of a functional protein is not required (e.g., for SDS-PAGE analysis).
Materials:
-
This compound-conjugated protein sample
-
Streptavidin-agarose resin
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20, pH 7.4)
-
Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.8, or 8 M guanidine-HCl, pH 1.5)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Spin columns or chromatography columns
Procedure:
-
Resin Equilibration: Wash the streptavidin-agarose resin (e.g., 50 µL of a 50% slurry per sample) three times with 10 volumes of Binding/Wash Buffer.
-
Binding: Add the this compound-conjugated protein sample to the equilibrated resin. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.
-
Washing: Pellet the resin by centrifugation (e.g., 1000 x g for 1 minute) and discard the supernatant. Wash the resin three to five times with 10-20 volumes of Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution:
-
Add 2-3 volumes of Elution Buffer to the resin.
-
Incubate for 5-10 minutes at room temperature with gentle mixing.
-
Pellet the resin and collect the supernatant containing the purified protein.
-
Repeat the elution step once or twice and pool the eluates.
-
-
Neutralization: Immediately neutralize the eluted fractions by adding Neutralization Buffer (approximately 1/10th of the eluate volume) to preserve the protein integrity for analysis.
Protocol 3: Purification with a Cleavable Linker (Disulfide Bond Example)
This protocol assumes the this compound was conjugated to the target molecule via a linker containing a disulfide bond.
Materials:
-
This compound-SS-conjugated protein sample
-
Streptavidin-agarose resin
-
Binding/Wash Buffer (e.g., PBS, pH 7.4)
-
Cleavage/Elution Buffer (e.g., Binding/Wash Buffer containing 50 mM Dithiothreitol (DTT) or 10 mM Tris(2-carboxyethyl)phosphine (TCEP))
Procedure:
-
Binding and Washing: Follow steps 1-3 of Protocol 2.
-
Elution by Cleavage:
-
After the final wash, resuspend the resin in 2-3 volumes of Cleavage/Elution Buffer.
-
Incubate for 1-2 hours at room temperature with gentle mixing to allow for the reduction of the disulfide bond.
-
Pellet the resin by centrifugation and collect the supernatant containing the purified, native protein. The this compound moiety will remain bound to the resin.
-
Repeat the elution step and pool the eluates.
-
Quantitative Data
Table 1: Comparison of Elution Methods for Biotinylated Proteins from Streptavidin Resin
| Elution Method | Elution Condition | Typical Recovery | Purity | Activity of Eluted Protein | Reference |
| Denaturing | 8 M Guanidine-HCl, pH 1.5 | High (>90%) | High | Denatured | |
| Denaturing | 0.1 M Glycine-HCl, pH 2.8 | Moderate to High | High | Often Denatured | |
| Competitive | 2-10 mM Biotin, pH 7.4 | Variable (often low to moderate) | Moderate | Active | |
| Cleavable Linker | 50 mM DTT, pH 8.5 | High (>80%) | High | Active |
Table 2: Typical Binding Capacities of Streptavidin Resins
| Resin Type | Binding Capacity (mg of biotinylated protein per mL of resin) |
| Streptavidin Agarose | 10 - 20 |
| High-Capacity Streptavidin Agarose | 20 - 40 |
| Streptavidin Magnetic Beads | 1 - 5 |
Visualizations
References
Norbiotinamine Labeling: A Comparative Guide for Fixed and Live Cell Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Norbiotinamine is a versatile biotin analog that serves as a valuable tool for labeling and tracking cellular components. As an alternative to traditional biotin, it possesses a primary amine group, enabling its conjugation to carboxyl groups on target molecules, such as amino acids within proteins. This unique "inverse peptide" linkage offers distinct possibilities for cellular labeling. The decision to perform this labeling on live or fixed cells is critical and depends entirely on the experimental objectives. Live-cell labeling allows for the study of dynamic cellular processes in real-time, while labeling in fixed cells provides a snapshot of molecular localization at a specific moment. This document provides detailed protocols and comparative information for the application of this compound in both fixed and live cell contexts.
Principle of this compound Labeling
This compound hydrochloride is a biotin alternative that can be coupled with a carboxylic group of amino acids to form an amide linkage. This reaction is analogous to the formation of a peptide bond but with an inverted orientation compared to the linkage in biocytin (biotin-lysine). This property allows for the labeling of proteins and other molecules at sites that may not be accessible to traditional NHS-ester-based biotinylation reagents, which target primary amines. Once labeled, the biotin moiety of this compound can be detected with high affinity and specificity using streptavidin or avidin conjugates, which can be linked to fluorophores, enzymes, or other reporter molecules.
Comparative Overview: Fixed vs. Live Cell Labeling
Choosing between fixed and live cell labeling strategies involves a trade-off between preserving cellular dynamics and achieving optimal signal-to-noise ratios. The following table summarizes the key considerations.
| Feature | Fixed Cell Labeling | Live Cell Labeling |
| Cellular State | Cells are non-viable and structurally preserved at a specific time point. | Cells are viable and metabolically active, allowing for the observation of dynamic processes. |
| Labeling Target Accessibility | Permeabilization allows access to intracellular targets. | Primarily targets cell-surface proteins unless the probe is cell-permeable or introduced via methods like microinjection. |
| Potential for Artifacts | Fixation and permeabilization can alter protein conformation and cellular morphology. | The labeling reagent or procedure may induce cellular stress or toxicity, altering normal cellular functions. |
| Temporal Resolution | Provides a static snapshot of molecular localization. | Enables real-time tracking of molecular dynamics, trafficking, and interactions. |
| Signal-to-Noise Ratio | Generally higher due to reduced background from cellular processes and the ability to use stringent washing steps. | Can be lower due to background fluorescence, non-specific binding, and potential internalization of the probe. |
| Typical Applications | Immunofluorescence, immunohistochemistry, subcellular localization studies. | Tracking protein movement, endocytosis, receptor dynamics, and real-time cellular responses. |
Experimental Protocols
Protocol 1: this compound Labeling of Fixed Cells
This protocol is adapted from standard immunofluorescence and biotinylation procedures and is suitable for labeling intracellular targets with this compound.
Materials:
-
Cells cultured on coverslips or in imaging dishes
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.1-0.5% Triton X-100 or Saponin in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) in PBS
-
This compound hydrochloride
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) for carboxyl group activation
-
Activation Buffer: MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Quenching Solution: 100 mM glycine or Tris-HCl in PBS
-
Streptavidin conjugate (e.g., Streptavidin-Alexa Fluor 488)
-
Mounting medium with DAPI
Procedure:
-
Cell Culture: Grow cells to the desired confluency on sterile coverslips or imaging dishes.
-
Washing: Gently wash the cells three times with ice-cold PBS to remove culture medium.
-
Fixation: Incubate the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate with Permeabilization Solution for 10-15 minutes at room temperature to allow access to intracellular targets.
-
Washing: Wash the cells three times with PBS.
-
Activation of Carboxyl Groups:
-
Incubate cells with a freshly prepared solution of EDC (e.g., 5 mM) and NHS (e.g., 10 mM) in Activation Buffer for 15-30 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
This compound Labeling:
-
Prepare a solution of this compound hydrochloride (e.g., 1-10 µM) in PBS (pH 7.4).
-
Incubate the cells with the this compound solution for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing and Quenching:
-
Wash the cells three times with PBS.
-
Incubate with Quenching Solution for 10 minutes to block any unreacted NHS-esters.
-
-
Blocking: Incubate with Blocking Buffer for 30-60 minutes to reduce non-specific binding of the streptavidin conjugate.
-
Streptavidin Staining:
-
Dilute the fluorescently labeled streptavidin conjugate in Blocking Buffer according to the manufacturer's instructions.
-
Incubate the cells with the streptavidin solution for 1 hour at room temperature, protected from light.
-
-
Washing: Wash the cells three times with PBS.
-
Counterstaining and Mounting:
-
If desired, counterstain nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging: Visualize the labeled cells using a fluorescence microscope with the appropriate filter sets.
Protocol 2: this compound Labeling of Live Cells (Cell Surface)
This protocol is designed for labeling cell-surface proteins on living cells.
Materials:
-
Cells cultured in imaging dishes
-
Live Cell Imaging Buffer (e.g., Hanks' Balanced Salt Solution - HBSS, or phenol red-free medium)
-
This compound hydrochloride
-
EDC and NHS
-
Activation Buffer (cell-compatible, pH 6.0-6.5)
-
Quenching Solution: 100 mM glycine in Live Cell Imaging Buffer
-
Streptavidin conjugate suitable for live-cell imaging
Procedure:
-
Cell Culture: Plate cells in imaging dishes and grow to the desired confluency.
-
Washing: Gently wash the cells three times with pre-warmed Live Cell Imaging Buffer.
-
Activation of Carboxyl Groups:
-
Incubate cells with a freshly prepared solution of EDC and NHS in a cell-compatible Activation Buffer for 15 minutes at 37°C.
-
Gently wash the cells three times with Live Cell Imaging Buffer.
-
-
This compound Labeling:
-
Incubate the cells with a pre-warmed solution of this compound in Live Cell Imaging Buffer for 30-60 minutes at 37°C.
-
-
Washing and Quenching:
-
Gently wash the cells three times with Live Cell Imaging Buffer.
-
Incubate with Quenching Solution for 5-10 minutes to stop the reaction.
-
-
Streptavidin Staining:
-
Incubate the cells with a fluorescently labeled streptavidin conjugate diluted in Live Cell Imaging Buffer for 15-30 minutes at 37°C.
-
-
Washing: Gently wash the cells three times with Live Cell Imaging Buffer.
-
Imaging: Immediately proceed to image the live cells on a microscope equipped with a stage-top incubator to maintain physiological conditions.
Protocol 3: Intracellular Labeling of Live Neurons with this compound via Microinjection
This specialized protocol is based on the use of this compound as a neuronal tracer, where it is introduced directly into the cytoplasm.
Materials:
-
Brain slice preparations or anesthetized animal
-
Glass micropipettes
-
This compound hydrochloride solution (e.g., 2% in 1.0 M potassium methylsulfate or potassium chloride)[1]
-
Intracellular injection setup
-
Fixative solution (e.g., 4% paraformaldehyde)[1]
-
Standard histological processing reagents
-
Streptavidin-HRP and DAB for visualization, or fluorescent streptavidin
Procedure:
-
Prepare Microinjection Pipettes: Pull glass micropipettes and fill them with the this compound solution.[1]
-
Intracellular Injection: In brain slice preparations or an anesthetized animal, impale neurons with the recording electrodes and inject this compound by passing depolarizing rectangular pulses (e.g., 1-5 nA, 150 ms duration at 3.3 Hz for 2-10 minutes).[1]
-
Incubation/Survival Time: Allow time for the tracer to diffuse throughout the neuron.
-
Fixation: Fix the brain tissue by submersion or perfusion with a suitable fixative.[1]
-
Tissue Processing: Cut brain sections using a vibratome or cryostat.
-
Permeabilization and Staining:
-
Permeabilize the tissue sections (e.g., with Triton X-100).
-
Incubate with a streptavidin conjugate (e.g., streptavidin-HRP for chromogenic detection or fluorescent streptavidin for fluorescence microscopy).
-
-
Visualization:
-
For HRP conjugates, develop with DAB and H2O2.
-
For fluorescent conjugates, mount and image.
-
Visualizations
Caption: Workflow for this compound labeling in fixed cells.
Caption: Workflow for cell-surface labeling with this compound in live cells.
Caption: this compound labeling and detection pathway.
References
Troubleshooting & Optimization
Optimizing Norbiotinamine Labeling: A Technical Support Center
Welcome to the technical support center for Norbiotinamine labeling. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their labeling reactions. Here, you will find troubleshooting guides and frequently asked questions to help you achieve efficient and reproducible results in your experiments involving the conjugation of this compound to carboxyl-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from standard biotin?
A1: this compound hydrochloride is an analog of biotin that contains a primary amine.[1] This key difference allows it to be coupled to carboxylic acid groups on target molecules, such as proteins or peptides, to introduce a biotin moiety for detection, purification, or immobilization.[1] Unlike many biotinylation reagents that target primary amines on a protein, this compound allows for the labeling of carboxyl groups (e.g., on aspartic and glutamic acid residues or the C-terminus).
Q2: What is the chemical principle behind this compound labeling?
A2: this compound labeling relies on a two-step carbodiimide-mediated coupling reaction. First, a carboxyl group on the target molecule is activated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble version, Sulfo-NHS.[2][3] This forms a more stable and amine-reactive NHS ester intermediate.[2] In the second step, the primary amine of this compound attacks this activated ester, forming a stable amide bond and effectively labeling the target molecule.
Q3: What are the optimal pH conditions for the this compound labeling reaction?
A3: The two steps of the reaction have different optimal pH ranges. The activation of carboxyl groups with EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0. The subsequent reaction of the NHS-activated molecule with the primary amine of this compound is most efficient at a pH of 7.0 to 8.5. For optimal results, a two-step protocol with a pH shift is recommended.
Q4: Which buffers should I use for the labeling reaction?
A4: It is critical to use buffers that are free of extraneous primary amines and carboxylates, as these will compete in the reaction and reduce labeling efficiency.
-
Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is highly recommended.
-
Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) or borate buffer are suitable choices.
Q5: How should I prepare and handle EDC and NHS/Sulfo-NHS?
A5: EDC and NHS/Sulfo-NHS are moisture-sensitive. It is crucial to warm the reagent vials to room temperature before opening to prevent condensation. Solutions of EDC and NHS/Sulfo-NHS should be prepared fresh immediately before use, as they are susceptible to hydrolysis in aqueous solutions. For long-term storage, these reagents should be kept desiccated at -20°C.
Q6: What are the recommended molar ratios of reagents for the labeling reaction?
A6: The optimal molar ratios can vary depending on the specific target molecule. However, a common starting point is to use a molar excess of EDC and NHS/Sulfo-NHS relative to the number of carboxyl groups on the target molecule. A suggested starting ratio is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS/Sulfo-NHS over the carboxyl-containing molecule. The molar ratio of this compound to the target molecule should be optimized based on the desired degree of labeling.
Q7: How can I stop (quench) the labeling reaction?
A7: The reaction can be quenched by adding a reagent that will react with the remaining activated carboxyl groups. Common quenching agents include hydroxylamine, Tris, glycine, or ethanolamine at a final concentration of 20-50 mM. It is important to note that if a primary amine-containing quencher is used, it will modify the remaining activated carboxyls. 2-Mercaptoethanol can be used to quench the EDC activation step specifically.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Labeling Efficiency | Inactive Reagents: EDC and/or NHS/Sulfo-NHS have been hydrolyzed due to improper storage or handling. | Always use freshly prepared solutions of EDC and NHS/Sulfo-NHS. Ensure reagents are stored in a desiccated environment at -20°C and warmed to room temperature before opening. |
| Incorrect Buffer Composition: Presence of competing primary amines (e.g., Tris, glycine) or carboxylates in the reaction buffer. | Use non-amine, non-carboxylate buffers such as MES for the activation step and PBS or borate buffer for the coupling step. | |
| Suboptimal pH: The pH of the reaction is outside the optimal range for either the activation or coupling step. | For a two-step reaction, perform the activation at pH 4.5-6.0 and then adjust the pH to 7.0-8.5 for the coupling step with this compound. | |
| Insufficient Molar Ratios: The concentration of EDC, NHS/Sulfo-NHS, or this compound is too low. | Optimize the molar ratios of all reactants. Start with a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS/Sulfo-NHS over the target molecule. Adjust the this compound concentration as needed. | |
| Precipitation of Protein During Reaction | High EDC Concentration: A large excess of EDC can sometimes cause protein precipitation. | If precipitation is observed, try reducing the molar excess of EDC. |
| Protein Instability: The protein may not be stable under the reaction conditions (e.g., pH, buffer). | Ensure the protein is soluble and stable in the chosen reaction buffers. Perform a buffer exchange if necessary. | |
| High Background or Non-Specific Binding | Excess Unreacted this compound: Inadequate removal of free this compound after the labeling reaction. | Purify the labeled protein using size-exclusion chromatography (e.g., desalting column) or dialysis to efficiently remove unreacted this compound. |
| Hydrophobic Interactions: this compound may non-specifically associate with the target molecule or other components. | Include a mild non-ionic detergent (e.g., 0.05% Tween-20) in wash buffers during purification steps. |
Experimental Protocols
Two-Step this compound Labeling Protocol
This protocol is a general guideline and may require optimization for your specific application.
Materials:
-
Carboxyl-containing protein (in an appropriate buffer)
-
This compound hydrochloride
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: 1X PBS, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Desalting column for purification
Procedure:
-
Protein Preparation: Dissolve the carboxyl-containing protein in Activation Buffer to a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, prepare solutions of EDC, Sulfo-NHS, and this compound in Activation Buffer.
-
Activation of Carboxyl Groups:
-
Add EDC and Sulfo-NHS to the protein solution. A common starting point is a final concentration of 2-10 mM EDC and 5-25 mM Sulfo-NHS.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents (Optional but Recommended):
-
Pass the reaction mixture through a desalting column equilibrated with Coupling Buffer to remove excess EDC and Sulfo-NHS.
-
-
Coupling of this compound:
-
If the desalting step was skipped, adjust the pH of the reaction mixture to 7.2-8.0 by adding Coupling Buffer.
-
Add this compound to the activated protein solution. The optimal molar ratio of this compound to protein should be determined empirically.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove excess, unreacted this compound and quenching reagents by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.
-
Visualizing the Process
Caption: Workflow of the two-step this compound labeling reaction.
Caption: Reaction mechanism of EDC/Sulfo-NHS mediated this compound labeling.
References
Norbiotinamine Conjugation Reactions: Technical Support Center
Welcome to the technical support center for Norbiotinamine conjugation reactions. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals achieve successful and reproducible bioconjugation results. This compound, an amine-reactive biotinylation reagent featuring an N-hydroxysuccinimide (NHS) ester, is widely used for labeling proteins, antibodies, and other biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to my protein?
A1: The reaction of NHS esters with primary amines (like the N-terminus or lysine side chains) is most efficient at a pH between 7 and 9.[1][2][3][4] A common recommendation is to perform the reaction in a buffer with a pH of 7.2-8.5.[] It is important to note that the rate of hydrolysis of the NHS ester, a competing and undesirable reaction, also increases with higher pH. Therefore, the pH should be carefully controlled to maximize conjugation while minimizing hydrolysis.
Q2: Which buffers should I use for the conjugation reaction?
A2: It is critical to use a buffer that is free of primary amines. Buffers such as Tris or glycine will compete with your target molecule for reaction with the this compound NHS ester, significantly reducing conjugation efficiency. Recommended buffers include Phosphate-Buffered Saline (PBS), MES, or borate buffer at the desired pH.
Q3: How should I prepare and store my this compound reagent?
A3: this compound and other NHS-ester reagents are sensitive to moisture. They should be stored desiccated at -20°C. Before opening the vial, it is essential to allow it to fully equilibrate to room temperature to prevent moisture from condensing on the product. You should dissolve the reagent in an anhydrous solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) immediately before use. Do not prepare aqueous stock solutions for storage, as the NHS-ester moiety hydrolyzes rapidly in water.
Q4: What is the recommended molar ratio of this compound to my protein?
A4: The optimal molar ratio depends on the protein's concentration, size, and the number of available primary amines. A good starting point for optimization is a 10:1 to 40:1 molar excess of the biotin reagent to the protein. For a typical antibody (e.g., IgG) at a concentration of 1-10 mg/mL, a 20-fold molar excess generally results in the incorporation of 4-6 biotin molecules per antibody.
Q5: My protein precipitated after the conjugation reaction. What could be the cause?
A5: Protein precipitation is often a result of over-biotinylation. The addition of too many biotin molecules can alter the net charge and isoelectric point (pI) of the protein, leading to a decrease in its solubility. Another potential cause, particularly in antibody-drug conjugation, is the hydrophobicity of the conjugated molecule, which can lead to aggregation. To resolve this, try reducing the molar excess of the this compound reagent in the reaction.
Troubleshooting Guide
This guide addresses common problems encountered during this compound conjugation reactions.
| Problem | Possible Cause | Recommended Solution |
| Low or No Biotinylation Signal | 1. Inactive Reagent: The this compound (NHS ester) has hydrolyzed due to improper storage or handling (exposure to moisture). | Test the reactivity of your reagent using the "NHS Ester Reactivity Assay" described below. If inactive, discard and use a new vial. |
| 2. Interfering Substances in Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine, ammonium ions) that compete with the target molecule. | Perform a buffer exchange into an amine-free buffer like PBS, MES, or Borate buffer (pH 7.2-8.5) before starting the conjugation. | |
| 3. Low Protein Concentration: The concentration of the target protein is too low, leading to inefficient conjugation kinetics. | Concentrate the protein to at least 0.5-2.0 mg/mL. Reactions with dilute protein solutions require a greater molar excess of the biotin reagent. | |
| 4. Insufficient Molar Excess: The amount of this compound reagent is too low to achieve the desired degree of labeling. | Increase the molar excess of the this compound reagent. Start with a 20-fold molar excess and titrate upwards if necessary. | |
| Inconsistent Results Between Batches | 1. Incomplete Removal of Excess Reagent: Residual, non-reacted this compound interferes with downstream applications. | Improve the purification step after conjugation. Use a desalting column, spin filter, or extensive dialysis to thoroughly remove all free biotin. |
| 2. Incomplete Reaction: The reaction time may be insufficient, leading to variable degrees of labeling. | Increase the reaction incubation time. Try extending the reaction from 1 hour to 2 hours or overnight at 4°C. | |
| 3. Variable Reagent Activity: Reagent may have partially hydrolyzed between uses. | Always use freshly prepared reagent solution. Test reagent activity if inconsistent results persist. | |
| Protein Precipitation During/After Reaction | 1. Over-Biotinylation: Excessive labeling has altered the protein's solubility characteristics. | Decrease the molar ratio of this compound to protein. Perform a titration experiment to find the highest ratio that does not cause precipitation. |
| 2. Poor Solubility of Conjugated Moiety: The payload being conjugated is hydrophobic, causing the entire conjugate to aggregate. | This is a common challenge in ADC development. Consider using linkers that increase hydrophilicity, such as PEG linkers. | |
| Poor Reagent Solubility | 1. Incorrect Solvent: The reagent is not dissolving properly. | NHS esters (non-sulfo) should be dissolved in anhydrous organic solvents like DMSO or DMF. Sulfo-NHS esters are water-soluble but should be dissolved immediately before use. |
| 2. Hydrolyzed Reagent: The reagent may have hydrolyzed during storage and is now insoluble in the recommended solvent. | Discard the reagent and use a new vial. Ensure proper storage and handling to prevent hydrolysis. |
Experimental Workflows and Diagrams
A clear understanding of the experimental workflow is crucial for successful conjugation.
Caption: General workflow for a this compound conjugation reaction.
Caption: Troubleshooting decision tree for low biotinylation yield.
Key Experimental Protocols
Protocol 1: General Protein Biotinylation with this compound
This protocol provides a starting point for conjugating this compound to a protein such as an antibody.
Materials:
-
Protein of interest (in amine-free buffer)
-
This compound NHS Ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Purification: Desalting column (e.g., Zeba™ Spin Desalting Column)
Methodology:
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer (e.g., PBS). If the buffer contains Tris or glycine, perform a buffer exchange using a desalting column or dialysis.
-
Adjust the protein concentration to 2-10 mg/mL for optimal results.
-
-
This compound Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the required amount of this compound in anhydrous DMSO to a concentration of 10 mM. Do not store the solution.
-
-
Conjugation Reaction:
-
Calculate the volume of this compound solution needed to achieve the desired molar excess (e.g., 20-fold molar excess for an antibody).
-
While gently vortexing the protein solution, slowly add the dissolved this compound.
-
Incubate the reaction at room temperature for 30-60 minutes with continuous mixing.
-
-
Purification:
-
Remove the non-reacted, excess this compound by applying the reaction mixture to a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Follow the manufacturer's instructions for the desalting column to collect the purified, biotinylated protein.
-
-
Storage:
-
Store the purified biotinylated protein under conditions appropriate for the specific protein, typically at 4°C for short-term storage or aliquoted at -20°C or -80°C for long-term storage.
-
Protocol 2: Assay for Determining NHS Ester Reagent Activity
This spectrophotometric assay can verify if your this compound reagent is active or has been hydrolyzed. The principle is that the N-hydroxysuccinimide (NHS) leaving group, released upon hydrolysis, absorbs strongly at ~260 nm.
Materials:
-
NHS-ester reagent (e.g., this compound)
-
Amine-free buffer (e.g., phosphate buffer, pH 7.5)
-
0.5 N NaOH
-
UV-Vis Spectrophotometer
Methodology:
-
Dissolve 1-2 mg of the NHS-ester reagent in 2 mL of the amine-free buffer.
-
Prepare a blank control tube containing only the 2 mL of amine-free buffer.
-
Set the spectrophotometer to 260 nm, zero the instrument using the blank control tube.
-
Immediately measure the absorbance (Ainitial) of the NHS-ester solution.
-
To 1 mL of the measured NHS-ester solution, add 100 µL of 0.5 N NaOH to force complete hydrolysis. Vortex for 30 seconds.
-
Within one minute, measure the absorbance of the base-hydrolyzed solution (Afinal).
Result Interpretation:
-
Active Reagent: If Afinal is significantly greater than Ainitial, the reagent is active and suitable for conjugation.
-
Inactive (Hydrolyzed) Reagent: If Afinal is not measurably greater than Ainitial, the reagent has already hydrolyzed and is inactive. It should be discarded.
Caption: Chemical reaction of this compound with a primary amine.
References
Technical Support Center: Synthesis of Norbiotinamine
Welcome to the technical support center for the synthesis of Norbiotinamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The established method for synthesizing this compound is a modified Curtius rearrangement of biotin, followed by hydrolysis. This multi-step process avoids the use of a direct reductive amination pathway. The overall yield for this synthesis is reported to be approximately 55%.[1]
Q2: I am getting a low yield of this compound. What are the likely causes?
Low yields in the synthesis of this compound via the Curtius rearrangement can stem from several factors:
-
Incomplete formation of the acyl azide intermediate: The initial reaction between biotin and diphenylphosphoryl azide (DPPA) is critical. Ensure that the reagents are pure and the reaction conditions are anhydrous.
-
Presence of water: Water can react with the isocyanate intermediate to form an unstable carbamic acid, which can lead to the formation of urea byproducts instead of the desired this compound. It is crucial to use anhydrous solvents and properly dried glassware.[2]
-
Suboptimal reaction temperature: The Curtius rearrangement is thermally induced. If the temperature is too low, the rearrangement will be slow or incomplete. Conversely, excessively high temperatures can lead to side reactions and decomposition. The optimal temperature range is typically between 60-100°C.[2]
-
Inefficient hydrolysis: The final step of hydrolyzing the intermediate tert-butoxycarbamate is essential. Ensure complete hydrolysis to obtain the final this compound product.
Q3: What are the common side products in this compound synthesis?
The most common side product in a Curtius rearrangement is the formation of ureas. This occurs when the isocyanate intermediate reacts with the amine product that can form in the presence of water. To minimize urea formation, it is imperative to maintain strictly anhydrous conditions throughout the reaction.[2] In photochemical Curtius-type rearrangements, highly reactive nitrene intermediates can lead to side products through C-H insertion reactions.[2]
Q4: How can I purify the final this compound product?
The recommended method for purifying this compound is ion-exchange chromatography. This technique separates molecules based on their charge and is effective for purifying amines. A strong cation exchange resin, such as Dowex 50-X4 (H+ form), can be used. The crude product is dissolved in water and loaded onto the column, and the purified this compound is then eluted.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Incomplete formation of the acyl azide. | - Ensure the diphenylphosphoryl azide (DPPA) is fresh and of high purity.- Use a slight excess of DPPA and triethylamine.- Extend the reaction time for the initial step. |
| Incomplete Curtius rearrangement. | - Gradually increase the reflux temperature, monitoring for product formation and decomposition.- Ensure the reaction is heated for a sufficient duration (e.g., 18 hours as per the protocol). | |
| Incomplete hydrolysis of the intermediate. | - Ensure the hydrolysis step with 6 N HCl in 50% MeOH is allowed to proceed overnight with adequate stirring. | |
| Presence of Significant Urea Byproduct | Contamination with water. | - Use oven-dried glassware.- Use anhydrous solvents (e.g., tert-Butanol).- Handle reagents in a dry atmosphere (e.g., under nitrogen or argon). |
| Difficulty in Purifying the Final Product | Improper ion-exchange chromatography setup. | - Ensure the ion-exchange column is properly packed and equilibrated.- Use a strongly acidic cation exchange resin as specified.- Adjust the pH of the crude product solution before loading onto the column. |
| Co-elution of impurities. | - Optimize the elution gradient or use a stepwise elution with varying salt concentrations or pH. |
Experimental Protocols
Synthesis of this compound via Modified Curtius Rearrangement
This protocol is adapted from the method described by Szalecki (1996).
Materials:
-
Biotin (I)
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (NEt3)
-
tert-Butanol (t-BuOH), anhydrous
-
6 N Hydrochloric acid (HCl) in 50% Methanol (MeOH)
-
50% Sodium hydroxide (NaOH)
-
Dowex 50-X4 resin (200-400 mesh, H+ form)
Procedure:
-
Acyl Azide Formation and Rearrangement:
-
In a round-bottom flask, combine biotin (9.8 g, 40 mmol), diphenylphosphoryl azide (12.1 g, 44 mmol), and triethylamine (6 mL, 4.35 g, 43 mmol) in 200 mL of anhydrous t-BuOH.
-
Heat the mixture to reflux for 18 hours.
-
-
Hydrolysis:
-
After reflux, evaporate the solvents under reduced pressure.
-
Dissolve the residue in 6 N HCl in 50% MeOH.
-
Stir the solution overnight at room temperature.
-
-
Workup and Purification:
-
Adjust the pH of the solution to 12 using a 50% NaOH solution.
-
Filter off the inorganic salts and wash them with MeOH.
-
Evaporate the combined filtrates.
-
Dissolve the residue in water and load it onto a column containing 300 mL of strongly acidic Dowex 50-X4 (H+ form) resin.
-
Elute the this compound (II) from the column.
-
Visualizing the Workflow
To better understand the synthesis and troubleshooting process, the following diagrams illustrate the key steps and logical relationships.
References
Technical Support Center: Purification of Norbiotinamine Conjugates
Welcome to the technical support center for the purification of Norbiotinamine conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common issues encountered during the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its conjugation chemistry differ from standard biotinylation reagents?
This compound is a biotin derivative that contains a primary amine, making it an alternative to standard amine-reactive biotinylation reagents like NHS-biotin. The key difference lies in the conjugation chemistry. While NHS-biotin reacts with primary amines on a target molecule, this compound is designed to be coupled to carboxyl groups (-COOH). This is typically achieved through a carbodiimide-mediated reaction, such as using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction activates the carboxyl group, allowing it to form a stable amide bond with the primary amine of this compound.
Q2: My conjugation yield is consistently low. What are the potential causes and how can I improve it?
Low conjugation yield is a common issue that can stem from several factors. Here are some key areas to investigate:
-
Suboptimal pH: The activation of carboxyl groups with EDC/NHS is most efficient at a slightly acidic pH (typically 4.5-6.0). However, the subsequent coupling to the amine of this compound is more efficient at a pH of 7.2-8.5. A two-step pH process can optimize the reaction.
-
Inactive Reagents: EDC and NHS are moisture-sensitive and can hydrolyze over time, leading to reduced activity. Always use fresh or properly stored reagents. Equilibrate reagents to room temperature before opening to prevent condensation[1].
-
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with this compound for reaction with the activated carboxyl groups, significantly reducing the yield. It is crucial to use amine-free and carboxylate-free buffers, such as MES buffer for the activation step and PBS or HEPES for the coupling step[2].
-
Insufficient Molar Excess of Reagents: A molar excess of EDC and NHS over the carboxyl groups is generally recommended to drive the activation reaction forward[2]. Similarly, a molar excess of this compound is needed to ensure efficient coupling.
-
Steric Hindrance: The carboxyl group on your target molecule may be sterically hindered, preventing efficient access for the conjugation machinery.
Q3: After purification, I observe high background or non-specific binding in my downstream assays. What could be the reason?
High background is often caused by the presence of unconjugated this compound or aggregates.
-
Incomplete Removal of Excess this compound: It is critical to remove all unbound this compound after the conjugation reaction. Failure to do so will lead to competition for binding sites on streptavidin or avidin in downstream applications, resulting in high background.
-
Protein Aggregation: The conjugation process can sometimes lead to protein aggregation, which can cause non-specific binding. This can be minimized by optimizing the degree of labeling and ensuring the protein is stable under the reaction conditions.
-
Insufficient Quenching: After the coupling reaction, it's important to quench any remaining active NHS-esters to prevent them from reacting with other molecules. This can be done by adding a quenching agent like hydroxylamine, Tris, or glycine.
Troubleshooting Guide
This guide provides a structured approach to resolving common problems during the purification of this compound conjugates.
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Inactive EDC/NHS reagents. | Use fresh, high-quality EDC and NHS. Allow reagents to equilibrate to room temperature before opening to minimize moisture contamination. |
| Inappropriate reaction pH. | Perform a two-step pH reaction: activate carboxyl groups at pH 4.5-6.0 (e.g., in MES buffer) and then couple to this compound at pH 7.2-8.5 (e.g., in PBS). | |
| Presence of competing nucleophiles in the buffer. | Ensure all buffers are free of primary amines (e.g., Tris, glycine) and carboxylates. | |
| Insufficient molar ratio of reagents. | Optimize the molar excess of EDC, NHS, and this compound. A 2- to 5-fold molar excess of EDC and NHS over carboxyl groups is a good starting point. | |
| Precipitation of Conjugate | High degree of labeling leading to insolubility. | Reduce the molar ratio of this compound to the target molecule to decrease the degree of labeling. |
| Protein instability in the reaction buffer. | Perform the conjugation reaction at a lower temperature (4°C). Ensure the buffer composition is optimal for your protein's stability. | |
| Poor Recovery After Purification | Non-specific binding to the purification resin. | Pre-clear the sample by passing it through a column with the same matrix but without the affinity ligand. Increase the salt concentration or add a non-ionic detergent to the wash buffers. |
| Harsh elution conditions causing denaturation. | For affinity chromatography, consider using a milder elution method if possible. For HPLC, optimize the gradient and mobile phase composition to ensure the conjugate elutes properly without denaturation. | |
| High Background in Downstream Assays | Incomplete removal of unconjugated this compound. | Use a desalting column, dialysis, or tangential flow filtration with an appropriate molecular weight cutoff to thoroughly remove excess this compound. |
| Aggregation of the conjugate. | Analyze the purified conjugate for aggregates using size-exclusion chromatography. If aggregates are present, optimize the conjugation and purification conditions to minimize their formation. | |
| Insufficient quenching of the reaction. | Ensure the quenching step is performed with a sufficient concentration of the quenching agent for an adequate amount of time to block all unreacted sites. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Carboxyl-Containing Molecule
This protocol describes the general procedure for conjugating this compound to a molecule containing carboxyl groups.
Materials:
-
Molecule with carboxyl groups (e.g., protein, peptide)
-
This compound hydrochloride
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Preparation of Molecule: Dissolve the carboxyl-containing molecule in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of Sulfo-NHS to the molecule solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents:
-
Immediately after activation, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer. This step is crucial to prevent unwanted side reactions.
-
-
Conjugation with this compound:
-
Dissolve this compound hydrochloride in Coupling Buffer.
-
Add a 10- to 50-fold molar excess of this compound to the activated molecule solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS-esters.
-
-
Purification of the Conjugate:
-
Proceed immediately to purification using one of the methods described below (Affinity Chromatography, Reversed-Phase HPLC, or Ion-Exchange Chromatography).
-
Protocol 2: Purification of this compound Conjugates using Affinity Chromatography
This method utilizes the high affinity of biotin for streptavidin or avidin.
Materials:
-
Streptavidin-agarose resin or magnetic beads
-
Binding/Wash Buffer: PBS, pH 7.4
-
Elution Buffer: 0.1 M glycine-HCl, pH 2.8
Procedure:
-
Equilibration of Resin:
-
Wash the streptavidin resin with 5-10 column volumes of Binding/Wash Buffer.
-
-
Binding of the Conjugate:
-
Apply the quenched conjugation reaction mixture to the equilibrated resin.
-
Incubate for 1-2 hours at room temperature with gentle mixing to allow the this compound conjugate to bind to the resin.
-
-
Washing:
-
Wash the resin with 10-20 column volumes of Binding/Wash Buffer to remove unbound molecules and excess reagents.
-
-
Elution:
-
Elute the bound conjugate with 3-5 column volumes of Elution Buffer.
-
Collect fractions and immediately neutralize them with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.5) to preserve the integrity of the conjugate.
-
-
Buffer Exchange:
-
Perform a buffer exchange into a suitable storage buffer using a desalting column or dialysis.
-
Protocol 3: Purification of this compound Conjugates using Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity and is suitable for purifying conjugates where the hydrophobicity of the target molecule is significantly altered upon conjugation.
Materials:
-
HPLC system with a C18 or C4 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample from the quenched conjugation reaction
Procedure:
-
Sample Preparation:
-
Filter the sample through a 0.22 µm filter to remove any particulates.
-
-
Chromatographic Separation:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample onto the column.
-
Elute the conjugate using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes). The optimal gradient will need to be determined empirically.
-
Monitor the elution profile at an appropriate wavelength (e.g., 280 nm for proteins).
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of the this compound conjugate.
-
-
Solvent Removal and Buffer Exchange:
-
Lyophilize or use a vacuum concentrator to remove the organic solvent from the collected fractions.
-
Reconstitute the purified conjugate in a suitable storage buffer.
-
Visualizations
Experimental Workflow for this compound Conjugation and Purification
Caption: Workflow for this compound conjugation and purification.
Logical Relationship for Troubleshooting Low Conjugation Yield
Caption: Troubleshooting logic for low this compound conjugation yield.
Signaling Pathway Example: Probing GPCR Activity
This compound conjugates can be used to label ligands that bind to G-protein coupled receptors (GPCRs). This allows for the study of ligand binding, receptor internalization, and downstream signaling events.
Caption: GPCR signaling pathway probed with a this compound-ligand.
References
Technical Support Center: Quenching Unreacted Norbiotinamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Norbiotinamine in labeling experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to quench unreacted this compound?
Unreacted this compound possesses a reactive group (commonly an N-hydroxysuccinimide or NHS ester) that can covalently attach biotin to primary amines on proteins or other molecules.[1] If not deactivated, this excess reagent can lead to non-specific labeling of other molecules in subsequent experimental steps. This non-specific biotinylation can result in high background signals, reduced assay sensitivity, and inaccurate results in downstream applications such as ELISA, Western blotting, and immunoprecipitation.[1]
Q2: What are the common methods for quenching unreacted this compound?
There are two primary approaches to stop the biotinylation reaction and handle the excess this compound:
-
Chemical Quenching: This involves adding a small molecule with a primary amine that acts as a quenching agent. This agent reacts with the excess this compound, rendering it inert.[1]
-
Removal of Excess Reagent: This method physically separates the biotinylated molecule of interest from the smaller, unreacted this compound.[2]
Q3: What are suitable quenching agents for this compound?
Commonly used quenching agents are small molecules containing primary amines.[1] These include:
-
Tris(hydroxymethyl)aminomethane (Tris)
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Glycine
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Hydroxylamine
The primary amine on the quenching agent competes with the target molecule for the reactive ester of this compound, forming a stable amide bond and deactivating the biotinylation reagent.
Q4: Are there alternatives to chemical quenching?
Yes, unreacted this compound can be removed from the reaction mixture using techniques that separate molecules based on their size. This is a suitable option if the introduction of a quenching agent could interfere with downstream applications. Common methods include:
-
Size-Exclusion Chromatography (SEC) / Desalting: This method uses columns to separate the larger, biotinylated protein from the smaller, unreacted biotin reagent.
-
Dialysis: This technique uses a semi-permeable membrane to remove small molecules like unreacted biotin from a solution containing the much larger biotinylated protein.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background Signal in Downstream Assays | Incomplete quenching of unreacted this compound. | - Increase the concentration of the quenching agent (e.g., Tris or glycine) to a final concentration of 20-100 mM.- Extend the quenching incubation time.- Ensure thorough mixing of the quenching agent with the reaction mixture. |
| Presence of excess free biotin competing for streptavidin binding. | - After quenching, remove the excess quenched biotinylation reagent using size-exclusion chromatography (desalting column) or dialysis. | |
| Low or No Biotin Labeling | Incompatible buffer components. | - Ensure the labeling reaction is performed in an amine-free buffer, such as phosphate-buffered saline (PBS). Buffers containing Tris or glycine will compete with the target molecule for the this compound. |
| Hydrolyzed/inactive this compound reagent. | - Prepare the this compound solution immediately before use. NHS esters are moisture-sensitive and can hydrolyze in aqueous solutions. | |
| Insufficient molar excess of this compound. | - Optimize the molar ratio of this compound to the target molecule. An empirical titration may be necessary. | |
| Protein Precipitation After Labeling | Over-modification of the protein. | - Reduce the molar excess of this compound used in the reaction. Over-labeling can alter the protein's isoelectric point and solubility. |
| Protein instability at the reaction pH. | - While NHS ester reactions are more efficient at a pH between 7 and 9, ensure your protein is stable at the chosen pH. Consider performing the reaction at a lower temperature (e.g., 4°C) to reduce the rate of potential aggregation. | |
| Inconsistent Labeling Results Between Batches | Incomplete removal of excess biotin reagent. | - Standardize the post-labeling cleanup procedure. Increase the dialysis time or the number of buffer changes. Alternatively, use a desalting column for more consistent removal. |
| Incomplete labeling reaction. | - Ensure the reaction goes to completion by optimizing the reaction time. You can test a longer incubation period. | |
| Purity of the target molecule. | - Ensure the purity of your protein or antibody is high (>95%). Contaminating proteins with primary amines will compete for the this compound. |
Experimental Protocols
Protocol 1: Chemical Quenching of Unreacted this compound
This protocol describes a general method for quenching a this compound labeling reaction using Tris-HCl.
-
Perform the Biotinylation Reaction: Follow your established protocol for labeling your target molecule with this compound.
-
Prepare the Quenching Buffer: Prepare a 1 M stock solution of Tris-HCl, pH 8.0.
-
Add Quenching Agent: Once the biotinylation reaction is complete, add the 1 M Tris-HCl stock solution to the reaction mixture to achieve a final concentration of 20-50 mM. For example, add 1/20th the reaction volume of 1 M Tris-HCl.
-
Incubate: Allow the quenching reaction to proceed for 15-30 minutes at room temperature with gentle mixing.
-
Removal of Excess Reagent (Optional but Recommended): To remove the quenched this compound and the quenching agent, proceed with either size-exclusion chromatography (desalting) or dialysis.
-
Size-Exclusion Chromatography:
-
Equilibrate a desalting column with your desired buffer.
-
Apply the quenched reaction mixture to the column.
-
Elute with the equilibration buffer and collect the fractions containing your biotinylated protein, which will elute first.
-
-
Dialysis:
-
Transfer the quenched reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff.
-
Dialyze against your buffer of choice for several hours to overnight, with at least two buffer changes.
-
-
Visualizations
Caption: Workflow for this compound labeling and quenching.
Caption: The quenching reaction of this compound.
References
reducing non-specific binding of Norbiotinamine probes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of Norbiotinamine probes and achieve optimal experimental results.
Troubleshooting Guide: High Background or Non-Specific Binding
High background staining can obscure specific signals and lead to misinterpretation of results. The following guide provides a systematic approach to identifying and mitigating common causes of non-specific binding.
Is the high background diffuse or punctate?
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Diffuse Background: Often suggests issues with blocking, antibody concentrations, or endogenous enzymes.
-
Punctate or Granular Background: May indicate probe aggregation or endogenous biotin-rich structures.
Logical Flow for Troubleshooting High Background
This diagram outlines a step-by-step process to diagnose the source of non-specific binding.
Caption: Troubleshooting workflow for high background.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of non-specific binding with this compound probes?
A1: The most frequent cause of high background when using biotin-based detection systems is the presence of endogenous biotin in the tissue or cells.[1][2][3][4] Tissues like the kidney, liver, and spleen have particularly high levels of endogenous biotin.[5]
Q2: How can I block endogenous biotin?
A2: A sequential blocking procedure using avidin and biotin is the standard method. First, the sample is incubated with an excess of unlabeled avidin or streptavidin to bind to all endogenous biotin. After washing, the sample is incubated with free biotin to saturate the remaining biotin-binding sites on the avidin/streptavidin molecules. This prevents the detection reagents from binding to the endogenous biotin.
Q3: My background is still high after performing an avidin-biotin block. What else could be the cause?
A3: If an avidin-biotin block is ineffective, consider these other potential sources of high background:
-
Endogenous Enzyme Activity: If you are using an enzyme-based detection system (like HRP or AP), endogenous enzymes in your sample can produce a false positive signal.
-
Insufficient General Blocking: Non-specific protein-protein or hydrophobic interactions can cause reagents to bind to the sample. This can be addressed by optimizing your blocking buffer.
-
Secondary Antibody/Detection Reagent Issues: The secondary antibody or streptavidin conjugate may be used at too high a concentration or may be cross-reacting with other molecules in the sample.
-
Probe Concentration or Aggregation: A high concentration of the this compound probe can lead to increased non-specific binding. Probes can also aggregate, leading to punctate background.
Q4: What are the best general blocking agents to use?
A4: The choice of blocking agent can depend on your sample and detection system. Common options include:
-
Normal Serum: Use serum from the same species as the secondary antibody was raised in. For example, if you have a goat anti-mouse secondary, use normal goat serum. A 5-10% solution is a good starting point.
-
Bovine Serum Albumin (BSA): A 1-5% solution is commonly used and is effective for reducing general protein-protein interactions.
-
Non-fat Dry Milk: While effective for some applications like Western blotting, it should be avoided with biotin-avidin systems as it contains endogenous biotin.
-
Commercial Blocking Buffers: These are often optimized formulations that can provide robust blocking for various applications.
Q5: How can I test for endogenous enzyme activity?
A5: To check for endogenous peroxidase or phosphatase activity, incubate a control tissue section with just the enzyme substrate (e.g., DAB for HRP). If a signal develops, endogenous enzyme activity is present and a quenching step is necessary.
Experimental Protocols
Protocol 1: Endogenous Biotin Blocking
This protocol should be performed after rehydration and antigen retrieval, but before the primary antibody or this compound probe incubation.
-
Avidin Incubation:
-
Prepare a solution of 0.1 mg/mL avidin or streptavidin in a suitable buffer (e.g., PBS).
-
Cover the sample with the avidin solution and incubate for 15 minutes at room temperature.
-
Wash the sample three times for 5-10 minutes each with wash buffer.
-
-
Biotin Incubation:
-
Prepare a solution of 0.5 mg/mL free D-Biotin in the same buffer.
-
Cover the sample with the biotin solution and incubate for 15-60 minutes at room temperature.
-
Wash the sample three times for 5-10 minutes each with wash buffer.
-
-
Proceed with your standard staining protocol (e.g., incubation with the this compound probe).
Protocol 2: Endogenous Peroxidase Quenching
This step is crucial when using Horseradish Peroxidase (HRP) based detection.
-
After rehydration of paraffin-embedded sections, incubate the samples in a solution of 0.3-3% hydrogen peroxide (H₂O₂) in methanol or water for 10-15 minutes at room temperature.
-
Wash the samples thoroughly with buffer before proceeding with the blocking steps.
Note: Higher concentrations of H₂O₂ can damage some epitopes. If this is a concern, a lower concentration or performing the quenching step after the primary antibody incubation may be necessary.
Protocol 3: General Blocking Optimization
-
Select Blocking Agent: Choose a blocking agent such as 5% normal goat serum or 3% BSA in your wash buffer (e.g., PBS with 0.1% Tween-20).
-
Incubation: After any endogenous biotin or enzyme blocking, incubate the sample with the blocking solution for at least 1 hour at room temperature in a humidified chamber.
-
Washing: Gently blot the excess blocking solution from the sample (do not rinse) before adding the primary antibody or this compound probe, which should be diluted in the same blocking buffer.
-
Washing Steps: Increase the duration and number of wash steps after probe and secondary reagent incubations to remove unbound reagents. Three washes of 5-10 minutes each are recommended.
Data on Blocking Strategies
The effectiveness of different blocking strategies can vary. Below is a summary of common approaches and their typical concentrations. Optimization for each specific experimental system is recommended.
| Blocking Agent | Typical Concentration | Application Notes | Potential Issues |
| Normal Serum | 5-10% in buffer | Use serum from the species of the secondary antibody host. | Can contain endogenous biotin. |
| Bovine Serum Albumin (BSA) | 1-5% in buffer | A common general protein blocker. | May not be as effective as serum for some tissues. |
| Non-fat Dry Milk | 5% in buffer | Effective for Western Blots. | Not recommended for biotin-based systems due to endogenous biotin. |
| Fish Gelatin | 0.5-2% in buffer | Does not contain mammalian proteins, reducing cross-reactivity with mammalian antibodies. | May be less effective than other agents for certain applications. |
| Commercial Buffers | Varies (Follow manufacturer's instructions) | Optimized, often protein-free formulations for specific applications. | Can be more expensive. |
Signaling and Detection Pathway
This diagram illustrates the principle behind biotin-based detection and where non-specific binding can occur.
Caption: Biotin-based detection and sources of background.
References
- 1. 内因性検出のブロック法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 4. sysy-histosure.com [sysy-histosure.com]
- 5. Blocking Endogenous Biotin - IHC WORLD [ihcworld.com]
Technical Support Center: Norbiotinamine Proximity Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their Norbiotinamine-based proximity labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in proximity labeling?
This compound is an alternative to biotin that can be coupled with a carboxylic group of amino acids.[1][2][3] In the context of proximity labeling (PL), an enzyme (e.g., a peroxidase or a biotin ligase) is fused to a protein of interest. This enzyme then catalyzes the covalent linking of a biotin derivative, such as this compound, to nearby proteins. These tagged proteins can then be enriched and identified using mass spectrometry, providing a "snapshot" of the protein's microenvironment.[4][5]
Q2: What are the common causes of a low signal-to-noise ratio in this compound proximity labeling experiments?
A low signal-to-noise ratio is a frequent challenge in PL experiments and can stem from several factors:
-
High Background: This can be caused by non-specific binding of the this compound probe to abundant proteins, inefficient washing steps, or endogenous biotinylated proteins.
-
Low Signal: A weak signal may result from inefficient enzymatic labeling, low abundance of the target protein, or issues with the probe's integrity or concentration.
-
Contamination: Contaminants from reagents, labware, or during sample handling can interfere with mass spectrometry analysis.
Troubleshooting Guides
Problem 1: High Background Signal
High background can obscure the specific signal from your protein of interest. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Probe concentration is too high | Perform a titration to determine the optimal this compound concentration. Start with a range and select the lowest concentration that provides a detectable specific signal. |
| Non-specific binding of the probe | Include a competition assay by pre-incubating the sample with an excess of unlabeled biotin before adding the this compound probe. A significant decrease in the signal for a specific band indicates target-specific labeling. |
| Inefficient washing steps | Increase the number and/or duration of wash steps after the labeling reaction to remove the unbound probe. Use stringent wash buffers containing detergents (e.g., SDS, Triton X-100) to disrupt non-specific interactions. |
| Endogenously biotinylated proteins | Endogenously biotinylated proteins can be difficult to remove but can be used to normalize different batches of PL labeling experiments to reduce variations. Bioinformatic tools can help filter out these proteins from the results. |
| "Sticky" proteins | Highly abundant or "sticky" proteins can non-specifically bind the probe. Optimize lysis and wash buffers with varying salt concentrations and detergents to minimize these interactions. |
Problem 2: Low or No Specific Signal
A weak or absent signal for your protein of interest can be equally problematic. Here are some common causes and solutions:
| Potential Cause | Recommended Solution |
| Probe concentration is too low | Increase the concentration of the this compound probe. Ensure the probe has been stored correctly and has not degraded. |
| Inefficient enzymatic activity | Optimize the labeling time and temperature. Ensure that all necessary co-factors for the enzyme are present in the buffers. For peroxidase-based methods, ensure the hydrogen peroxide concentration is optimal. |
| Low abundance of the target protein | Enrich your sample for the target protein before the labeling experiment, for instance, through partial purification or immunoprecipitation. |
| Issues with downstream detection | Verify that your detection method (e.g., streptavidin beads, antibodies for Western blotting) is sensitive enough and is working correctly. |
| Presence of reducing agents in buffers | Reducing agents like DTT or β-mercaptoethanol can inactivate certain probes. Ensure your buffers are free of these reagents during the labeling and crosslinking steps. |
Experimental Protocols & Data
General Proximity Labeling Workflow
The following diagram illustrates a typical workflow for a this compound-based proximity labeling experiment.
Caption: A general workflow for proximity labeling experiments.
Troubleshooting Logic Flow
This diagram provides a logical approach to troubleshooting common issues in proximity labeling experiments.
Caption: A troubleshooting flowchart for signal-to-noise issues.
Hypothetical Signaling Pathway Investigation
This diagram illustrates how proximity labeling could be used to investigate the interactome of a protein of interest (POI) within a signaling pathway.
Caption: Investigating a signaling pathway with proximity labeling.
Quantitative Data: Impact of Wash Conditions on Signal-to-Noise
The following table summarizes hypothetical data on the effect of different wash buffers on the signal-to-noise ratio in a this compound proximity labeling experiment.
| Wash Buffer | Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| PBS | 1200 | 800 | 1.5 |
| PBS + 0.1% Tween-20 | 1100 | 400 | 2.75 |
| RIPA Buffer | 950 | 150 | 6.33 |
| PBS + 1% Triton X-100 | 1050 | 300 | 3.5 |
This data is illustrative and will vary depending on the specific experimental conditions.
Detailed Experimental Protocol: this compound Proximity Labeling
This protocol provides a general framework for a proximity labeling experiment using this compound. Optimization will be required for specific proteins of interest and cell types.
1. Cell Culture and Transfection
-
Culture cells to ~70-80% confluency.
-
Transfect cells with a plasmid encoding the protein of interest fused to a proximity labeling enzyme (e.g., APEX2, TurboID).
-
Include appropriate controls, such as cells expressing the enzyme alone.
2. This compound Labeling
-
24-48 hours post-transfection, replace the culture medium with a medium containing the optimized concentration of this compound.
-
Incubate for the desired labeling time (this can range from minutes to hours depending on the enzyme).
-
Induce the labeling reaction (e.g., by adding hydrogen peroxide for peroxidase-based methods).
-
Quench the reaction with an appropriate quenching buffer.
3. Cell Lysis
-
Wash cells 2-3 times with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
4. Affinity Purification
-
Incubate the cell lysate with streptavidin-coated magnetic beads to capture biotinylated proteins.
-
Wash the beads extensively with a series of buffers to remove non-specifically bound proteins. (Refer to the data table above for examples of wash buffers).
5. Sample Preparation for Mass Spectrometry
-
Perform on-bead digestion of the captured proteins using trypsin.
-
Collect the resulting peptides for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
6. Data Analysis
-
Identify proteins from the mass spectrometry data using a database search algorithm.
-
Compare the results from the protein of interest sample to the negative control to identify specific interactors.
-
Use bioinformatic tools to filter and analyze the data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound HYDROCHLORIDE | 160385-86-4 [chemicalbook.com]
- 4. Proximity labeling for investigating protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Proximity Labeling Techniques to Study Chromatin [frontiersin.org]
Technical Support Center: Scaling Up Norbiotinamine Reactions
Welcome to the technical support center for Norbiotinamine reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this compound synthesis. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up this compound reactions?
A1: Scaling up this compound synthesis from laboratory to industrial-scale production presents several challenges. These include maintaining product consistency and purity, ensuring process efficiency, and managing the increased complexity of larger equipment.[1][2] Key issues often revolve around:
-
Reaction Heterogeneity: Inconsistent mixing and temperature distribution in large reactors can lead to variable reaction rates and byproduct formation.[1]
-
Reagent Purity and Stoichiometry: The quality and precise ratio of reactants become more critical at scale to control impurity profiles and maximize yield.[3][4]
-
Heat Transfer: Exothermic or endothermic reactions can be difficult to manage in large volumes, potentially leading to runaway reactions or incomplete conversion.
-
Downstream Processing: Isolating and purifying this compound from larger volumes of crude reaction mixture can be complex and requires optimized protocols.
Q2: How does reagent purity impact the final yield and purity of this compound?
A2: Reagent quality is a critical factor in the successful synthesis of this compound. Impurities in starting materials can lead to the formation of unwanted byproducts, which can complicate purification and reduce the overall yield. Using high-quality reagents helps to minimize these issues and ensures a more reliable and reproducible process.
Q3: What analytical techniques are recommended for monitoring the progress of a this compound reaction at scale?
A3: Real-time monitoring of reaction progress is crucial for process control and optimization. Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the consumption of reactants and the formation of this compound and any byproducts.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it can provide structural information about the components in the reaction mixture, aiding in the identification of intermediates and impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for in-situ reaction monitoring to provide real-time data on the conversion of starting materials to products.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Low product yield is a common issue when scaling up reactions. The following table outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete Reaction | - Increase reaction time.- Increase reaction temperature.- Evaluate catalyst efficiency and loading. | Drive the reaction to completion, increasing the conversion of starting materials to product. |
| Side Reactions/Byproduct Formation | - Optimize reaction temperature and time to favor the desired reaction pathway.- Evaluate the order of reagent addition. | Minimize the formation of impurities, thereby increasing the relative yield of this compound. |
| Product Degradation | - Assess the stability of this compound under the reaction and workup conditions.- Implement milder workup procedures (e.g., lower temperatures, pH control). | Reduce the loss of product during and after the reaction. |
| Poor Reagent Quality | - Use reagents from a reputable supplier with a certificate of analysis.- Purify reagents before use if necessary. | Ensure the reaction is not being hindered by impurities in the starting materials. |
Issue 2: Inconsistent Batch-to-Batch Results
Variability between batches can be a significant hurdle in manufacturing.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inconsistent Mixing | - Optimize agitation speed and impeller design for the reactor.- Use computational fluid dynamics (CFD) to model mixing. | Achieve homogeneous distribution of reactants and temperature throughout the reactor. |
| Variable Reagent Quality | - Implement stringent quality control checks for all incoming raw materials. | Ensure that each batch starts with materials of the same quality, reducing a key source of variability. |
| Inaccurate Process Control | - Calibrate all monitoring equipment (temperature probes, pressure sensors, etc.).- Implement automated process control systems for better precision. | Maintain consistent reaction conditions across all batches. |
Issue 3: Difficulty in Purification
Challenges in downstream processing can impact the final purity and recovery of this compound.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Complex Impurity Profile | - Optimize reaction conditions to minimize byproduct formation.- Develop a multi-step purification protocol (e.g., crystallization followed by chromatography). | Simplify the purification process by reducing the number and quantity of impurities. |
| Product Precipitation or Oiling Out | - Adjust solvent composition and temperature during extraction and crystallization.- Screen a variety of anti-solvents for crystallization. | Achieve controlled precipitation of the product in a solid, easily filterable form. |
| Inefficient Chromatographic Separation | - Screen different stationary and mobile phases for optimal separation.- Optimize loading capacity to prevent column overload. | Improve the resolution between this compound and closely related impurities. |
Experimental Protocols
General Protocol for this compound Synthesis (Lab Scale)
This protocol serves as a baseline and should be optimized for specific starting materials and equipment.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the starting amine and a suitable solvent (e.g., Dimethylformamide - DMF).
-
Reagent Addition: Slowly add an equimolar amount of activated biotin derivative (e.g., Biotin-NHS ester) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Workup:
-
Quench the reaction with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol for Scaling Up this compound Synthesis
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge Reactants: Charge the starting amine and solvent to the reactor. Begin agitation to ensure good mixing.
-
Controlled Addition: Add the activated biotin derivative solution via a dosing pump over a specified period to control the reaction exotherm.
-
Process Monitoring: Monitor the reaction progress using in-line analytical tools (e.g., HPLC) to determine the reaction endpoint.
-
Downstream Processing:
-
Transfer the reaction mixture to a quench vessel containing water.
-
Perform a liquid-liquid extraction.
-
Isolate the crude product by crystallization or precipitation.
-
Further purify by recrystallization or preparative chromatography if necessary.
-
Visualizations
Caption: A typical workflow for the scaled-up synthesis and purification of this compound.
Caption: A logical flowchart for troubleshooting common issues in this compound synthesis.
References
Validation & Comparative
Anterograde Neuronal Tracing: A Comparative Guide to Norbiotinamine and Biocytin
For researchers in neuroscience and drug development, selecting the optimal anterograde tracer is critical for accurately mapping neuronal circuits. This guide provides a detailed comparison of two prominent biotinylated tracers: norbiotinamine and the widely used biocytin. We present a synthesis of their performance characteristics, supported by experimental data and detailed protocols to aid in your experimental design.
Introduction to Anterograde Tracing with Biotinylated Compounds
Anterograde tracing is a powerful neuroanatomical technique used to identify the axonal projections from a specific population of neurons to their target areas. The principle relies on the uptake of a tracer by the neuronal cell body and its subsequent transport along the axon to the presynaptic terminals. Biotinylated tracers, such as biocytin and its analogues, have become invaluable tools for this purpose. Their high affinity for avidin and streptavidin allows for sensitive and robust visualization using enzymatic or fluorescent detection methods. This provides a clear and detailed view of neuronal morphology, including dendritic arborizations and axonal trajectories.
Biocytin , a conjugate of biotin and L-lysine, is a well-established anterograde tracer.[1][2] It is actively transported down axons, providing excellent, Golgi-like labeling of individual neurons.[3] However, a significant limitation of biocytin is its susceptibility to degradation by endogenous biotinidase, which can limit its effectiveness in long-term studies.[4][5]
This compound is a less common alternative to biotin. While research directly comparing this compound to biocytin for anterograde tracing is limited, its chemical structure suggests it can be coupled to amino acids to create tracers. A derivative, N-norbiotinyl-gamma-L-glutamylamide, was synthesized as a potential alternative to biocytin. Given the limited comparative data for this compound, this guide will focus on a closely related and extensively studied analogue, Neurobiotin™ (N-(2-aminoethyl)biotinamide hydrochloride) , which is often used as an alternative to biocytin.
Performance Comparison: Neurobiotin vs. Biocytin
Neurobiotin™ offers several advantages over biocytin for anterograde tracing, primarily related to its transport characteristics and experimental versatility. The following table summarizes the key comparative data based on available literature.
| Feature | Neurobiotin™ (N-(2-aminoethyl)biotinamide) | Biocytin | References |
| Anterograde Transport | Marked anterograde labeling. Heavier labeling than biocytin due to larger injection sites. | Effective anterograde transport. | |
| Retrograde Transport | Degree of retrograde labeling is far greater than with biocytin and varies between pathways. | Minor retrograde labeling, sometimes requiring fiber damage. | |
| Injection Site Characteristics | Characterized by large, extensive areas of labeling with less intense labeling of individual neurons. | More discrete injection sites with intense labeling of individual neurons. | |
| Labeling Quality | Provides Golgi-like filling of neurons. | Provides Golgi-like filling of neurons. | |
| Solubility | Better solubility than biocytin. Can be dissolved at higher concentrations (2-4%) in various salt solutions without precipitation. | Can precipitate in some salt solutions at higher concentrations. | |
| Iontophoretic Ejection | Selectively ejected with positive current. | Can be ejected with both positive and negative current. | |
| Biotinidase Resistance | Derivatives like NEUROBIOTIN®-PLUS are designed to be resistant to biotinidase. | Susceptible to degradation by endogenous biotinidase, limiting long-term studies. | |
| Molecular Weight | 286 g/mol (biotinamide) / 322.8 g/mol (hydrochloride salt) | 372 g/mol |
Experimental Protocols
Detailed methodologies are crucial for successful and reproducible anterograde tracing experiments. Below are generalized protocols for both Neurobiotin™ and biocytin, which should be optimized for specific experimental paradigms.
I. Tracer Injection
-
Preparation of Tracer Solution:
-
Neurobiotin™: Dissolve 2-5% (w/v) Neurobiotin™ in a suitable buffer, such as 0.1 M phosphate buffer (PB) or 0.9% NaCl.
-
Biocytin: Dissolve 2-5% (w/v) biocytin in 0.05 M Tris buffer (pH 7.6) with 0.5 M NaCl or 0.1 M PB.
-
-
Anesthesia and Stereotaxic Surgery:
-
Anesthetize the animal using an approved protocol (e.g., isoflurane, ketamine/xylazine).
-
Mount the animal in a stereotaxic frame.
-
Perform a craniotomy over the target brain region.
-
-
Iontophoretic or Pressure Injection:
-
Iontophoresis: Use a glass micropipette with a tip diameter of 10-20 µm. Fill the pipette with the tracer solution. For Neurobiotin™, apply positive current pulses (e.g., 1-5 µA, 7 seconds on/7 seconds off) for 10-15 minutes. For biocytin, either positive or negative current can be used.
-
Pressure Injection: Use a picospritzer to deliver small volumes (e.g., 10-50 nL) of the tracer solution into the target region.
-
-
Post-Injection Survival:
-
The survival time depends on the length of the pathway being studied. For short pathways, 24-48 hours may be sufficient. For longer pathways, survival times of 7-14 days are common. For tracers susceptible to degradation like biocytin, shorter survival times are generally recommended.
-
II. Tissue Processing and Visualization
-
Perfusion and Fixation:
-
Deeply anesthetize the animal and perfuse transcardially with saline followed by a fixative solution (e.g., 4% paraformaldehyde in 0.1 M PB).
-
Post-fix the brain in the same fixative overnight at 4°C.
-
-
Sectioning:
-
Cryoprotect the brain in a sucrose solution (e.g., 30% sucrose in 0.1 M PB).
-
Cut coronal or sagittal sections (e.g., 40-50 µm thick) on a freezing microtome or cryostat.
-
-
Histochemical Visualization (Avidin-Biotin Complex - ABC Method):
-
Rinse sections in 0.1 M PB.
-
Quench endogenous peroxidase activity by incubating sections in 1% H₂O₂ in PB for 30 minutes.
-
Rinse sections in PB.
-
Incubate sections in a blocking solution (e.g., 10% normal serum in PB with 0.3% Triton X-100) for 1-2 hours.
-
Incubate sections in the ABC reagent (e.g., Vector Labs VECTASTAIN® Elite ABC kit) according to the manufacturer's instructions, typically for 1-2 hours at room temperature.
-
Rinse sections in PB.
-
Visualize the peroxidase reaction using a chromogen such as 3,3'-diaminobenzidine (DAB). The reaction product is a brown precipitate.
-
Mount sections on slides, dehydrate, and coverslip.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for an anterograde tracing experiment using either Neurobiotin™ or biocytin.
Cellular Mechanism of Transport and Visualization
This diagram illustrates the uptake, transport, and visualization of a biotinylated tracer in a neuron.
References
- 1. The anterograde and retrograde transport of neurobiotin in the central nervous system of the rat: comparison with biocytin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biocytin: a versatile anterograde neuroanatomical tract-tracing alternative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Improved Neuronal Tract Tracing with Stable Biocytin-Derived Neuroimaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Biotinylation Reagents: Norbiotinamine vs. NHS-Biotin for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of experimental success. Biotinylation, the process of attaching biotin to a protein, is a widely used technique for protein detection, purification, and immobilization. The choice of biotinylating reagent can significantly impact the outcome of an experiment. This guide provides an objective comparison of two biotinylation reagents: the traditional amine-reactive NHS-biotin and the carboxyl-reactive Norbiotinamine. This comparison delves into their mechanisms of action, labeling specificity, and experimental workflows, supported by available data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.
Introduction to Biotinylation Reagents
NHS-Biotin is a classical and widely used biotinylation reagent.[1] Its reactivity is based on the N-hydroxysuccinimide (NHS) ester, which forms stable amide bonds with primary amines, primarily the ε-amino group of lysine residues and the N-terminal α-amino group of a protein.[1][2] The reaction is straightforward but can be non-specific due to the abundance of lysine residues on the protein surface.
This compound is an alternative to biotin that enables labeling through a different functional group. It is designed to be coupled with the carboxylic acid groups of amino acid residues, such as aspartic acid and glutamic acid, as well as the C-terminus of the protein.[3][4] This provides an alternative labeling strategy, particularly when primary amines are located in regions critical for protein function or when a different labeling distribution is desired.
Mechanism of Action and Specificity
The fundamental difference between these two reagents lies in their chemical reactivity and, consequently, their labeling strategy.
NHS-biotin's mechanism involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond and the release of NHS. This reaction is typically carried out in a buffer with a pH between 7 and 9.
This compound , having a primary amine, can be coupled to carboxylic acid groups on a protein. This reaction typically requires the activation of the carboxyl group using a coupling agent like a carbodiimide (e.g., EDC) to form a reactive intermediate that can then react with the amine of this compound.
Comparison of Labeling Efficiency
Currently, there is a lack of direct, quantitative, head-to-head comparative studies on the labeling efficiency of this compound versus NHS-biotin in the public domain. The efficiency of any biotinylation reaction is highly dependent on several factors, including:
-
Protein Structure and Amino Acid Availability: The number and accessibility of target residues (primary amines for NHS-biotin, carboxylic acids for this compound) on the protein surface.
-
Reaction Conditions: pH, temperature, incubation time, and the molar ratio of the biotinylation reagent to the protein.
-
Reagent Stability: NHS esters can hydrolyze in aqueous solutions, which can reduce labeling efficiency.
While a direct numerical comparison is not available, a qualitative assessment suggests that NHS-biotin may lead to a higher degree of labeling on many proteins due to the typically higher abundance and surface exposure of lysine residues compared to aspartic and glutamic acid residues. However, for proteins where primary amines are scarce or located in functionally critical sites, this compound offers a valuable alternative.
Quantitative Data Summary
As no direct comparative studies were identified, a table summarizing the typical performance of each reagent based on their chemistry and general protein labeling principles is provided below.
| Feature | NHS-Biotin | This compound |
| Target Residue | Primary amines (Lysine, N-terminus) | Carboxylic acids (Aspartic acid, Glutamic acid, C-terminus) |
| Reaction pH | 7.0 - 9.0 | 4.5 - 7.4 (with EDC activation) |
| Workflow Complexity | Simpler: One-step reaction. | More Complex: Two-step process requiring activation of the carboxyl group. |
| Specificity | Less specific; targets multiple available primary amines. | Potentially more specific depending on the distribution of carboxyl groups. |
| Potential for Protein Modification | High, due to the abundance of lysine residues. | Generally lower, as aspartic and glutamic acids are often less abundant on the surface. |
| Reported Labeling Efficiency | Can achieve high labeling density, often with 4-6 biotins per antibody. | Data not readily available, but dependent on carboxyl group activation efficiency. |
Experimental Workflows
The following diagrams illustrate the conceptual workflows for protein labeling with NHS-biotin and this compound.
Experimental Protocols
NHS-Biotin Labeling Protocol (Representative)
This protocol is a general guideline and may require optimization for specific proteins.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
NHS-Biotin
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
Prepare NHS-Biotin Solution: Immediately before use, dissolve NHS-Biotin in DMSO or DMF to a concentration of 10 mM.
-
Biotinylation Reaction: Add a 10- to 50-fold molar excess of the NHS-Biotin solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30 minutes to 1 hour at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotin and byproducts by dialysis against PBS or by using a desalting column.
This compound Labeling Protocol (Generic, based on EDC chemistry)
This protocol is a generic procedure for coupling an amine-containing molecule to a protein's carboxyl groups and should be optimized for this compound and the specific protein.
Materials:
-
Protein to be labeled (in a carboxyl- and amine-free buffer, e.g., MES buffer)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.7-5.5)
-
This compound solution (dissolved in an appropriate solvent)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the activation buffer to a concentration of 1-10 mg/mL.
-
Prepare this compound Solution: Dissolve this compound in a suitable solvent to the desired concentration.
-
Prepare EDC Solution: Immediately before use, dissolve EDC in the activation buffer to a concentration of approximately 10 mg/mL.
-
Activation and Coupling:
-
Add a molar excess of this compound to the protein solution.
-
Add the freshly prepared EDC solution to the protein/Norbiotinamine mixture. A typical starting point is a 2- to 10-fold molar excess of EDC over the number of carboxyl groups to be targeted.
-
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature.
-
Purification: Remove excess reagents (this compound, EDC, and byproducts) by dialysis against PBS or by using a desalting column.
Signaling Pathway Example: EGFR Signaling
Biotinylation is often used to label cell surface proteins to study their trafficking and interactions. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-studied pathway that is often investigated using such techniques.
Conclusion
The choice between NHS-biotin and this compound depends heavily on the specific requirements of the experiment. NHS-biotin is a reliable and straightforward choice for general biotinylation applications where site-specificity is not a primary concern and a potentially heterogeneous population of labeled proteins is acceptable. Its one-step procedure makes it a convenient option for routine labeling tasks. This compound, on the other hand, offers an alternative labeling strategy by targeting carboxyl groups. This can be particularly advantageous when primary amines are located in functionally sensitive regions of the protein or when a different labeling pattern is desired to explore protein structure and interactions. While direct comparative data on labeling efficiency is not currently available, understanding the distinct chemistries of these reagents allows researchers to make an informed decision based on their specific research goals.
References
Norbiotinamine vs. Traditional Biotinylation: A Comparative Guide for Researchers
In the landscape of bioconjugation, the precise and efficient labeling of biomolecules is paramount for a multitude of applications, from elucidating complex cellular signaling pathways to developing novel therapeutics. For decades, traditional biotinylation methods, primarily utilizing N-hydroxysuccinimide (NHS) esters of biotin, have been the workhorse for attaching the highly versatile biotin tag to proteins and other molecules. However, the emergence of alternative reagents like Norbiotinamine presents new possibilities and potential advantages. This guide provides an objective comparison of this compound and traditional biotinylation techniques, supported by structural analysis and established biochemical principles, to aid researchers in selecting the optimal strategy for their specific needs.
At a Glance: Key Differences
| Feature | This compound | Traditional Biotinylation (NHS-Biotin) |
| Target Functional Group | Carboxyl groups (-COOH) | Primary amines (-NH2) |
| Chemistry | Carbodiimide chemistry (EDC/NHS) | NHS ester chemistry |
| Resulting Linkage | Inverted amide bond | Amide bond |
| Key Structural Difference | Shorter aliphatic chain | Standard valeric acid side chain |
| Potential Advantages | Site-specific labeling on carboxyl groups, potentially reduced steric hindrance, alternative labeling strategy when primary amines are blocked or essential for function. | Well-established, robust chemistry for labeling abundant primary amines. |
| Considerations | Requires activation of carboxyl groups; potential for protein-protein crosslinking if not optimized. | Can lead to heterogeneous labeling due to multiple lysine residues; may disrupt function if primary amines are in active sites. |
Unveiling the Chemical Distinction
The fundamental difference between this compound and traditional biotinylation reagents lies in their chemical structure and, consequently, their target functional groups.
Traditional Biotinylation: Reagents like NHS-biotin are designed to react with primary amines, such as the N-terminus of a protein or the epsilon-amino group of lysine residues. This reaction is straightforward and efficient at physiological pH.
This compound: In contrast, this compound possesses a primary amine, making it suitable for coupling with carboxyl groups (e.g., on aspartic acid, glutamic acid residues, or the C-terminus of a protein). This reaction is typically mediated by carbodiimide chemistry, using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to enhance efficiency and stability. A key outcome of this conjugation is the formation of an "inverse" amide bond compared to the linkage formed by NHS-biotin. Furthermore, this compound features a shorter aliphatic chain connecting the biotin moiety to the reactive group.
Caption: Structural comparison of a traditional NHS-biotin and this compound.
Performance and Application Advantages of this compound
While direct quantitative comparative studies are limited, the unique chemical properties of this compound suggest several theoretical and practical advantages over traditional biotinylation methods in specific research contexts.
Alternative and Site-Specific Labeling
The most significant advantage of this compound is its ability to target carboxyl groups. This provides a crucial alternative when:
-
Primary amines are limited or absent on the target biomolecule.
-
Primary amines are located within active sites or regions critical for biological function, and their modification by NHS-biotin could lead to inactivation.
-
A more site-specific labeling strategy is desired. While proteins can have numerous lysine residues leading to heterogeneous labeling with NHS-biotin, the number and accessibility of aspartic and glutamic acid residues can sometimes offer more controlled conjugation.
Potentially Reduced Steric Hindrance
Inverted Amide Bond
The formation of an inverted amide bond is a unique characteristic of this compound conjugation. While the functional implications of this altered bond orientation have not been extensively studied, it could potentially influence the flexibility and presentation of the biotin tag, which may be beneficial in certain structural or binding studies.
Experimental Protocols
Detailed and optimized protocols are crucial for successful biotinylation. Below are representative protocols for both traditional NHS-biotin labeling and a general method for coupling primary amines like this compound to carboxyl groups.
Protocol 1: Traditional Protein Biotinylation using NHS-Biotin
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-Biotin (dissolved in DMSO or DMF at 10 mg/mL immediately before use)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. Buffers containing Tris or glycine will compete with the labeling reaction.
-
Biotinylation Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS-Biotin solution to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.
-
Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotin and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
Caption: Workflow for traditional biotinylation using NHS-biotin.
Protocol 2: this compound Labeling of Carboxyl Groups via EDC/NHS Chemistry
Materials:
-
Molecule with carboxyl groups (e.g., protein) in an amine- and carboxyl-free buffer (e.g., MES buffer, pH 4.7-6.0)
-
This compound hydrochloride
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
(Sulfo-)NHS (N-hydroxysuccinimide or N-hydroxysulfosuccinimide)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
-
Desalting column or dialysis cassette
Procedure:
-
Carboxyl Group Activation: a. Dissolve the carboxyl-containing molecule in MES buffer. b. Add EDC and (Sulfo-)NHS to the solution. A typical starting point is a 2-5 fold molar excess of EDC and a 5-10 fold molar excess of (Sulfo-)NHS over the number of carboxyl groups to be activated. c. Incubate for 15-30 minutes at room temperature to form the reactive ester intermediate.
-
Buffer Exchange (Optional but Recommended): Remove excess EDC and activation byproducts by buffer exchange into Coupling Buffer using a desalting column. This prevents unwanted side reactions with this compound.
-
Coupling Reaction: a. Immediately add this compound to the activated molecule solution. A 10- to 50-fold molar excess of this compound over the activated carboxyl groups is a common starting point. b. Adjust the pH to 7.2-8.0 with the Coupling Buffer if necessary. c. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add Quenching Buffer to stop the reaction.
-
Purification: Purify the biotinylated molecule from excess reagents using a desalting column or dialysis.
Caption: Workflow for this compound labeling of carboxyl groups.
Applications in Research and Drug Development
The choice between this compound and traditional biotinylation can have significant implications for various applications.
-
Pull-Down Assays: this compound allows for the "bait" protein to be captured via a carboxyl-linked biotin, which can be crucial if the primary amines are involved in the protein-protein interactions being investigated.
-
Cellular Imaging: When studying cell surface proteins, if the extracellular domains are rich in acidic residues and poor in lysines, this compound could provide a more efficient labeling strategy for subsequent detection with fluorescently-labeled streptavidin.
-
Drug Development: In the development of antibody-drug conjugates (ADCs) or other bioconjugate therapeutics, the ability to selectively target different functional groups is essential for optimizing drug efficacy and stability. This compound expands the toolkit for site-specific modifications.
Conclusion
This compound presents a valuable alternative to traditional biotinylation methods, offering the distinct advantage of targeting carboxyl groups. This opens up new avenues for labeling biomolecules where primary amines are either scarce, functionally important, or where a more controlled labeling strategy is desired. While direct, quantitative head-to-head comparisons with traditional methods are needed to fully elucidate its performance characteristics in terms of efficiency and steric effects, the unique chemical properties of this compound make it a powerful tool for researchers and drug development professionals. The choice between this compound and traditional biotinylation should be guided by the specific characteristics of the target molecule and the requirements of the downstream application.
A Comparative Guide to Peptide Labeling: Norbiotinamine (Carboxyl-Reactive) vs. Amine-Reactive Biotin Reagents for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between two distinct peptide labeling strategies for mass spectrometry-based proteomics: carboxyl-group labeling using Norbiotinamine and the more conventional amine-group labeling using reagents like Biotin-NHS. Understanding the fundamental differences in their reactivity, experimental workflows, and impact on mass spectrometry data is crucial for selecting the optimal approach for your research goals.
Introduction: A Tale of Two Chemistries
In the realm of proteomics, biotinylation is a cornerstone technique for the enrichment and subsequent identification of peptides and proteins by mass spectrometry. The vast majority of commercially available biotinylation reagents target primary amines, specifically the ε-amino group of lysine residues and the N-terminal α-amino group of peptides. However, an alternative strategy involves the labeling of carboxyl groups present on aspartic acid, glutamic acid residues, and the C-terminus of peptides. This compound hydrochloride is a reagent designed for this purpose, offering a different selectivity compared to traditional amine-reactive reagents.
This guide will delve into the specifics of each labeling chemistry, providing detailed protocols and highlighting the key advantages and disadvantages to inform your experimental design.
Comparison of Labeling Chemistries
The choice between this compound and an amine-reactive biotin reagent hinges on the scientific question, the nature of the protein or peptide of interest, and the desired outcome of the mass spectrometry analysis. The following table summarizes the key differences between these two approaches.
| Feature | This compound (Carboxyl-Reactive) | Amine-Reactive Biotin (e.g., Biotin-NHS) |
| Target Functional Group | Carboxyl groups (-COOH) on Asp, Glu, and C-terminus | Primary amines (-NH2) on Lys and N-terminus |
| Reaction Chemistry | Carbodiimide-mediated amide bond formation (e.g., with EDC) | Nucleophilic acyl substitution |
| Typical Reagents | This compound hydrochloride, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Biotin-NHS (N-Hydroxysuccinimide), Sulfo-NHS-Biotin |
| Optimal Reaction pH | 4.5 - 5.5 for EDC activation | 7.0 - 9.0 |
| Potential for Side Reactions | Cross-linking of proteins if primary amines are present and not blocked. | O-acylation of serine and tyrosine residues in specific sequences. |
| Impact on Peptide Charge | Neutralizes negative charges, can increase net positive charge in ESI-MS. | Neutralizes positive charges, can decrease net positive charge in ESI-MS. |
| Trypsin Digestion | Does not interfere with trypsin cleavage sites. | Can block trypsin cleavage at lysine residues. |
| Applications | Labeling peptides with few or no lysine residues; when amine groups are functionally important and must remain unmodified; studying acidic regions of proteins. | General protein and peptide biotinylation; widely established protocols and applications. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for labeling peptides with this compound and a standard amine-reactive biotin reagent.
Protocol for Peptide Labeling with this compound (Carboxyl-Reactive)
This protocol is based on the principle of carbodiimide chemistry to activate carboxyl groups for reaction with the primary amine of this compound.
Materials:
-
Peptide sample
-
This compound hydrochloride
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.5
-
Coupling Buffer: 0.1 M Phosphate buffer, pH 7.2-7.5
-
Quenching Buffer: 50 mM Hydroxylamine or Tris
-
Desalting column
Procedure:
-
Peptide Preparation: Dissolve the peptide sample in Activation Buffer.
-
Activation of Carboxyl Groups: Add a 10-50 fold molar excess of EDC to the peptide solution. Incubate for 15 minutes at room temperature.
-
Coupling of this compound: Immediately add a 20-100 fold molar excess of this compound hydrochloride to the reaction mixture. For optimal coupling, the pH can be raised to 7.2-7.5 by adding Coupling Buffer. Incubate for 2 hours at room temperature.
-
Quenching: Add Quenching Buffer to stop the reaction. Incubate for 15 minutes.
-
Purification: Remove excess reagents and byproducts by using a desalting column appropriate for the peptide size.
-
Mass Spectrometry Analysis: The labeled peptide is now ready for enrichment (if necessary) and analysis by LC-MS/MS.
Protocol for Peptide Labeling with Biotin-NHS (Amine-Reactive)
This protocol describes a standard method for labeling primary amines on peptides.
Materials:
-
Peptide sample
-
Biotin-NHS (or Sulfo-NHS-Biotin for aqueous solubility)
-
Labeling Buffer: 0.1 M Phosphate buffer or Bicarbonate buffer, pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Peptide Preparation: Dissolve the peptide sample in Labeling Buffer.
-
Biotinylation Reaction: Add a 10-50 fold molar excess of Biotin-NHS (dissolved in a compatible solvent like DMSO or DMF if using the non-sulfonated form) to the peptide solution. Incubate for 1-2 hours at room temperature or 2-4 hours on ice.
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted Biotin-NHS. Incubate for 15-30 minutes.
-
Purification: Remove excess reagents and byproducts using a desalting column.
-
Mass Spectrometry Analysis: The labeled peptide is ready for enrichment and LC-MS/MS analysis.
Visualization of Labeling Chemistries and Workflows
Visual diagrams can aid in understanding the complex processes involved in peptide labeling and analysis.
Mass Spectrometry Considerations
The choice of labeling reagent has a direct impact on the mass spectrometry analysis.
Impact on Peptide Ionization and Charge State
-
This compound: By converting a negatively charged carboxyl group to a neutral amide, this compound labeling increases the net positive charge of a peptide at a given pH. This can be advantageous for electrospray ionization (ESI) in positive ion mode, potentially leading to higher charge states. Higher charge states can be beneficial for fragmentation techniques like electron-transfer dissociation (ETD).
-
Biotin-NHS: This reagent neutralizes the positive charge of primary amines. This reduction in net positive charge can sometimes lead to lower charge states in ESI, which might be less ideal for certain fragmentation methods.
Fragmentation Patterns
The site of modification influences the fragmentation behavior of a peptide in the mass spectrometer.
-
This compound-labeled peptides: Modification of aspartic and glutamic acid residues can influence fragmentation pathways. Cleavage C-terminal to aspartic acid can be a dominant pathway in collision-induced dissociation (CID). The presence of the bulky biotin tag on the side chain may also introduce specific fragmentation patterns that could be used for identification.
-
Biotin-NHS-labeled peptides: The fragmentation of biotinylated peptides is well-characterized. Signature fragment ions of biotinylated lysine are often observed in MS/MS spectra and can be used to confirm the presence of the modification. However, the modification on a lysine can sometimes suppress the formation of certain y- and b-ions, potentially affecting sequence coverage.
Conclusion: Choosing the Right Tool for the Job
The validation of labeled peptides by mass spectrometry is a multifaceted process where the choice of labeling strategy is paramount. While amine-reactive biotinylation reagents are well-established and widely used, this compound offers a valuable alternative by targeting a different set of functional groups.
Choose this compound (Carboxyl-Reactive Labeling) when:
-
Your protein or peptide of interest is rich in acidic residues but poor in lysine.
-
The primary amine groups are critical for biological activity or for downstream applications like antibody binding, and must remain unmodified.
-
You are specifically interested in probing the accessibility of carboxyl groups.
-
You are using ETD or other fragmentation methods that benefit from higher peptide charge states.
Choose Amine-Reactive Biotin Reagents when:
-
You are performing a general, untargeted proteomics experiment.
-
Your protein or peptide has sufficient and accessible lysine residues.
-
You are following well-established protocols for applications like proximity labeling (BioID) or cell surface proteomics.
-
Your primary fragmentation method is CID, where the fragmentation of amine-biotinylated peptides is well-understood.
Ultimately, the optimal choice of labeling reagent will depend on a careful consideration of your specific experimental needs and the properties of your biological sample. This guide provides the foundational knowledge to make an informed decision and to design robust experiments for the successful validation of labeled peptides by mass spectrometry.
A Head-to-Head Comparison of Biotinylation Strategies: Norbiotinamine-based Amine Acylation vs. Click Chemistry
In the landscape of bioconjugation, the attachment of biotin to proteins, nucleic acids, and other macromolecules is a cornerstone technique for detection, purification, and interaction studies. The choice of biotinylation chemistry is critical and can significantly impact the specificity, efficiency, and versatility of an experiment. This guide provides a detailed comparison of two distinct approaches: traditional amine-reactive biotinylation, exemplified by the use of reagents like Norbiotinamine, and the more modern bioorthogonal click chemistry.
This compound hydrochloride is a biotin analog that possesses a primary amine, allowing it to be coupled to activated carboxylic acid groups.[1][2][3] This method falls under the broader category of amine acylation, which is a widely used strategy for biotinylation. The most common reagents in this class are N-hydroxysuccinimide (NHS) esters of biotin, which react with primary amines on the target molecule.[4][5]
Click chemistry, on the other hand, represents a newer paradigm in bioconjugation. It involves the use of bioorthogonal reactions, meaning they occur with high efficiency and specificity in complex biological environments without interfering with native biochemical processes. The most prevalent example in biotinylation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
This guide will objectively compare these two methodologies, providing researchers, scientists, and drug development professionals with the necessary information to select the optimal strategy for their specific needs.
Quantitative Comparison of Biotinylation Methods
The following table summarizes the key performance characteristics of this compound-based (amine-reactive) biotinylation and click chemistry-based biotinylation.
| Feature | This compound (Amine-Reactive Biotinylation) | Click Chemistry (e.g., CuAAC) |
| Specificity | Moderate: Reacts with any accessible primary amine (e.g., lysine residues, N-terminus), which can lead to a heterogeneous product. | High: Reacts specifically with a bioorthogonal partner (e.g., azide with an alkyne) with minimal cross-reactivity. |
| Reaction Speed | Fast: Typically proceeds quickly at physiological or slightly alkaline pH. | Very Fast: Kinetics are exceptionally rapid, enabling efficient labeling even at low concentrations. |
| Control over Labeling Site | Limited: Labeling sites are determined by the presence of accessible primary amines. | High: The labeling site can be precisely controlled through the introduction of the azide or alkyne group. |
| Potential for Off-Target Modification | High: NHS esters and other activated carboxyl groups can react with any exposed primary amine on non-target proteins. | Low: The azide and alkyne functional groups are largely inert to biological nucleophiles. |
| Biocompatibility | Good: Reactions can be performed in aqueous buffers, but the reactivity of NHS esters is pH-dependent and they can hydrolyze. | Excellent: Bioorthogonal reactions are designed to be compatible with living systems. Copper-free click chemistry variants further enhance biocompatibility. |
| Workflow Complexity | Simple: Typically a one-step reaction where the amine-reactive biotin is added to the target molecule. | Moderate: Often a two-step process involving the introduction of the azide or alkyne handle onto the target molecule, followed by the click reaction with the biotin-containing partner. |
| Requirement for Modified Biomolecules | No: Reacts with naturally occurring functional groups. | Yes: Requires the target biomolecule to be pre-functionalized with an azide or alkyne group. |
Experimental Workflows
The following diagrams illustrate the conceptual workflows for biotinylation using an amine-reactive approach with a molecule like this compound and a click chemistry approach.
Experimental Protocols
Protocol 1: General Protein Biotinylation using an Amine-Reactive Reagent (Conceptual, based on NHS-Ester Chemistry)
This protocol outlines the general steps for labeling a protein with an amine-reactive biotinylation reagent.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)
-
Amine-reactive biotin (e.g., NHS-Biotin) stock solution (10 mM in DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Preparation: Ensure the protein solution is in an amine-free buffer. Buffers containing Tris or glycine will compete with the protein for reaction with the biotinylation reagent.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the amine-reactive biotin stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted biotinylation reagent. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).
Protocol 2: Two-Step Protein Biotinylation via Click Chemistry (CuAAC)
This protocol describes a two-step process for site-specific biotinylation of a protein using copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Step 1: Introduction of an Azide or Alkyne Handle
This step will vary depending on the method used to introduce the bioorthogonal handle (e.g., metabolic labeling with non-canonical amino acids, enzymatic modification, or chemical conjugation to a specific residue). For this example, we will assume the protein has been modified to contain an azide group.
Step 2: Click Reaction with Alkyne-Biotin
Materials:
-
Azide-modified protein (in a compatible buffer)
-
Alkyne-Biotin
-
Copper(II) sulfate (CuSO₄) stock solution
-
Reducing agent (e.g., sodium ascorbate) stock solution
-
Copper chelating ligand (e.g., THPTA) stock solution
Procedure:
-
Prepare Click-Reaction Mix: In a microcentrifuge tube, combine the azide-modified protein, a 1.5- to 5-fold molar excess of Alkyne-Biotin, the copper chelating ligand, and the copper(II) sulfate.
-
Initiate Reaction: Add the reducing agent (sodium ascorbate) to the mixture to reduce Cu(II) to the catalytic Cu(I) species.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature with gentle mixing.
-
Purification (Optional): Depending on the downstream application, excess reagents may need to be removed via a desalting column or dialysis.
Signaling Pathway and Logical Relationship Diagrams
The choice between these two biotinylation strategies can be represented as a decision-making pathway based on experimental requirements.
Conclusion
Both this compound-based amine-reactive biotinylation and click chemistry are powerful tools for labeling biomolecules. The choice between them depends heavily on the specific requirements of the experiment.
-
This compound and other amine-reactive methods are well-suited for applications where a simple, rapid, and cost-effective labeling of available primary amines is sufficient and where a heterogeneous population of biotinylated molecules is acceptable.
-
Click chemistry offers unparalleled specificity and control over the labeling site, making it the superior choice for applications that demand precision, such as in vivo imaging, proteomics studies where modification of lysine residues could interfere with analysis, and the generation of homogeneous bioconjugates for therapeutic or diagnostic purposes.
By carefully considering the factors outlined in this guide, researchers can make an informed decision to select the biotinylation strategy that will best achieve their experimental goals.
References
Assessing the Binding Specificity of Norbiotinamine Probes: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to employ biotinylation strategies with high precision, understanding the binding specificity of the chosen probe is paramount. This guide provides an objective comparison of Norbiotinamine probes with the widely used N-hydroxysuccinimide (NHS)-ester-based biotinylation reagents, offering insights into their respective binding characteristics and providing the experimental framework to assess specificity.
This compound has emerged as a valuable alternative to traditional biotinylation reagents, primarily due to its distinct chemical reactivity. Unlike the commonly used NHS-esters of biotin that target primary amines, this compound possesses a primary amine group, enabling it to be coupled to carboxyl groups on proteins.[1][2] This fundamental difference in reaction chemistry directly influences the probe's binding specificity and offers a complementary approach to protein labeling.
Comparison of this compound and NHS-Biotin Probes
The choice between a carboxyl-reactive probe like this compound and an amine-reactive probe like NHS-biotin depends on the specific protein of interest and the experimental goals. The distribution and accessibility of target functional groups (carboxyl vs. amine) on the protein surface will ultimately determine the labeling pattern and potential for off-target effects.
| Feature | This compound Probe | NHS-Ester Biotin Probe |
| Target Functional Group | Carboxyl groups (-COOH) | Primary amines (-NH₂) |
| Target Amino Acids | Aspartic acid (Asp), Glutamic acid (Glu), C-terminus | Lysine (Lys), N-terminus |
| Reaction Chemistry | Carbodiimide-mediated coupling (e.g., using EDC)[3][4][5] | Nucleophilic acyl substitution |
| Potential Advantages | - Labels proteins with few accessible lysines. - Offers an alternative labeling strategy to avoid interference with functionally important amine groups. - May provide a more uniform labeling pattern for certain proteins. | - Well-established and widely used method. - High reactivity under physiological conditions. - Large variety of commercially available reagents with different spacer arms and functionalities. |
| Potential for Off-Target Labeling | - The O-acylisourea intermediate in EDC chemistry can be unstable and may lead to side reactions if not stabilized with NHS. - Potential for intramolecular and intermolecular crosslinking. | - Can lead to heterogeneous labeling due to the high abundance of lysine residues in many proteins. - Over-labeling can potentially alter protein structure and function. - Side reactions with tyrosine, serine, and threonine can occur. |
Experimental Protocols for Assessing Binding Specificity
To empirically determine the binding specificity of this compound or any other biotinylation probe, a combination of affinity purification and mass spectrometry is the most powerful approach. Below are detailed protocols for a typical workflow.
Protein Labeling with this compound and NHS-Biotin
Objective: To covalently attach the respective biotin probes to the target protein(s).
Materials:
-
Purified protein of interest
-
This compound hydrochloride
-
NHS-biotin
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Reaction buffers (e.g., MES buffer for this compound, PBS for NHS-biotin)
-
Quenching reagents (e.g., hydroxylamine, Tris buffer)
-
Desalting columns
Protocol for this compound (Carboxyl Labeling):
-
Dissolve the protein of interest in an amine-free buffer such as 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
Prepare stock solutions of this compound, EDC, and NHS (or Sulfo-NHS) in the same buffer.
-
Add a molar excess of this compound to the protein solution.
-
Activate the carboxyl groups on the protein by adding EDC and NHS to final concentrations of approximately 2 mM and 5 mM, respectively.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Quench the reaction by adding a quenching buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Remove excess, unreacted probe and byproducts using a desalting column.
Protocol for NHS-Biotin (Amine Labeling):
-
Dissolve the protein of interest in a buffer at a slightly basic pH, such as PBS, pH 7.2-8.0.
-
Prepare a stock solution of NHS-biotin in an organic solvent like DMSO.
-
Add a molar excess of the NHS-biotin solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Quench the reaction by adding an amine-containing buffer, such as 1 M Tris-HCl, pH 8.0.
-
Remove excess, unreacted probe using a desalting column.
Pull-Down Assay of Biotinylated Proteins
Objective: To enrich the biotinylated proteins from a complex mixture.
Materials:
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Cell lysate or protein mixture containing the biotinylated protein
-
Wash buffers (e.g., PBS with varying salt concentrations and detergents)
-
Elution buffer (e.g., high concentration of free biotin, or denaturing buffer like SDS-PAGE sample buffer)
Protocol:
-
Incubate the streptavidin beads with the protein sample containing the biotinylated protein for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
Elute the biotinylated proteins from the beads using the chosen elution buffer.
Mass Spectrometry Analysis
Objective: To identify the biotinylated proteins and the specific sites of modification.
Protocol:
-
The eluted proteins are typically separated by SDS-PAGE.
-
The protein bands are excised, and in-gel digestion is performed (e.g., with trypsin).
-
The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectra are searched against a protein database to identify the proteins and the specific amino acid residues that were modified with the biotin probe.
Visualizing the Workflow and Chemical Pathways
Caption: Experimental workflow for assessing binding specificity.
Caption: Chemical pathways for protein labeling.
Conclusion
The selection of a biotinylation probe should be a carefully considered decision based on the biochemical properties of the target protein and the specific research question. This compound, with its carboxyl-reactive nature, provides a valuable tool for protein labeling, particularly in cases where amine-reactive chemistry is not suitable. By employing rigorous experimental workflows, including affinity purification and mass spectrometry, researchers can confidently assess the binding specificity of their chosen probe and generate reliable data for their downstream applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin - PMC [pmc.ncbi.nlm.nih.gov]
Norbiotinamine as a Fixable Tracer: A Comparative Guide for Researchers
For researchers in neuroscience and drug development, the precise mapping of neural circuits and the accurate tracking of cellular processes are paramount. Fixable tracers, which remain localized within cells after tissue fixation, are indispensable tools for these endeavors. This guide provides a comprehensive comparison of Norbiotinamine, a potential fixable tracer, with established alternatives such as Biocytin, Neurobiotin™, and Biotinylated Dextran Amines (BDAs). This objective analysis, supported by available data, aims to assist researchers in selecting the most appropriate tracer for their experimental needs.
Overview of Fixable Tracers
Fixable tracers are molecules that can be introduced into cells and subsequently cross-linked to surrounding biomolecules by fixatives like formaldehyde or glutaraldehyde. This ensures that the tracer is not lost during histological processing, allowing for detailed and stable visualization. The ideal fixable tracer exhibits high solubility, efficient cellular uptake and transport, strong signal amplification, and excellent retention after fixation.
Performance Comparison of this compound and Alternatives
Direct comparative performance data for this compound is currently limited in the scientific literature. However, by examining its chemical properties and comparing them to well-characterized alternatives, we can infer its potential advantages and disadvantages.
| Feature | This compound | Biocytin | Neurobiotin™ | Biotinylated Dextran Amines (BDAs) |
| Molecular Weight | 215.32 g/mol [1] | 372.48 g/mol | 322.85 g/mol [2] | Variable (e.g., 3,000, 10,000 MW)[3][4] |
| Biotinidase Resistance | Data not available | Susceptible to degradation[5] | Neurobiotin™ Plus is resistant | Not applicable |
| Fixability | Proposed as a fixable polar tracer | Fixable | Fixable | Lysine-fixable |
| Transport | Data not available | Anterograde and retrograde | Anterograde and retrograde | Anterograde (high MW), Retrograde (low MW) |
| Solubility | Data not available | Can precipitate in high concentrations | High solubility | Generally soluble |
| Signal Amplification | Via avidin-biotin systems | Via avidin-biotin systems | Via avidin-biotin systems | Via avidin-biotin systems |
| Key Advantages | Potential alternative to biocytin | Well-established, extensive literature | Higher solubility and efficiency of iontophoresis than biocytin | Versatile for anterograde and retrograde tracing |
| Key Disadvantages | Limited performance data available | Degradation by biotinidase can limit long-term studies | Standard Neurobiotin™ may have some susceptibility to biotinidase | Transport depends on molecular weight |
In-Depth Analysis of Tracers
This compound
This compound, with the chemical formula C9H17N3OS, was synthesized as a potential alternative to the fixable polar tracer biocytin. Its lower molecular weight compared to biocytin could theoretically facilitate easier diffusion within cells. However, the lack of published experimental data on its performance in neuronal tracing, including its resistance to the enzyme biotinidase, cell permeability, and retention efficiency after fixation, makes it a largely uncharacterized option for researchers.
Biocytin
Biocytin has been a cornerstone of neuroanatomical tracing for many years. It is readily transported both anterogradely and retrogradely. A significant drawback of biocytin is its susceptibility to degradation by biotinidase, an enzyme present in biological tissues that cleaves biotin from biocytin. This degradation can lead to a weaker signal in long-term experiments.
Neurobiotin™
Neurobiotin™, a derivative of biocytin, offers several advantages, including better solubility and more efficient iontophoresis. A key innovation in this family of tracers is Neurobiotin™ Plus, which is specifically designed to be resistant to biotinidase, making it a more stable option for long-term studies.
Biotinylated Dextran Amines (BDAs)
BDAs are highly versatile tracers available in a range of molecular weights. High molecular weight BDAs (e.g., 10,000 MW) are excellent for anterograde tracing, filling fine axonal arbors in detail. Conversely, low molecular weight BDAs (e.g., 3,000 MW) are more effective for retrograde labeling of neuronal cell bodies. Their lysine residues allow for effective fixation.
Experimental Protocols and Methodologies
The successful use of these tracers is highly dependent on the experimental protocol. Key steps generally include tracer delivery, a survival period for transport, tissue fixation, and visualization.
General Experimental Workflow
Caption: A generalized workflow for using fixable biotin-based tracers in neuroanatomical studies.
Tracer Delivery
-
Iontophoresis: This technique uses an electrical current to eject the tracer from a micropipette into the target tissue. It allows for precise, localized delivery. Biotinamide, a compound related to this compound, is selectively ejected with positive current, which can be advantageous in certain electrophysiological recordings.
-
Pressure Injection: This method involves delivering the tracer through a micropipette using positive pressure. It is suitable for delivering larger volumes of the tracer solution.
Visualization: The Avidin-Biotin Complex (ABC) Method
The high affinity of avidin (or streptavidin) for biotin is the basis for the visualization of biotinylated tracers. The standard method involves the following steps:
-
Blocking: The tissue is treated with a blocking solution to prevent non-specific binding of the antibodies.
-
Primary Antibody (if applicable): In some protocols, an anti-biotin antibody is used.
-
Biotinylated Secondary Antibody (if applicable): This antibody binds to the primary antibody.
-
Avidin-Biotin-Enzyme Complex: A pre-formed complex of avidin, biotin, and an enzyme (commonly horseradish peroxidase - HRP) is applied.
-
Chromogenic Reaction: A substrate for the enzyme is added, resulting in a colored precipitate at the location of the tracer.
Signal Amplification Pathway
Caption: The principle of signal amplification using the avidin-biotin system for visualizing biotinylated tracers.
Logical Relationships in Tracer Selection
The choice of a fixable tracer is a critical decision that depends on the specific aims of the research.
Caption: A simplified decision-making flowchart for selecting a suitable fixable tracer based on experimental requirements.
Conclusion
While this compound presents an interesting potential alternative to established fixable tracers like biocytin, the current lack of comprehensive performance data necessitates caution. For researchers requiring well-characterized and reliable tools, Neurobiotin™ (particularly the biotinidase-resistant Neurobiotin™ Plus) and Biotinylated Dextran Amines offer robust and versatile options. As more research becomes available on this compound, its position within the toolkit of neuroanatomical tracers will become clearer. Until then, the choice of tracer should be guided by the specific experimental question, the required duration of the study, and the direction of neural transport to be investigated.
References
- 1. This compound|173401-47-3|MSDS [dcchemicals.com]
- 2. NEUROBIOTIN[R] Tracer - 2BScientific [2bscientific.com]
- 3. Pathway tracing using biotinylated dextran amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biotinidase deficiency: Factors responsible for the increased biotin requirement | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Norbiotinamine and Biocytin Conjugate Stability for Advanced Research Applications
In the realm of molecular biology and neuroscience, the precise and stable labeling of proteins and other biomolecules is paramount for the elucidation of complex biological processes. Biotin-based labeling systems, particularly those involving biocytin, have long been a cornerstone for applications such as neuronal tract tracing and immunohistochemistry. However, the inherent instability of biocytin conjugates in biological environments, primarily due to enzymatic degradation, has prompted the development of more robust alternatives. This guide provides a comprehensive comparison of the stability of conjugates derived from Norbiotinamine and biocytin, offering researchers and drug development professionals the data and methodologies necessary to select the optimal tool for their experimental needs.
Enhanced Stability of this compound Conjugates: A Quantitative Overview
The principal advantage of this compound over biocytin lies in its engineered resistance to enzymatic cleavage. Biocytin, a conjugate of biotin and L-lysine, is susceptible to degradation by biotinidase, an enzyme prevalent in biological tissues. This degradation leads to a diminished signal over time, posing a significant limitation for long-term studies. This compound, a structural analog of biocytin, is designed with a modified linkage that is less susceptible to biotinidase activity, resulting in markedly improved stability.
| Property | Biocytin Conjugates | This compound Conjugates | Reference |
| Enzymatic Stability | Susceptible to rapid cleavage by biotinidase. | Significantly more resistant to biotinidase cleavage. | [1] |
| Signal Persistence in vivo | Signal significantly diminishes over 24-96 hours. | Stable signal persistence for 96 hours and beyond. | [1] |
| Half-life in vivo | Relatively short due to enzymatic degradation. | Significantly longer, enabling long-term experiments. | [1] |
| Tracer Integrity | Degradation can lead to incomplete neuronal labeling. | Maintains structural integrity for more complete and detailed tracing. | [1] |
Experimental Protocols for Stability Assessment
To objectively evaluate the comparative stability of this compound and biocytin conjugates, a standardized set of experimental protocols is essential. The following methodologies provide a framework for assessing enzymatic degradation and in situ stability.
Protocol 1: In Vitro Biotinidase Susceptibility Assay
This assay directly measures the rate of degradation of the biotin conjugates in the presence of biotinidase.
Materials:
-
Biocytin conjugate solution (1 mM in PBS)
-
This compound conjugate solution (1 mM in PBS)
-
Recombinant human biotinidase (1 U/mL in PBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Avidin-HRP conjugate
-
TMB substrate
-
96-well microplate
-
Microplate reader
Procedure:
-
To separate wells of a 96-well plate, add 50 µL of biocytin conjugate and this compound conjugate solutions.
-
Add 50 µL of biotinidase solution to each well.
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take 10 µL aliquots and transfer to a new 96-well plate pre-coated with avidin.
-
Wash the avidin-coated plate three times with PBS-T (PBS with 0.05% Tween 20).
-
Add 100 µL of Avidin-HRP conjugate (1:5000 dilution in PBS) to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with PBS-T.
-
Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 2N H₂SO₄.
-
Read the absorbance at 450 nm using a microplate reader. The decrease in absorbance over time corresponds to the degradation of the biotin conjugate.
Protocol 2: In Situ Stability for Neuronal Tract Tracing
This protocol assesses the stability and efficacy of the conjugates for anterograde and retrograde neuronal tracing in tissue.
Materials:
-
Biocytin or this compound derivative for injection (e.g., conjugated to a dextran amine)
-
Anesthetized animal model (e.g., rodent)
-
Stereotaxic apparatus
-
Iontophoresis or pressure injection system
-
Perfusion solutions (saline, paraformaldehyde)
-
Vibratome or cryostat
-
Avidin-fluorophore conjugate (e.g., Streptavidin-Alexa Fluor 594)
-
Fluorescence microscope
Procedure:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Inject the biocytin or this compound conjugate into the target brain region using iontophoresis or pressure injection.
-
Allow for survival times of 24 and 96 hours.
-
After the designated survival period, perfuse the animal transcardially with saline followed by 4% paraformaldehyde in PBS.
-
Dissect the brain and post-fix overnight in 4% paraformaldehyde.
-
Section the brain into 40-50 µm sections using a vibratome or cryostat.
-
Incubate the sections with an avidin-fluorophore conjugate to visualize the tracer.
-
Mount the sections and image using a fluorescence microscope.
-
Compare the extent and intensity of neuronal labeling at different survival times between the biocytin and this compound conjugate groups. More complete and detailed labeling at longer survival times indicates greater stability.[1]
Visualizing the Advantage: Workflows and Pathways
To further illustrate the practical implications of enhanced stability, the following diagrams depict key experimental workflows and the underlying signaling principles.
Caption: Experimental workflow for in vivo comparison of neuronal tracers.
References
Evaluating the Utility of Norbiotinamine-Derived Inverse Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for stable and specific molecular tools is paramount. In the realm of peptide-based assays and therapeutics, enhancing stability without compromising function is a significant challenge. This guide provides a comprehensive evaluation of a potential solution: Norbiotinamine-derived inverse peptides. By combining the inherent protease resistance of retro-inverso peptide backbones with the robust detection capabilities of the biotin-avidin system, these molecules offer a promising avenue for a range of applications.
Understanding the Components
Retro-Inverso Peptides: The Stability Advantage
Standard peptides, composed of L-amino acids, are often susceptible to rapid degradation by proteases in biological systems. To overcome this limitation, retro-inverso peptides are synthesized. These peptides have a reversed amino acid sequence and are composed of D-amino acids, the chiral mirror images of their L-counterparts.[1][2] This dual modification of sequence and chirality results in a peptide that maintains a similar side-chain topology to the parent L-peptide but has a reversed backbone of amide bonds.[3]
The primary advantage of this retro-inverso modification is a dramatic increase in resistance to proteolysis, leading to a significantly longer half-life in biological fluids.[2][4] However, it is important to note that while the side-chain orientation is preserved, the overall three-dimensional structure can be altered, which may affect binding affinity and biological activity.
This compound: A Biotin Analog for Labeling and Detection
This compound is a derivative of biotin, also known as vitamin B7. The biotin-avidin (or streptavidin) interaction is one of the strongest non-covalent bonds known in nature, making it an invaluable tool for a wide array of biochemical applications. Peptides and other molecules can be "biotinylated," or labeled with biotin, to enable their detection, purification, or immobilization. This compound can be synthesized with reactive derivatives, allowing it to be covalently attached to other molecules, such as peptides.
The Synergy: this compound-Derived Inverse Peptides
A this compound-derived inverse peptide is a retro-inverso peptide that has been chemically modified to include a this compound tag. The conceptual utility of this construct lies in the combination of the stability of the retro-inverso backbone with the versatile detection and purification capabilities afforded by the this compound tag.
This makes them potentially powerful tools for applications requiring long-term stability in a biological environment, such as:
-
Immunoassays: Serving as stable antigens for antibody detection in serum, where proteases are abundant.
-
Probe-Based Detection: Acting as durable probes in pull-down assays or for in-situ hybridization.
-
Drug Delivery: Functioning as stable targeting ligands on drug delivery vehicles.
-
Pharmacokinetic Studies: Enabling longer-term tracking of peptide-based drug candidates.
Below is a diagram illustrating the conceptual workflow for utilizing a this compound-derived inverse peptide in a pull-down assay.
Performance Comparison with Alternatives
The true utility of this compound-derived inverse peptides can be evaluated by comparing their theoretical performance against existing alternatives.
| Feature | Standard L-Peptide | Biotinylated L-Peptide | Unlabeled Retro-Inverso Peptide | This compound-Derived Inverse Peptide |
| Protease Resistance | Low | Low | High | High |
| In Vivo Half-Life | Short | Short | Long | Long |
| Detection/Purification | Requires specific antibody | High (via Avidin/Streptavidin) | Requires specific antibody | High (via Avidin/Streptavidin) |
| Immunogenicity | Variable | Variable | Potentially Low | Potentially Low |
| Synthesis Complexity | Low | Moderate | High | High |
| Cost | Low | Moderate | High | High |
Experimental Protocols
While specific experimental data for this compound-derived inverse peptides is not yet prevalent in the literature, their synthesis and application would follow established protocols for peptide synthesis, biotinylation, and immunoassays.
Synthesis and Labeling Protocol
The synthesis of a this compound-derived inverse peptide would involve a multi-step process. The following diagram outlines the key stages.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Norbiotinamine
For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your laboratory environment are paramount. Norbiotinamine, a valuable tool in your research, requires careful handling and adherence to specific disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step information for the proper disposal of this compound, ensuring both safety and regulatory compliance.
Immediate Safety and Hazard Information
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Acute Oral Toxicity (Category 4), H302: Harmful if swallowed.[1]
-
Acute and Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long-lasting effects.[1]
Due to its high aquatic toxicity, it is imperative to prevent this compound from entering drains or water courses.[1]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Skin and Body | Laboratory coat |
Step-by-Step Disposal Protocol
The fundamental principle for this compound disposal is to never dispose of it down the drain or in regular trash. It must be managed as hazardous chemical waste and disposed of through an approved waste disposal plant.[1]
Step 1: Waste Segregation
-
Isolate all waste containing this compound, including pure substance, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves).
-
Do not mix this compound waste with other chemical waste streams unless you have confirmed their compatibility. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]
Step 2: Waste Collection and Containment
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealed, and compatible container.
-
Liquid Waste: Collect solutions containing this compound in a designated, leak-proof, and clearly labeled waste container.
-
Ensure the container is in good condition and the lid is securely fastened to prevent spills.
Step 3: Labeling
-
Clearly label the waste container with "Hazardous Waste," "this compound," and the appropriate hazard pictograms (e.g., harmful, environmental hazard).
-
Indicate the approximate concentration and quantity of this compound in the container.
Step 4: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area for hazardous waste.
-
This area should be away from drains and sources of ignition.
Step 5: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.
-
Follow all institutional and local regulations for hazardous waste disposal documentation and handover.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₉H₁₇N₃OS |
| Molecular Weight | 215.32 g/mol |
| CAS Number | 173401-47-3 |
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, thereby protecting our ecosystem for the future.
References
Essential Safety and Operational Guide for Handling Norbiotinamine
This guide provides comprehensive safety protocols and logistical procedures for the handling and disposal of Norbiotinamine, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring laboratory safety and regulatory compliance.
This compound Hazard Summary
This compound is a chemical compound that requires careful handling due to its potential health and environmental risks. The following table summarizes its key hazard information as classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure and ensure a safe working environment, the following personal protective equipment and engineering controls are mandatory when handling this compound.
Engineering Controls:
-
Ventilation: Use this compound only in areas with adequate exhaust ventilation, such as a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1]
-
Safety Stations: Ensure that a safety shower and an eye wash station are readily accessible in the immediate work area.[1]
Personal Protective Equipment:
-
Eye Protection: Wear safety goggles with side-shields to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required to prevent skin contact.
-
Body Protection: A laboratory coat or impervious clothing should be worn to provide a barrier against accidental spills.
-
Respiratory Protection: In situations where dust or aerosols may be generated, a suitable respirator must be used.
Step-by-Step Handling and Disposal Protocol
The following procedural guide outlines the complete workflow for the safe handling of this compound, from preparation to final disposal.
Preparation and Weighing:
-
Before handling, ensure all required PPE is correctly worn.
-
Conduct all weighing and solution preparation within a certified chemical fume hood.
-
Use disposable weigh boats and spatulas to avoid cross-contamination.
-
Handle the solid compound gently to prevent the generation of dust.
Dissolution and Experimental Use:
-
If preparing a solution, add the solvent to the pre-weighed this compound slowly to prevent splashing.
-
Clearly label all containers with the chemical name, concentration, and date of preparation.
-
When using this compound in experiments, be mindful of potential incompatibilities with strong acids/alkalis and strong oxidizing/reducing agents.
-
Do not eat, drink, or smoke in the laboratory area where this compound is being handled.
Decontamination of Work Surfaces and Equipment:
-
After use, decontaminate all work surfaces and non-disposable equipment by scrubbing with alcohol.
-
For general spills, absorb any liquid with an inert material such as diatomite or universal binders before decontamination.
Waste Segregation and Collection:
-
Solid Waste:
-
Place unused or expired this compound powder in its original container or a clearly labeled, sealed container for solid chemical waste.
-
Collect all contaminated disposable materials (e.g., gloves, weigh boats, pipette tips) in a designated, sealed plastic bag or container labeled "Solid waste contaminated with this compound".
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene bottle).
-
Label the liquid waste container with "Liquid waste containing this compound" and list all solvent components.
-
Waste Storage and Disposal:
-
Store all waste containers in a designated secondary containment bin in a well-ventilated area, away from incompatible chemicals.
-
Attach a hazardous waste label to each container, including the full chemical name, estimated concentration, associated hazards, and the date the waste was first added.
-
Dispose of all this compound waste through an approved waste disposal plant in accordance with federal, state, and local regulations. Do not dispose of down the drain or in regular solid waste.
Emergency Procedures
In the event of accidental exposure or a spill, follow these immediate procedures.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention.
-
Skin Contact: Rinse the affected skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical advice.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support and seek medical attention.
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison center or physician for guidance.
Accidental Release Measures:
-
Evacuate personnel from the affected area.
-
Wear full personal protective equipment, including respiratory protection.
-
Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.
-
For liquid spills, absorb with a finely-powdered liquid-binding material.
-
Collect all spilled material and contaminated absorbent into a sealed container for disposal as hazardous waste.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.
This compound Handling Workflow
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
